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1-Hexyn-3-OL

Cat. No.: B089403
CAS No.: 105-31-7
M. Wt: 98.14 g/mol
InChI Key: LTFTWJYRQNTCHI-UHFFFAOYSA-N
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Description

1-Hexyn-3-ol (CAS Registry Number: 105-31-7) is a bifunctional organic compound of molecular formula C6H10O and molecular weight 98.14 g/mol . This colorless liquid, which has a density of approximately 0.9 g/cm³ and a boiling point of around 140 °C, possesses both a terminal alkyne and a secondary alcohol functional group, making it a valuable building block in synthetic organic chemistry . Its primary research value lies in its role as a key intermediate in the synthesis of more complex molecules. For instance, it is a known precursor in the synthesis of cis -hexen-3-ol-1 (leaf alcohol), a compound with a fresh, green aroma, via partial hydrogenation . Furthermore, this compound serves as a crucial substrate in modern catalytic methodologies. Recent research has demonstrated its use in gold-catalyzed intermolecular hydroalkenylation reactions with alkenyltrifluoroborates, enabling the stereospecific production of synthetically valuable conjugated dienyl alcohols, which are important structural motifs in natural products and pharmaceuticals . The compound's reactivity allows researchers to explore new reaction pathways and develop more efficient catalytic systems. This compound is classified as a toxic liquid (Hazard Class 6.1) and is flammable . Researchers should handle it with appropriate safety precautions, referring to the relevant safety data sheet. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B089403 1-Hexyn-3-OL CAS No. 105-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-1-yn-3-ol
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTFTWJYRQNTCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID4051536
Record name Hex-1-yn-3-ol
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Molecular Weight

98.14 g/mol
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CAS No.

105-31-7
Record name 1-Hexyn-3-ol
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Record name Propylethinylcarbinol
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Record name 1-HEXYN-3-OL
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Record name PROPYLETHINYLCARBINOL
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Hexyn-3-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyn-3-ol is a secondary alcohol and a terminal alkyne, presenting a versatile bifunctional scaffold for organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identification

This compound, with the IUPAC name hex-1-yn-3-ol , is a six-carbon organic molecule characterized by a hydroxyl group at the third carbon and a terminal triple bond between the first and second carbons.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate in various chemical transformations.

Molecular Formula: C₆H₁₀O[1][2][3]

Molecular Weight: 98.14 g/mol [1]

CAS Registry Number: 105-31-7[1][2][3]

Canonical SMILES: CCCC(C#C)O[4]

InChI: 1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3[1][2][3]

Below is a diagram illustrating the chemical structure of this compound.

G C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 C4 C C3->C4 O O C3->O H3 H C3->H3 C5 C C4->C5 H4_1 H C4->H4_1 H4_2 H C4->H4_2 C6 C C5->C6 H5_1 H C5->H5_1 H5_2 H C5->H5_2 H6_1 H C6->H6_1 H6_2 H C6->H6_2 H6_3 H C6->H6_3 HO H O->HO

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Melting Point-80 °C[1][5]
Boiling Point118 °C[1][5]
Density0.873 g/mL at 25 °C[1][5]
Refractive Index (n20/D)1.431[1]
Flash Point47.2 °C (117 °F)[1]
pKa13.28 ± 0.20 (Predicted)[1][5]
SolubilitySlightly soluble in water; miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR A: 4.38 ppm, B: 2.66 ppm, C: 2.462 ppm, D: 1.67 ppm, E: 1.51 ppm, F: 0.96 ppm. J(A,C)=2.1Hz, J(A,D)=6.3Hz.[6]
Infrared (IR) Spectroscopy The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the sp C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).[7]
Mass Spectrometry (MS) The NIST WebBook provides the electron ionization mass spectrum for this compound.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Grignard reaction, involving the addition of an ethynylmagnesium halide to butanal. A representative protocol is described below.

Reaction Scheme:

G butanal Butanal product This compound butanal->product + grignard Ethynylmagnesium bromide grignard->product

Caption: Synthesis of this compound via Grignard reaction.

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Once the Grignard reagent is formed, pass a steady stream of dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane (B1197151) gas.

  • Reaction with Butanal:

    • Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

    • Slowly add a solution of butanal in the same anhydrous solvent to the Grignard reagent via the dropping funnel with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. The terminal alkyne can undergo a variety of reactions, including:

  • Coupling Reactions: Such as the Sonogashira, Suzuki, and Stille couplings, to form more complex molecules.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions to form 1,2,3-triazoles.[1][5]

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or alkane.

  • Hydration: The alkyne can be hydrated to form a ketone.

The hydroxyl group can be oxidized to a ketone or used as a directing group in various transformations.

Safety Information

This compound is a flammable liquid and is toxic if swallowed or in contact with skin. It can also cause serious eye damage. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate or a recommendation to practice any patented invention without permission of the owner. It is the responsibility of the user to comply with all applicable laws and regulations.

References

1-Hexyn-3-OL IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the chemical compound 1-Hexyn-3-ol, focusing on its nomenclature, key identifiers, and physical properties.

Chemical Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: The officially recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is hex-1-yn-3-ol .[1][2][3] The name "this compound" is also a valid and commonly used IUPAC name.[1][2]

Synonyms: This compound is also known by several other names, which are frequently encountered in literature and chemical databases. These include:

  • 1-Hexyne-3-ol[1][2][4]

  • 3-Hydroxy-1-hexyne[1][2][4]

  • Propylethinylcarbinol[1][2][4]

  • 1-Propylpropargyl alcohol[1][2]

  • Hexynol[1][2]

Key Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

  • CAS Registry Number: 105-31-7[1][2]

  • Molecular Formula: C₆H₁₀O[1][2][5]

  • Molecular Weight: 98.14 g/mol [3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for designing experimental conditions, and for safety and handling protocols.

PropertyValueUnitSource
Molecular Weight 98.14 g/mol [3][5]
Density 0.873g/mL at 25 °C
Boiling Point 118°C
415.50 ± 0.50K[1]
Flash Point 47.2°C
Refractive Index 1.431n20/D
Solubility Slightly soluble in water-[5]

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of this compound and its derivatives are available in specialized chemical synthesis literature. For instance, the synthesis of related alkynes often involves the reaction of an appropriate Grignard reagent with an aldehyde or the alkylation of smaller acetylenes. A general procedure for synthesizing 3-alkyl-1-alkynes involves the reaction of a 1-alkyne with n-butyllithium followed by an alkyl halide.[6] The synthesis of the related compound 5-hexyn-3-ol (B10526) has been achieved via the condensation of propargyl magnesium bromide with propionaldehyde.[7]

While a specific, detailed protocol for the industrial-scale synthesis of this compound is not provided here, researchers can refer to established methods for alkyne and alcohol synthesis in publications such as Organic Syntheses.[6][8][9][10]

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its synonyms is based on different historical and systematic naming conventions. The following diagram illustrates this relationship.

Nomenclature Nomenclature for C₆H₁₀O A hex-1-yn-3-ol (IUPAC Name) B This compound (Valid IUPAC Name) A->B is equivalent to C Synonyms B->C is also known as D Propylethinylcarbinol C->D E 1-Propylpropargyl alcohol C->E F 3-Hydroxy-1-hexyne C->F G Hexynol C->G

Caption: Relationship between the IUPAC name and common synonyms for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hexyn-3-ol (CAS Number: 105-31-7). The document details its molecular structure, physicochemical characteristics, and spectral data. Standardized experimental protocols for the determination of key properties are described to ensure reproducibility. Furthermore, this guide visualizes the synthetic pathway, a typical analytical workflow, and a conceptual mechanism of its application as a corrosion inhibitor, providing a multi-faceted understanding of this versatile chemical compound. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound is a terminal propargylic alcohol with the molecular formula C₆H₁₀O.[1] It presents as a colorless to light-yellow liquid with a strong odor.[1] This compound is slightly soluble in water but miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 105-31-7[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [2]
Melting Point -80 °C[1]
Boiling Point 118 °C[1]
Density 0.873 g/mL at 25 °C[1]
Flash Point 117 °F (47.2 °C)[1][3]
Refractive Index (n20/D) 1.431[3]
Water Solubility Slightly soluble[1]
Vapor Pressure 2.5±0.5 mmHg at 25°C[4]
pKa 13.28±0.20 (Predicted)[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

TechniqueKey Features and ObservationsReference(s)
¹H NMR Provides information on the proton environment in the molecule.[5]
¹³C NMR Shows the number and types of carbon atoms present.[5]
Infrared (IR) Spectroscopy Characteristic peaks for O-H (alcohol) and C≡C (alkyne) functional groups are observed.[6]
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the structure.[7][8]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound, being a low-melting solid, is determined using the capillary tube method as outlined in ASTM E324.[1][2]

Protocol:

  • A small, finely powdered sample of solidified this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

  • The temperature at which the last solid crystal melts is recorded as the final melting point.

  • For accurate results, a slow heating rate (approximately 1-2 °C per minute) should be employed near the expected melting point.[5]

Determination of Boiling Point

The boiling point is determined using the capillary method, which is suitable for small sample volumes.[9][10][11]

Protocol:

  • A small volume (a few milliliters) of this compound is placed in a test tube.[8]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a controlled manner using a heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume of the substance.[12][13]

Protocol:

  • A clean, dry graduated cylinder or pycnometer is weighed accurately.

  • A known volume of this compound is added to the graduated cylinder or pycnometer.

  • The cylinder or pycnometer containing the liquid is reweighed.

  • The mass of the liquid is determined by subtracting the initial weight from the final weight.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[12]

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[4][14][15][16]

Protocol:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

  • The mixture is then centrifuged or filtered to separate the undissolved solute.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography.

  • The analysis is performed in triplicate to ensure accuracy.

Synthesis and Analysis Workflow

This compound can be synthesized through the reaction of propionaldehyde (B47417) with an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide.[17][18]

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Propionaldehyde Propionaldehyde Reaction Grignard Reaction (in THF) Propionaldehyde->Reaction EthynylMgBr Ethynylmagnesium Bromide EthynylMgBr->Reaction Workup Aqueous Workup (e.g., NH4Cl) Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct Distillation Distillation CrudeProduct->Distillation PureProduct Pure this compound Distillation->PureProduct GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PureProduct->GCMS NMR NMR Spectroscopy PureProduct->NMR FTIR FTIR Spectroscopy PureProduct->FTIR Characterization Structural Confirmation & Purity Assessment GCMS->Characterization NMR->Characterization FTIR->Characterization

Caption: Synthetic and analytical workflow for this compound.

Conceptual Applications

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor, particularly in acidic environments.[1] The mechanism is believed to involve the adsorption of the molecule onto the metal surface.

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface in Acidic Medium cluster_inhibitor Inhibitor Action Metal Metal (e.g., Steel) Corrosion Corrosion Process Metal->Corrosion H_plus H+ H_plus->Corrosion Attacks metal Cl_minus Cl- Cl_minus->Corrosion Accelerates corrosion Inhibitor This compound Adsorption Adsorption Inhibitor->Adsorption Adsorption->Metal on metal surface via O-atom and π-electrons of triple bond ProtectiveLayer Protective Film Formation Adsorption->ProtectiveLayer ProtectiveLayer->Corrosion Blocks active sites, prevents corrosion

Caption: Conceptual diagram of corrosion inhibition by this compound.

Role in Asymmetric Synthesis

As a secondary alcohol, this compound can be a substrate in various chemical transformations. For instance, the Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[19][20][21][22] Although this compound is not an allylic alcohol, a similar catalytic cycle involving a titanium catalyst can be conceptualized for other transformations.

Sharpless_Epoxidation_Catalytic_Cycle Catalyst Ti(O-i-Pr)4 + Chiral Tartrate ActiveCatalyst Active Chiral Titanium Complex Catalyst->ActiveCatalyst Ligand Exchange Intermediate Catalyst-Substrate-Oxidant Complex ActiveCatalyst->Intermediate Substrate This compound (or other prochiral alcohol) Substrate->Intermediate Oxidant Oxidant (e.g., t-BuOOH) Oxidant->Intermediate Intermediate->ActiveCatalyst Catalyst Regeneration Product Chiral Product Intermediate->Product Oxygen Transfer

Caption: Generalized catalytic cycle for a titanium-mediated asymmetric oxidation.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[3][9][23] It can cause serious eye damage.[9][23] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3] It should be stored in a well-ventilated place, away from heat and ignition sources.[24]

Conclusion

This technical guide has provided a detailed examination of the chemical properties of this compound (CAS 105-31-7). The tabulated physical and spectral data, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualizations of its synthesis, analysis, and application mechanisms further enhance the understanding of this compound's characteristics and utility. Proper safety precautions are essential when handling this compound due to its hazardous nature.

References

An In-depth Technical Guide to the Physical Properties of Terminal Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal propargylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a terminal alkyne. This unique structural motif imparts a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility is underscored by their presence in or as precursors to a variety of biologically active molecules, including natural products and pharmaceuticals. A thorough understanding of their physical properties is paramount for their effective application, from designing reaction conditions to predicting their behavior in biological systems. This guide provides a comprehensive overview of the core physical properties of terminal propargylic alcohols, detailed experimental protocols for their determination, and visualizations of their chemical and biological interactions.

Core Physical Properties

The physical properties of terminal propargylic alcohols are dictated by the interplay of the polar hydroxyl group, the linear and rigid acetylenic unit, and the nature of the substituent at the carbinol center.

Boiling and Melting Points

The boiling and melting points of terminal propargylic alcohols are influenced by their molecular weight and the intermolecular forces they exhibit. The presence of the hydroxyl group allows for hydrogen bonding, which significantly elevates their boiling points compared to alkanes and alkenes of similar molecular weight.[1][2] As the carbon chain length or the size of the substituent increases, so do the van der Waals forces, leading to higher boiling and melting points.[3]

Table 1: Boiling and Melting Points of Representative Terminal Propargylic Alcohols

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Propargyl alcohol (Prop-2-yn-1-ol)HC≡CCH₂OH56.06114-115[4][5]-51 to -48[4]
But-3-yn-2-olHC≡CCH(OH)CH₃70.09129-130-
1-Pentyn-3-olHC≡CCH(OH)CH₂CH₃84.12143-145-
1-Hexyn-3-olHC≡CCH(OH)(CH₂)₂CH₃98.14163-165-
Phenylpropargyl alcohol (1-Phenylprop-2-yn-1-ol)HC≡CCH(OH)Ph132.16120-122 (at 15 mmHg)25-27
1-Ethynylcyclohexanol124.1885-87 (at 12 mmHg)30-32

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.

Solubility

The solubility of terminal propargylic alcohols is a reflection of their dual nature. The polar hydroxyl group can form hydrogen bonds with polar solvents like water and alcohols, rendering the smaller members of the series miscible with water.[4][6] However, as the nonpolar hydrocarbon portion of the molecule increases in size, the solubility in water decreases.[7] Conversely, their solubility in nonpolar organic solvents increases with the size of the hydrocarbon chain.

Table 2: Solubility of Terminal Propargylic Alcohols

CompoundWaterEthanolDiethyl EtherHexane
Propargyl alcoholMiscible[4]MiscibleMiscibleSparingly soluble
But-3-yn-2-olSolubleMiscibleMiscibleSoluble
This compoundSlightly solubleMiscibleMiscibleSoluble
Phenylpropargyl alcoholSparingly solubleSolubleSolubleSoluble
Acidity (pKa)

The hydrogen atom of the terminal alkyne in propargylic alcohols is weakly acidic due to the sp hybridization of the carbon atom, which has a higher s-character compared to sp² and sp³ hybridized carbons. The hydroxyl proton is also acidic, comparable to other alcohols. The pKa of the acetylenic proton is typically around 25, while the pKa of the hydroxyl proton is in the range of 16-18.[8][9] However, the pKa of the hydroxyl group in propargyl alcohol itself is reported to be around 13.6 to 15, making it more acidic than a typical saturated alcohol like n-propyl alcohol (pKa ≈ 16.1).[4][10][11] This increased acidity is attributed to the electron-withdrawing effect of the adjacent alkyne group.

Table 3: pKa Values of Terminal Propargylic Alcohols

CompoundpKa (OH)pKa (C≡C-H)
Propargyl alcohol~13.6 - 15[4][10][11]~25[9]
Substituted Propargylic AlcoholsVaries with substituent~25
Spectroscopic Properties

The structural features of terminal propargylic alcohols give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy:

  • O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[1]

  • C≡C-H stretch: A sharp, medium-intensity absorption at approximately 3300 cm⁻¹.

  • C≡C stretch: A weak to medium, sharp absorption around 2100-2260 cm⁻¹.

  • C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Acetylenic proton (H-C≡C): A singlet or a narrow triplet (due to long-range coupling) typically appears around δ 2.0-3.0 ppm.

    • Carbinol proton (R-CH(OH)-): The chemical shift varies depending on the substituent but is generally found in the δ 3.5-5.0 ppm range.

    • Hydroxyl proton (-OH): A broad singlet whose chemical shift is highly variable (δ 1.0-5.0 ppm) and depends on concentration, solvent, and temperature.

  • ¹³C NMR:

    • Alkynyl carbons (-C≡C-): These carbons resonate in the range of δ 65-90 ppm.

    • Carbinol carbon (-CH(OH)-): This carbon appears in the δ 50-80 ppm region.

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel terminal propargylic alcohols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: A distillation apparatus or a Thiele tube setup.[13]

  • Procedure (Distillation Method):

    • Place a small volume (e.g., 5 mL) of the terminal propargylic alcohol in a round-bottom flask with a boiling chip.

    • Assemble a simple distillation apparatus.

    • Heat the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.[14]

  • Procedure (Thiele Tube Method):

    • Seal one end of a capillary tube.

    • Attach a small test tube containing a few drops of the sample to a thermometer.

    • Invert the sealed capillary tube into the sample.

    • Heat the arm of the Thiele tube containing mineral oil.

    • Observe the stream of bubbles emerging from the capillary tube.

    • The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube upon cooling.[13]

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For crystalline solids, it is a sharp, well-defined temperature.

  • Apparatus: A melting point apparatus (e.g., Mel-Temp) and capillary tubes.[15]

  • Procedure:

    • Finely powder the solid sample of the terminal propargylic alcohol.

    • Pack a small amount of the sample into a capillary tube.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the first appearance of liquid to the complete melting of the solid.[15]

Determination of Solubility

Solubility is determined by observing the miscibility of a compound in a given solvent.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Add approximately 10-20 mg of the terminal propargylic alcohol to a test tube.

    • Add 1 mL of the solvent (e.g., water, ethanol, hexane) to the test tube.

    • Vigorously shake or vortex the mixture for 1-2 minutes.

    • Observe if the solid dissolves completely or if two liquid phases are present.

    • Classify the solubility as soluble, partially soluble, or insoluble.[16]

Spectroscopic Analysis
  • IR Spectroscopy:

    • A thin film of the liquid sample is placed between two salt (NaCl or KBr) plates.

    • For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.

    • The spectrum is recorded using an FTIR spectrometer.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Signaling Pathways and Reaction Mechanisms

Terminal propargylic alcohols are involved in various chemical transformations and can interact with biological systems.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes or ketones.[16][17][18]

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement Propargylic Alcohol Propargylic Alcohol Protonation Protonation Propargylic Alcohol->Protonation H+ Oxonium Ion Oxonium Ion Protonation->Oxonium Ion 1,3-Hydride Shift 1,3-Hydride Shift Oxonium Ion->1,3-Hydride Shift Loss of H2O Allenic Carbocation Allenic Carbocation 1,3-Hydride Shift->Allenic Carbocation Deprotonation Deprotonation Allenic Carbocation->Deprotonation +H2O, -H3O+ Enol Intermediate Enol Intermediate Deprotonation->Enol Intermediate Tautomerization Tautomerization Enol Intermediate->Tautomerization Unsaturated Carbonyl Unsaturated Carbonyl Tautomerization->Unsaturated Carbonyl

Caption: The acid-catalyzed Meyer-Schuster rearrangement of a terminal propargylic alcohol.

Mechanism of Action of Pargyline (B1678468): A Propargylic Amine Derivative

Pargyline, a drug derived from a propargylic amine, is an irreversible inhibitor of monoamine oxidase B (MAO-B).[6][19] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). By inhibiting MAO-B, pargyline increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson's disease.

MAO_B_Inhibition cluster_1 Dopaminergic Synapse Dopamine_presynaptic Dopamine MAO-B Monoamine Oxidase B Dopamine_presynaptic->MAO-B Degradation Dopamine_synaptic Synaptic Dopamine Dopamine_presynaptic->Dopamine_synaptic Release Dopamine_metabolites Inactive Metabolites MAO-B->Dopamine_metabolites Pargyline Pargyline (Propargylic Amine Derivative) Pargyline->MAO-B Irreversible Inhibition Dopamine_receptor Dopamine Receptor Dopamine_synaptic->Dopamine_receptor Postsynaptic_Neuron Postsynaptic Neuron Dopamine_receptor->Postsynaptic_Neuron Signal Transduction

Caption: Inhibition of MAO-B by pargyline increases synaptic dopamine levels.

Conclusion

Terminal propargylic alcohols are a fascinating and highly useful class of molecules. Their physical properties, governed by the unique combination of a hydroxyl group and a terminal alkyne, dictate their behavior in chemical and biological environments. This guide has provided a detailed overview of their key physical characteristics, standardized protocols for their measurement, and insights into their reactivity and biological significance. For researchers and professionals in drug development, a firm grasp of these fundamental properties is essential for the rational design and successful application of novel propargylic alcohol-based compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Ethynyl (B1212043) Group in 1-Hexyn-3-ol

Abstract

This compound is a bifunctional molecule containing both a terminal alkyne (ethynyl group) and a secondary alcohol. This guide focuses on the rich and versatile chemistry of the ethynyl group, a functionality of significant interest in organic synthesis and drug development. The terminal alkyne provides a gateway to a vast array of chemical transformations, including deprotonation to form a potent nucleophile, electrophilic additions, stereoselective reductions, metal-catalyzed cross-coupling reactions, and cycloadditions. Understanding this reactivity is crucial for leveraging this compound and related propargylic alcohols as key building blocks in the synthesis of complex molecular architectures and pharmacologically active compounds.

Introduction: Structure and General Properties

This compound possesses a unique structure combining a reactive C-C triple bond and a chiral center at the hydroxyl-bearing carbon. The ethynyl proton is weakly acidic (pKa ≈ 25), allowing for its removal by strong bases to generate a highly nucleophilic acetylide anion.[1] The triple bond itself is electron-rich, making it susceptible to attack by electrophiles. This dual nature underpins its utility in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitSource
CAS Number105-31-7-[2]
Molecular FormulaC₆H₁₀O-[2]
Molecular Weight98.14 g/mol [2]
Boiling Point118°C[3]
Melting Point-80°C[3]
Density0.873g/mL at 25 °C[3]
Refractive Index1.431n20/D[3]
pKa (ethynyl H)~25 (general for terminal alkynes)-[1]

Key Reactions of the Ethynyl Group

The reactivity of the ethynyl group in this compound can be broadly categorized into several key transformation types. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Acidity and Nucleophilic Reactions of the Acetylide Anion

The most prominent feature of a terminal alkyne is the acidity of its sp-hybridized C-H bond. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium, results in deprotonation to form a powerful acetylide anion nucleophile.[1][4] This anion can then participate in Sɴ2 reactions, typically with primary alkyl halides, to form new carbon-carbon bonds.[1][4]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack A This compound B Acetylide Anion A->B Deprotonation D Substituted Alkyne B->D SN2 Reaction Base Strong Base (e.g., n-BuLi) C Primary Alkyl Halide (R-X)

Caption: Workflow for C-C bond formation via an acetylide anion.

Experimental Protocol 1: General Procedure for Alkylation of a Terminal Alkyne

  • Materials: this compound, anhydrous THF or ether, n-butyllithium (n-BuLi) in hexanes, primary alkyl halide (e.g., 1-bromobutane).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium acetylide.

    • Add the primary alkyl halide (1.2 eq) dropwise to the solution.

    • Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC/GC-MS analysis indicates completion.

    • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Table 2: Representative Yields for Acetylide Alkylation Reactions

ElectrophileProduct TypeTypical Yield
Primary Alkyl HalideInternal AlkyneGood to Excellent (>75%)
Aldehyde/KetonePropargylic AlcoholGood to Excellent (>80%)
EpoxideHomopropargylic AlcoholGood (>70%)
Electrophilic Addition Reactions

Similar to alkenes, the π-bonds of the ethynyl group are susceptible to electrophilic addition.[5] Depending on the stoichiometry of the electrophile, the reaction can proceed once to yield a substituted alkene or twice to form a saturated product. These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms.[5][6]

1. Hydrohalogenation (Addition of HX): The addition of one equivalent of HBr or HCl to this compound would yield a vinyl halide. The use of two equivalents leads to a geminal dihalide, where both halogens are attached to the same carbon.[5] Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides via a free-radical mechanism.[5]

2. Hydration (Addition of H₂O):

  • Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds across the triple bond according to Markovnikov's rule. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[4]

  • Anti-Markovnikov Hydration: Hydroboration-oxidation provides a complementary method. Reaction with a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidative workup with hydrogen peroxide in a basic medium results in the anti-Markovnikov addition of water.[1][4] For a terminal alkyne like this compound, this process yields an aldehyde after tautomerization of the enol intermediate.[4]

cluster_M Markovnikov Pathway cluster_AM Anti-Markovnikov Pathway Start This compound Reagent_M H₂O, H₂SO₄ HgSO₄ Start->Reagent_M Reagent_AM 1. 9-BBN 2. H₂O₂, NaOH Start->Reagent_AM Enol_M Enol Intermediate (OH on C2) Reagent_M->Enol_M Product_M Ketone Product Enol_M->Product_M Tautomerization Enol_AM Enol Intermediate (OH on C1) Reagent_AM->Enol_AM Product_AM Aldehyde Product Enol_AM->Product_AM Tautomerization

Caption: Regioselective hydration pathways for terminal alkynes.

Experimental Protocol 2: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne

  • Materials: this compound, 9-borabicyclo[3.3.1]nonane (9-BBN) solution in THF, aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add the 9-BBN solution (0.5 M in THF, 1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction back to 0 °C and slowly add aqueous NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂.

    • Stir the mixture at room temperature for several hours.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the resulting aldehyde by column chromatography.

Table 3: Summary of Electrophilic Addition Reactions

ReactionReagentsRegioselectivityProductTypical Yield
HydrohalogenationHX (1 eq)MarkovnikovVinyl HalideGood
HydrohalogenationHX (2 eq)MarkovnikovGeminal DihalideGood
HydrationH₂O, H₂SO₄, HgSO₄MarkovnikovMethyl KetoneGood-Excellent
Hydroboration1. 9-BBN; 2. H₂O₂, NaOHAnti-MarkovnikovAldehydeGood-Excellent
Reduction Reactions

The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene (not applicable for terminal alkynes), or fully reduced to an alkane.[1]

  • Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene.[1]

  • Complete Reduction to an Alkane: Using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will lead to the complete reduction of the alkyne to the corresponding alkane.[1]

Alkyne This compound Alkene cis-1-Hexen-3-ol Alkyne->Alkene H₂ Lindlar's Cat. Alkane 1-Hexan-3-ol Alkyne->Alkane H₂ Pd/C Alkene->Alkane H₂ Pd/C

Caption: Catalytic hydrogenation pathways for this compound.

Experimental Protocol 3: General Procedure for Lindlar Reduction

  • Materials: this compound, Lindlar's catalyst, quinoline (B57606) (optional), solvent (e.g., methanol (B129727) or ethyl acetate), hydrogen gas.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further enhance selectivity.[7]

    • Flush the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress carefully by TLC or GC to prevent over-reduction to the alkane.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and rinse with the solvent.

    • Remove the solvent under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.

Cycloaddition Reactions: The "Click" Reaction

The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[8] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This transformation is exceptionally valuable in drug discovery, chemical biology, and materials science for its reliability, mild reaction conditions, and high yields.[9]

cluster_cycle Cu(I) Catalytic Cycle Alkyne This compound Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide (B81097) Organic Azide (R-N₃) Cu_Complex Six-membered Copper Intermediate Azide->Cu_Complex Product 1,4-Disubstituted 1,2,3-Triazole Cu1 Cu(I) Cu1->Cu_Acetylide + Alkyne - H⁺ Cu_Acetylide->Cu_Complex + Azide Cu_Triazolide Copper Triazolide Cu_Complex->Cu_Triazolide Ring Contraction Cu_Triazolide->Product Cu_Triazolide->Cu1 + H⁺

Caption: Simplified catalytic cycle for the CuAAC "Click" reaction.

Experimental Protocol 4: General Procedure for CuAAC Reaction

  • Materials: this compound (1.0 eq), an organic azide (1.0-1.1 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), sodium ascorbate (B8700270) (5-10 mol%), and a solvent system (e.g., t-butanol/water 1:1).

  • Procedure:

    • In a reaction vessel, dissolve this compound and the organic azide in the solvent system.

    • Add the CuSO₄·5H₂O, followed by freshly prepared aqueous sodium ascorbate solution (to reduce Cu(II) to the active Cu(I) species in situ).

    • Stir the reaction mixture at room temperature. The reaction is often complete within 1 to 24 hours.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude triazole product by flash column chromatography or recrystallization.[10]

Table 4: Typical Conditions for CuAAC Reactions

ComponentDescription
Copper SourceCuSO₄·5H₂O (with a reducing agent) or Cu(I) salts (e.g., CuI)
Reducing AgentSodium Ascorbate
Ligand (optional)TBTA, THPTA (to stabilize Cu(I) and accelerate the reaction)
Solventt-BuOH/H₂O, DMSO, DMF, H₂O
TemperatureRoom Temperature
YieldExcellent (>90%)
Metal-Catalyzed Cross-Coupling Reactions

The terminal C-H bond of the ethynyl group can be activated by transition metal catalysts, enabling powerful cross-coupling reactions. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, is a premier example.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

cluster_pd Palladium Cycle cluster_cu Copper Cycle Alkyne This compound plus + Cu_alkyne Cu(I)-C≡CR' Alkyne->Cu_alkyne Halide Aryl/Vinyl Halide (R-X) PdII R-Pd(II)L₂-X Halide->PdII Product Coupled Product (R-C≡C-R') Pd0 Pd(0)L₂ Pd0->PdII Oxidative Addition of R-X PdII_alkyne R-Pd(II)L₂-C≡CR' PdII->PdII_alkyne Transmetalation PdII_alkyne->Product PdII_alkyne->Pd0 Reductive Elimination CuX Cu(I)X CuX->Cu_alkyne + Alkyne - HX Cu_alkyne->PdII_alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Outlook in Drug Development

The ethynyl group of this compound is a remarkably versatile functional handle. It provides access to a wide range of synthetic transformations that are fundamental to modern organic chemistry. For professionals in drug development, the ability to easily form C-C bonds via acetylide chemistry and Sonogashira coupling, or to introduce heterocyclic motifs like triazoles via "click" chemistry, is invaluable.[12] These reactions, known for their efficiency and functional group tolerance, allow for the late-stage functionalization of complex molecules and the construction of diverse compound libraries for biological screening. The continued exploration of green chemistry approaches for these transformations will further enhance the utility of this compound as a sustainable and powerful building block in pharmaceutical synthesis.[13]

References

A Comprehensive Review on the Synthesis of Secondary Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary acetylenic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a hydroxyl group adjacent to a carbon-carbon triple bond, allows for diverse chemical transformations, making them highly valuable building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth review of the core synthetic methodologies for preparing secondary acetylenic alcohols, with a focus on alkynylation of carbonyl compounds, Grignard reactions, and organozinc-catalyzed approaches. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Alkynylation of Aldehydes and Ketones

The most fundamental and widely employed method for synthesizing secondary acetylenic alcohols is the nucleophilic addition of a terminal alkyne to a carbonyl group, a reaction known as alkynylation.[1][2] This process, which results in the formation of a propargylic alcohol, can be facilitated by a variety of catalytic systems.[1][2]

The general reaction involves the deprotonation of a terminal alkyne to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[1] Subsequent acidic work-up yields the desired secondary or tertiary acetylenic alcohol.[1] For the synthesis of secondary acetylenic alcohols, aldehydes are the required carbonyl starting material.

A variety of catalytic systems have been developed to promote this reaction with high efficiency and selectivity.[2] Transition metal catalysts, particularly those based on zinc, copper, and titanium, are frequently used.[2] For instance, the combination of diethylzinc (B1219324) (ZnEt₂) and a chiral ligand like BINOL has been shown to produce acetylene (B1199291) alcohols with over 90% enantioselectivity.[2] Another effective system involves the use of titanium tetraisopropoxide (Ti(OiPr)₄) in conjunction with ZnEt₂, which facilitates the addition of alkynes to aldehydes under mild conditions, leading to high yields with minimal side reactions.[2]

The choice of solvent can also significantly impact the reaction outcome. Ethers such as tetrahydrofuran (B95107) (THF), acetals, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.[1][2]

R¹-C≡CH + R²-CHO → R¹-C≡C-CH(OH)-R²

This reaction was first discovered by John Ulric Nef in 1899 and is sometimes referred to as the Nef synthesis.[1] Walter Reppe later coined the term "ethynylation" for this type of reaction.[1]

Alkynylation_Mechanism cluster_intermediate Intermediate cluster_product Product Terminal_Alkyne R¹-C≡CH Metal_Acetylide R¹-C≡C⁻ M⁺ Terminal_Alkyne->Metal_Acetylide Deprotonation Aldehyde R²-CHO Alkoxide R¹-C≡C-CH(O⁻ M⁺)-R² Aldehyde->Alkoxide Base Base (e.g., n-BuLi, Zn(OTf)₂) Base->Metal_Acetylide Metal_Acetylide->Alkoxide Nucleophilic Attack Secondary_Acetylenic_Alcohol R¹-C≡C-CH(OH)-R² Alkoxide->Secondary_Acetylenic_Alcohol Protonation (Work-up)

Grignard Reagent-Based Synthesis

The use of Grignard reagents provides a powerful and versatile method for the synthesis of secondary acetylenic alcohols.[3][4] This approach involves the reaction of an acetylenic Grignard reagent with an aldehyde.[3] The Grignard reagent, an organomagnesium compound, acts as a potent nucleophile.[4]

The synthesis of the acetylenic Grignard reagent itself can be achieved by reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide, or by reacting an acetylenic halide with magnesium metal.[5]

A key consideration in Grignard-based syntheses, particularly with propargyl Grignard reagents, is the potential for rearrangement to allenic or internal alkyne species, especially at room temperature.[6] To circumvent this, modified procedures utilizing low temperatures (e.g., -10°C) and activators like mercuric chloride have been developed to ensure the desired acetylenic alcohol is the major product.[6][7]

The general steps for synthesizing a secondary alcohol using a Grignard reagent are:

  • Identify the target alcohol: This will be a secondary acetylenic alcohol.

  • Retrosynthetic analysis: Mentally disconnect the carbon-carbon bond between the carbon bearing the hydroxyl group and one of its adjacent carbons. One fragment will become the aldehyde, and the other will form the Grignard reagent.[4]

  • Reaction: React the chosen aldehyde and acetylenic Grignard reagent in a suitable solvent, typically an ether like diethyl ether or THF.[3][6]

  • Work-up: An acidic work-up is required to protonate the intermediate alkoxide to yield the final alcohol product.[1]

Grignard_Synthesis_Workflow cluster_start Starting Materials Terminal_Alkyne R¹-C≡CH Acetylenic_Grignard R¹-C≡C-MgX Terminal_Alkyne->Acetylenic_Grignard Alkyl_Grignard R-MgX Alkyl_Grignard->Acetylenic_Grignard Formation Aldehyde R²-CHO Intermediate_Alkoxide R¹-C≡C-CH(OMgX)-R² Aldehyde->Intermediate_Alkoxide Acetylenic_Grignard->Intermediate_Alkoxide Nucleophilic Addition Product_Alcohol Secondary Acetylenic Alcohol R¹-C≡C-CH(OH)-R² Intermediate_Alkoxide->Product_Alcohol Acidic Work-up

Organozinc-Catalyzed Synthesis

Organozinc reagents offer a milder alternative to Grignard reagents for the synthesis of secondary acetylenic alcohols, often demonstrating greater functional group tolerance.[8][9] The formation of zinc acetylides is a key step in these reactions.[8]

The Barbier reaction is a notable one-pot process where the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[8] This method is advantageous as it simplifies the experimental procedure.[8] Organozinc reagents are also less sensitive to water, allowing for reactions to be conducted in aqueous media under certain conditions.[8]

For enantioselective syntheses, chiral ligands are employed in conjunction with organozinc reagents. The use of chiral 1,1'-bi-2-naphthols (BINOLs) with diethylzinc (ZnEt₂) and titanium tetraisopropoxide (Ti(OiPr)₄) has proven to be a highly effective catalytic system for the addition of a wide range of alkynes to various aldehydes, yielding functionalized chiral alcohols with high enantioselectivity.[10]

Organozinc_Catalysis cluster_reagents Reagents cluster_catalyst Catalyst Terminal_Alkyne R¹-C≡CH Zinc_Acetylide Zinc Acetylide Intermediate Terminal_Alkyne->Zinc_Acetylide Aldehyde R²-CHO Product Chiral Secondary Acetylenic Alcohol Aldehyde->Product Organozinc_Source e.g., ZnEt₂ Organozinc_Source->Zinc_Acetylide Forms Chiral_Ligand Chiral Ligand (e.g., BINOL) Chiral_Ligand->Zinc_Acetylide Complexes with Zinc_Acetylide->Product Adds to

Quantitative Data Summary

The following tables summarize quantitative data from various cited studies on the synthesis of secondary acetylenic alcohols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Enantioselective Alkynylation of Aldehydes

AldehydeAlkyneCatalyst SystemSolventTemp (°C)Yield (%)ee (%)
Aromatic AldehydesTerminal Alkynes(S)-BINOL / Ti(OiPr)₄ / ZnEt₂THFRT92 (min)>90
Heteroatomic AldehydesPhenylacetyleneProPhenol / Me₂ZnTHF-5 to 0Up to 96>90
CrotonaldehydeVarious AlkynesTrifluoromethylsulfonate salts of d-group metalsVarious--High
Benzaldehyde DerivativesTerminal Alkynes1,1'-bi-2-naphthol / Ti(OiPr)₄-RT--

Data compiled from references[2][10][11][12][13].

Table 2: Grignard-Based Synthesis of Acetylenic Alcohols

Aldehyde/KetoneGrignard ReagentConditionsSolventYield (%)
3-Butyn-2-onePropargylmagnesium bromideLow temp, HgCl₂ activationDiethyl ether66
α,β-unsaturated aldehydes/ketonesPropargylmagnesium bromide-30 to -10°C, HgCl₂ activation-Good
FormaldehydeAcetylenic GrignardStandard-64-69
AldehydesAcetylenic GrignardStandard--

Data compiled from references[3][6][7].

Experimental Protocols

  • To a solution of the ProPhenol ligand in anhydrous tetrahydrofuran (THF), add dimethylzinc (B1204448) (Me₂Zn) at -5 to 0°C.

  • Stir the mixture to allow for the formation of the active bis-zinc complex.

  • Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture.

  • Slowly add the aldehyde to the mixture while maintaining the temperature between -5 and 0°C.

  • Allow the reaction to proceed for 24 hours at the specified temperature.

  • Quench the reaction with a suitable acidic work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the secondary acetylenic alcohol.

  • Dry all glassware in an oven before use. Use anhydrous diethyl ether as the solvent.

  • In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, add magnesium turnings and a catalytic amount of mercuric chloride.

  • Add a solution of propargyl bromide and the aldehyde in diethyl ether dropwise to the magnesium suspension while maintaining the temperature at approximately -10°C.

  • After the addition is complete, continue stirring for a specified period at low temperature.

  • Perform an acidic work-up to hydrolyze the magnesium alkoxide.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

  • Purify the resulting alcohol, for example, by distillation.

Conclusion

The synthesis of secondary acetylenic alcohols is a well-established field with a variety of robust and efficient methodologies. The choice of synthetic route—be it the alkynylation of carbonyls, a Grignard-based approach, or an organozinc-catalyzed reaction—will depend on the specific substrate, desired stereochemistry, and tolerance for different functional groups. The development of chiral catalytic systems has been particularly instrumental in providing access to enantiomerically enriched secondary acetylenic alcohols, which are of high importance in the pharmaceutical industry. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of these important molecular building blocks.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Hexyn-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic methods used to characterize 1-Hexyn-3-OL, a valuable building block in organic synthesis. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for characterization are also provided.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are critical for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment.

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
H-1~2.46Doublet~2.1
H-3~4.38Triplet of Doublets~6.3, ~2.1
H-4~1.67Multiplet
H-5~1.51Multiplet
H-6~0.96Triplet
OHVariableSinglet (broad)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
C-1~72.9
C-2~83.5
C-3~61.2
C-4~39.8
C-5~18.5
C-6~13.8
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Vibrational Mode **Frequency (cm⁻¹) **Intensity
O-H stretch (alcohol)3400-3200Strong, Broad
C≡C-H stretch (terminal alkyne)~3300Strong, Sharp
C-H stretch (alkane)3000-2850Medium-Strong
C≡C stretch (alkyne)~2120Weak-Medium
C-O stretch (alcohol)~1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Proposed Fragment
98~5[M]⁺ (Molecular Ion)
83~40[M - CH₃]⁺
69~100[M - C₂H₅]⁺
55~75[M - C₃H₇]⁺
41~60[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: -10 to 220 ppm

  • Reference: CDCl₃ at 77.16 ppm or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place one drop of neat (undiluted) this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Data Acquisition:

  • Instrument: FTIR Spectrometer with an ATR accessory

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

  • For a liquid sample, a direct insertion probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer can be used.

Data Acquisition (Electron Ionization - EI):

  • Instrument: GC-MS or a mass spectrometer with a direct insertion probe

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

  • Source Temperature: ~200 °C

  • GC Conditions (if applicable):

    • Column: Standard non-polar capillary column (e.g., DB-5ms)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine C-H Framework Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (-OH, -C≡C-H) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Overall workflow for the spectroscopic characterization of this compound.

Data_Relationship cluster_data Spectroscopic Data cluster_structure Structural Information H_NMR ¹H NMR (Proton Environments) Connectivity C-H Connectivity H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Connectivity IR IR (Functional Groups) Functional_Groups -OH & -C≡C-H IR->Functional_Groups MS MS (Molecular Formula & Fragments) Molecular_Weight Molecular Weight = 98.14 MS->Molecular_Weight Connectivity->Functional_Groups Functional_Groups->Molecular_Weight

Caption: Logical relationships between spectroscopic data and structural information.

An In-depth Technical Guide on 1-Hexyn-3-ol: Chemical Formula and Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical formula and molecular weight of 1-Hexyn-3-ol, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and formulation development.

IdentifierValueReference
Chemical Formula C₆H₁₀O[1][2][3][4][5]
Molecular Weight 98.14 g/mol [4]
Exact Mass 98.1430 g/mol [1][2]
CAS Number 105-31-7[1]

Methodology for Determining Physicochemical Properties

The determination of the chemical formula and molecular weight of a compound like this compound follows a standardized experimental and analytical workflow. High-resolution mass spectrometry is a primary technique for ascertaining the exact mass and elemental composition, while other spectroscopic methods and classical elemental analysis confirm the structure.

G cluster_0 Experimental Analysis Workflow Sample Sample Mass_Spec Mass Spectrometry Sample->Mass_Spec Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Data_Analysis Data Interpretation and Structure Elucidation Mass_Spec->Data_Analysis Elemental_Analysis->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Result Chemical Formula: C₆H₁₀O Molecular Weight: 98.14 g/mol Data_Analysis->Result

Caption: Workflow for the determination of the chemical formula and molecular weight of this compound.

References

The Chirality of 1-Hexyn-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyn-3-ol is a chiral propargylic alcohol with a single stereocenter at the C-3 position. The presence of this chiral center gives rise to two enantiomers, (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol, which may exhibit distinct biological activities. This is of significant interest in the fields of medicinal chemistry and drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemistry, methods for obtaining enantiomerically enriched forms through asymmetric synthesis and kinetic resolution, and analytical techniques for determining enantiomeric purity. Detailed experimental protocols and quantitative data are presented to aid researchers in the synthesis and characterization of the enantiomers of this compound.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₆H₁₀O, is a secondary alcohol containing both an alkyne and a hydroxyl functional group.[1][2][3][4] The carbon atom at the 3-position is bonded to four different substituents: a hydrogen atom, a hydroxyl group, an ethynyl group, and a propyl group. This makes the C-3 carbon a stereocenter, rendering the molecule chiral and capable of existing as a pair of non-superimposable mirror images, or enantiomers.

The two enantiomers are designated as (R)-1-Hexyn-3-ol and (S)-1-Hexyn-3-ol according to the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light and other chiral molecules.

dot graph Chirality_of_1_Hexyn_3_ol { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Chiral center C3 [pos="0,0!", label="C*", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituents H [pos="-1,0.5!", label="H"]; OH [pos="1,0.5!", label="OH"]; Propyl [pos="0,-1!", label="CH₂CH₂CH₃"]; Ethynyl [pos="0,1!", label="C≡CH"];

// Bonds C3 -- H; C3 -- OH; C3 -- Propyl; C3 -- Ethynyl;

// Enantiomer labels R_enantiomer [pos="-2,-2!", label="(R)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#34A853"]; S_enantiomer [pos="2,-2!", label="(S)-1-Hexyn-3-ol", shape=plaintext, fontcolor="#EA4335"];

// Mirror plane mirror [pos="0,-2.5!", label="", shape=rect, style=dashed, color="#5F6368", height=3, width=0.05]; } Caption: The chiral center (C*) of this compound with its four different substituents.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound is crucial for evaluating the biological activity of each stereoisomer. The two primary strategies for achieving this are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from an achiral starting material.[5][6][7][8] A common and effective method for the synthesis of chiral propargylic alcohols is the asymmetric reduction of the corresponding α,β-acetylenic ketone. In the case of this compound, this involves the enantioselective reduction of 1-hexyn-3-one.

A well-established method for this transformation utilizes borane reagents complexed with chiral ligands. A highly effective reagent for the asymmetric reduction of α,β-acetylenic ketones is B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from either (+)-α-pinene or (-)-α-pinene to yield the desired enantiomer of the alcohol.[9] The use of the reagent derived from (+)-α-pinene typically yields the (R)-enantiomer of the alcohol, while the reagent from (-)-α-pinene produces the (S)-enantiomer.

Table 1: Asymmetric Reduction of 1-Octyn-3-one with B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Model Reaction)

Chiral ReagentProductYield (%)Enantiomeric Excess (ee, %)
B-3-pinanyl-9-BBN (from (+)-α-pinene)(R)-1-Octyn-3-ol86>95

Data from a similar reaction with 1-octyn-3-one, which is expected to have similar reactivity to 1-hexyn-3-one.[9]

Asymmetric_Synthesis_Workflow Start 1-Hexyn-3-one Reaction Asymmetric Reduction Start->Reaction Reagent Chiral Reducing Agent (e.g., (R)-Alpine-Borane) Reagent->Reaction Product (S)-1-Hexyn-3-ol Reaction->Product

Kinetic Resolution of Racemic this compound

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] Enzyme-catalyzed reactions, particularly with lipases, are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions.[10][11][12][13]

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer in excess. The resulting ester and the unreacted alcohol can then be separated by chromatography.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols (General Data)

Lipase SourceAcyl DonorEnantiomeric Excess (ee, %) of Unreacted AlcoholEnantiomeric Excess (ee, %) of Ester
Pseudomonas cepacia Lipase (PSL)Vinyl Acetate>99>99
Candida antarctica Lipase B (CALB)Vinyl Acetate>99>99
Pseudomonas fluorescens LipaseVinyl AcetateHighHigh

General data for the resolution of secondary alcohols. Specific values for this compound may vary.[12]

Kinetic_Resolution_Workflow Racemate Racemic this compound ((R)- and (S)-enantiomers) Reaction Enzymatic Acylation Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation S_Alcohol (S)-1-Hexyn-3-ol (unreacted) Separation->S_Alcohol R_Ester (R)-1-Hexyn-3-yl Acetate (product) Separation->R_Ester

Analytical Methods for Chiral Purity Determination

The enantiomeric purity of a sample of this compound is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present than the other. It is crucial to have reliable analytical methods to determine the ee of a sample.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral GC and HPLC are powerful techniques for separating and quantifying enantiomers.[14][15] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For volatile compounds like this compound, chiral GC is a suitable method. Alternatively, the alcohol can be derivatized to a less volatile ester or urethane for analysis by chiral HPLC.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, will be shifted to different extents, allowing for their integration and the calculation of the ee. Alternatively, the racemic alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra.

Quantitative Data

Table 3: Physical Properties of this compound Enantiomers (Data for 5-Hexyn-3-ol as a close analog)

Property(R)-5-Hexyn-3-ol(S)-5-Hexyn-3-ol
Specific Rotation [α]D (c 1.1, CHCl₃) -4°+4°

Note: The specific rotation values are for the closely related compound 5-hexyn-3-ol and are expected to be similar for this compound.

Experimental Protocols

Asymmetric Reduction of 1-Hexyn-3-one (Adapted from the protocol for 1-Octyn-3-one)[9]

Materials:

  • 1-Hexyn-3-one

  • B-3-pinanyl-9-borabicyclo[3.3.1]nonane (from (+)-α-pinene for (R)-1-Hexyn-3-ol or from (-)-α-pinene for (S)-1-Hexyn-3-ol)

  • Anhydrous tetrahydrofuran (THF)

  • Propionaldehyde

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF is prepared under an inert atmosphere.

  • The solution is cooled to 0 °C, and 1-hexyn-3-one is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The excess borane reagent is quenched by the addition of propionaldehyde.

  • The reaction mixture is worked up by the addition of aqueous NaOH followed by the careful, dropwise addition of H₂O₂.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

  • The enantiomeric excess of the product is determined by chiral GC or by NMR after derivatization with a chiral auxiliary.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound (General Protocol)[10][12]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Pseudomonas cepacia lipase)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Silica gel for column chromatography

Procedure:

  • Racemic this compound is dissolved in an anhydrous organic solvent.

  • Immobilized lipase and vinyl acetate are added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 30 °C) and monitored for conversion (ideally to ~50%) by TLC or GC.

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The solvent is evaporated, and the resulting mixture of the unreacted alcohol and the ester product is separated by column chromatography on silica gel.

  • The enantiomeric excess of both the recovered alcohol and the ester (after hydrolysis back to the alcohol) is determined by chiral GC or HPLC.

Conclusion

The chirality of this compound is a critical aspect to consider for its application in drug development and other areas of chemical research. This guide has provided a detailed overview of the stereochemistry of this molecule and has outlined robust methods for the preparation and characterization of its enantiomers. The provided experimental protocols for asymmetric synthesis and kinetic resolution, along with the summary of analytical techniques, serve as a valuable resource for scientists working with this chiral building block. The ability to access enantiomerically pure forms of this compound will facilitate further investigation into the stereospecific interactions of this compound in biological systems.

References

Methodological & Application

Application Note: Synthesis of 1-Hexyn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-Hexyn-3-ol, a terminal propargylic alcohol, through a Grignard reaction.[1] Alkynyl alcohols are crucial structural motifs in pharmaceuticals, natural products, and functional materials.[2] The described method involves the formation of an ethynylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to butanal. This protocol offers a robust and versatile route to obtaining secondary alkynyl alcohols with good yields.[2][3] Careful adherence to anhydrous and inert reaction conditions is critical for success.[2]

Reaction Principle and Scheme

The synthesis is a two-step process. First, a terminal alkyne (acetylene, often generated in situ or from a precursor) is deprotonated by a stronger Grignard reagent, such as ethylmagnesium bromide, to form the nucleophilic alkynyl Grignard reagent.[2][4] In the second step, this reagent attacks the electrophilic carbonyl carbon of an aldehyde (butanal).[5] A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[2]

Reaction Scheme:

  • Formation of Ethynylmagnesium Bromide: HC≡CH + CH3CH2MgBr → HC≡CMgBr + CH3CH3

  • Reaction with Butanal: HC≡CMgBr + CH3CH2CH2CHO → CH3CH2CH2CH(OMgBr)C≡CH

  • Acidic Workup: CH3CH2CH2CH(OMgBr)C≡CH + H3O+ → CH3CH2CH2CH(OH)C≡CH + Mg(OH)Br

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Ethylmagnesium bromide (3.0 M in ether)Reagent GradeSigma-AldrichHighly flammable and corrosive. Handle under inert atmosphere.
Calcium Carbide (CaC₂)Technical GradeAlfa AesarUsed to generate acetylene (B1199291) gas.
Butanal≥99%Sigma-AldrichFlammable liquid and vapor.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichMust be distilled from sodium-benzophenone ketyl before use.[6]
Diethyl EtherAnhydrousFisher ScientificUsed for extraction.
Ammonium (B1175870) Chloride (NH₄Cl)ACS ReagentVWRFor preparing the saturated aqueous solution for quenching.
Magnesium Sulfate (B86663) (MgSO₄)AnhydrousVWRDrying agent.
Iodine (I₂)ACS ReagentSigma-AldrichOptional, for activating magnesium if preparing Grignard from scratch.[4]
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A Apparatus Setup (Flame-dried, N2 atmosphere) B Solvent & Reagent Prep (Anhydrous THF) A->B Ensure dryness C Grignard Reagent Formation (Acetylene + EtMgBr in THF at 0°C) B->C D Nucleophilic Addition (Add Butanal dropwise at 0°C) C->D Transfer Grignard soln. E Reaction Progression (Warm to RT, stir for 2-3 hrs) D->E F Quenching (Add sat. aq. NH4Cl at 0°C) E->F G Extraction (Separate layers, extract with Et2O) F->G H Drying & Concentration (Dry with MgSO4, remove solvent) G->H I Purification (Vacuum Distillation or Column Chromatography) H->I J Final Product: this compound I->J Yields this compound

Caption: Experimental workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon). Grignard reagents are highly reactive with protic solvents (water, alcohols) and atmospheric moisture.[4][7] All glassware must be flame-dried or oven-dried before use.

Step 1: Apparatus Setup

  • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.[3]

  • Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow to cool to room temperature.

Step 2: Formation of Ethynylmagnesium Bromide

  • Charge the reaction flask with 50 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly introduce acetylene gas (generated by the controlled addition of water to calcium carbide in a separate flask) into the stirred THF.

  • While bubbling acetylene, add 33.3 mL (100 mmol) of 3.0 M ethylmagnesium bromide in diethyl ether dropwise from the dropping funnel over 30 minutes. The evolution of ethane (B1197151) gas should be observed.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the ethynylmagnesium bromide.[2] The resulting gray-white suspension is ready for the next step.

Step 3: Reaction with Butanal

  • Cool the solution of ethynylmagnesium bromide back down to 0 °C in an ice bath.

  • Prepare a solution of butanal (7.21 g, 100 mmol) in 20 mL of anhydrous THF.

  • Add the butanal solution dropwise to the stirred Grignard reagent via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.[3]

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[3]

Step 4: Quenching and Workup

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of a saturated aqueous solution of ammonium chloride.[2][3] This will protonate the alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.[2][3]

  • Combine all organic layers and wash once with 50 mL of brine.[2]

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2][6]

Step 5: Purification

  • Purify the crude this compound by vacuum distillation.

  • Collect the fraction boiling at approximately 80 °C at 40 mmHg.[8] The expected product is a colorless to light-yellow liquid.[1]

Quantitative Data Summary

The following table summarizes typical quantities, conditions, and expected outcomes for the synthesis.

ParameterValueNotes
Reagents
Ethylmagnesium Bromide100 mmol (33.3 mL of 3.0 M solution)Used to form the alkynyl Grignard reagent.
Butanal100 mmol (7.21 g, 8.9 mL)The electrophile.
AcetyleneIn excessBubbled through the solution.
Anhydrous THF~70 mLReaction solvent.
Reaction Conditions
Grignard Formation Temp.0 °C to Room TemperatureInitial cooling followed by warming.[2]
Addition Temp.0 °CTo control the exothermic reaction.[3]
Reaction Time3-4 hoursPost-addition stirring at room temperature.[3]
Product Information
Theoretical Yield9.81 gBased on 100 mmol of butanal.
Expected Actual Yield 6.8 - 8.3 g (70 - 85%) Yields can vary based on conditions and technique.[2]
Boiling Point~80 °C @ 40 mmHg; ~118 °C @ 760 mmHgLiterature values for this compound.[1][8]
AppearanceColorless to light-yellow liquid[1]
Molecular Weight98.14 g/mol [1]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet glassware or solvents.2. Impure or deactivated Grignard reagent.3. Poor quality butanal.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[2]2. Use freshly prepared or titrated Grignard reagent.[9]3. Distill butanal before use.
Aldehyde Starting Material Recovered Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde.[3][8]1. Maintain a low reaction temperature (0 °C or lower) during aldehyde addition to favor nucleophilic attack.[3]2. Consider adding a Lewis acid like CeCl₃ to increase the nucleophilicity of the organometallic species.[3]
Formation of 1-Propanol Reduction of Aldehyde: The ethylmagnesium bromide reagent can reduce butanal via β-hydride transfer.[3][8]This is more common with Grignard reagents that have β-hydrogens. Ensure complete formation of the alkynyl Grignard, which lacks β-hydrogens, before adding the aldehyde.[3]

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Hexyn-3-ol is a valuable chiral building block in organic synthesis, utilized in the preparation of various pharmaceuticals and natural products. Its propargylic alcohol moiety allows for diverse chemical transformations. This document provides detailed protocols for the enantioselective synthesis of (S)-1-Hexyn-3-ol via the asymmetric addition of a terminal alkyne to butyraldehyde (B50154), focusing on two highly efficient and widely adopted catalytic systems: the Carreira protocol and the Trost-ProPhenol method. These methods offer high enantioselectivity and yield, making them suitable for laboratory and potential scale-up applications.

Core Synthetic Strategies

The primary approach for the enantioselective synthesis of (S)-1-Hexyn-3-ol involves the catalytic asymmetric addition of an acetylide to butyraldehyde. This transformation creates a new carbon-carbon bond and a stereocenter simultaneously. The key to success lies in the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Two leading methodologies are presented:

  • Carreira's Asymmetric Alkynylation: This protocol employs a catalyst system generated in situ from zinc triflate (Zn(OTf)₂) and the readily available chiral amino alcohol, (+)-N-methylephedrine. It is known for its operational simplicity and robustness.[1][2][3]

  • Trost's ProPhenol-Catalyzed Alkynylation: This method utilizes a dinuclear zinc complex formed from diethylzinc (B1219324) (Et₂Zn) and the chiral ProPhenol ligand. It is recognized for its high enantioselectivity across a broad range of substrates.[4][5][6]

Data Presentation

The following table summarizes typical quantitative data for the enantioselective synthesis of propargylic alcohols using the described protocols. Note that specific results for (S)-1-Hexyn-3-ol may vary, and optimization is often recommended.

ParameterCarreira ProtocolTrost-ProPhenol Protocol
Chiral Ligand (+)-N-Methylephedrine(S,S)-ProPhenol
Metal Source Zn(OTf)₂Et₂Zn
Catalyst Loading 10-20 mol%5-10 mol%
Typical Yield 80-95%85-98%
Enantiomeric Excess 90-99% ee95->99% ee
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-12 hours4-24 hours
Substrate Scope Broad, particularly effective for aliphatic aldehydesBroad, including aliphatic and functionalized aldehydes

Experimental Protocols

Protocol 1: Carreira's Asymmetric Alkynylation for (S)-1-Hexyn-3-ol

This protocol is adapted from the general procedure developed by Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[1][3]

Materials:

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an argon atmosphere, combine Zn(OTf)₂ (0.22 mmol, 20 mol%) and (+)-N-methylephedrine (0.24 mmol, 22 mol%).

  • Add anhydrous toluene (5 mL) and stir the resulting suspension at room temperature for 30 minutes.

  • Reaction Mixture: To the catalyst suspension, add triethylamine (0.3 mL, 2.2 mmol) followed by 1-hexyne (1.2 mmol).

  • Aldehyde Addition: Add freshly distilled butyraldehyde (1.0 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-Hexyn-3-ol.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).

Protocol 2: Trost's ProPhenol-Catalyzed Synthesis of (S)-1-Hexyn-3-ol

This protocol is based on the highly enantioselective alkynylation of aldehydes developed by Trost and coworkers using the ProPhenol ligand.[4][5]

Materials:

  • Butyraldehyde (freshly distilled)

  • 1-Hexyne

  • (S,S)-ProPhenol

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-ProPhenol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction Mixture: To the catalyst solution, add 1-hexyne (1.5 mmol).

  • Aldehyde Addition: Add freshly distilled butyraldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-1-Hexyn-3-ol.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the enantioselective synthesis of (S)-1-Hexyn-3-ol.

experimental_workflow reagents Reagents (Butyraldehyde, 1-Hexyne) reaction Asymmetric Addition Reaction reagents->reaction catalyst_prep Catalyst Preparation (Chiral Ligand + Metal Source) catalyst_prep->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product (S)-1-Hexyn-3-ol purification->product analysis Analysis (Yield, ee%) product->analysis

Caption: General experimental workflow for the synthesis of (S)-1-Hexyn-3-ol.

Proposed Catalytic Cycle for Carreira's Method

The following diagram depicts the proposed catalytic cycle for the Zn(OTf)₂/(+)-N-methylephedrine catalyzed addition of 1-hexyne to butyraldehyde.

catalytic_cycle cluster_cycle Catalytic Cycle A Zn(OTf)₂ + (+)-N-Methylephedrine B Chiral Zinc Complex A->B Formation C Zinc Acetylide Complex B->C + 1-Hexyne, -H⁺ D Transition State (Aldehyde Coordination) C->D + Butyraldehyde E Zinc Alkoxide Product D->E C-C Bond Formation E->B + H⁺, -Product F (S)-1-Hexyn-3-ol E->F Hydrolysis

Caption: Proposed catalytic cycle for the Carreira asymmetric alkynylation.

References

Application Notes: (S)-1-Hexyn-3-OL as a Chiral Precursor for the Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Hexyn-3-ol, a chiral propargyl alcohol, serves as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its utility lies in the presence of two reactive functional groups: a terminal alkyne and a chiral secondary alcohol. This combination allows for a variety of chemical transformations, including stereospecific reactions, making it an ideal starting material for the synthesis of enantiomerically pure drug substances. One notable application of (S)-1-Hexyn-3-ol is its use as a key chiral synthon in the preparation of (S)-4-amino-3-hydroxybutyric acid (GABOB), a neuromodulatory agent and an important pharmaceutical intermediate.

Application: Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB)

(S)-GABOB is the biologically active enantiomer of 4-amino-3-hydroxybutyric acid, a compound that acts as a GABA (gamma-aminobutyric acid) agonist in the central nervous system.[1][2] GABA is the primary inhibitory neurotransmitter in the brain.[1] The stereochemistry at the C3 position is crucial for its biological activity, necessitating an enantioselective synthesis. The use of (S)-1-Hexyn-3-ol provides a strategic advantage in establishing this critical stereocenter early in the synthetic sequence.

The synthetic strategy involves the transformation of the hexynol (B8569683) backbone into the butyric acid structure of GABOB, retaining the stereochemical integrity of the hydroxyl group. This is typically achieved through a sequence of reactions that includes oxidation of the alkyne, functional group interconversions, and introduction of the amino group.

Experimental Protocols

1. Asymmetric Reduction of 1-Hexyn-3-one to (S)-1-Hexyn-3-ol

The enantiomerically pure starting material, (S)-1-Hexyn-3-ol, can be prepared via the asymmetric reduction of the corresponding ketone, 1-Hexyn-3-one. A well-established method for this transformation is the use of a chiral reducing agent, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®).

Materials:

  • 1-Hexyn-3-one

  • (+)-α-Pinene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in Tetrahydrofuran (THF)

  • Propionaldehyde

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane is prepared in situ by reacting (+)-α-pinene with a 0.5 M solution of 9-BBN in THF.

  • The reaction mixture is refluxed for 4 hours, and the excess α-pinene and THF are removed under vacuum.

  • The resulting neat B-3-pinanyl-9-borabicyclo[3.3.1]nonane is cooled to 0 °C.

  • 1-Hexyn-3-one is added to the chiral borane (B79455) solution, and the reaction is allowed to warm to room temperature and stirred for 8 hours.

  • Excess reducing agent is quenched by the addition of propionaldehyde.

  • The liberated α-pinene is removed under vacuum.

  • The reaction mixture is worked up by the addition of 3 M aqueous NaOH followed by the dropwise addition of 30% H₂O₂ at 40 °C for 3 hours.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by distillation to afford (S)-1-Hexyn-3-ol.

Quantitative Data:

Reaction StepProductYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Reduction(S)-1-Hexyn-3-ol86>95

2. Synthesis of (S)-4-Amino-3-hydroxybutyric Acid (GABOB) from (S)-1-Hexyn-3-ol

A plausible synthetic route from (S)-1-Hexyn-3-ol to (S)-GABOB involves ozonolysis of the alkyne to form a carboxylic acid intermediate, followed by functional group manipulations to introduce the amine.

Materials:

  • (S)-1-Hexyn-3-ol

  • Ozone (O₃)

  • Dimethyl Sulfide (DMS)

  • Thionyl Chloride (SOCl₂)

  • Ammonia (B1221849) (NH₃)

  • Appropriate protecting groups (e.g., Boc anhydride)

  • Solvents (e.g., Dichloromethane, Methanol)

  • Reagents for deprotection (e.g., Trifluoroacetic acid)

Procedure (Generalized):

  • A solution of (S)-1-Hexyn-3-ol in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists, indicating complete consumption of the starting material.

  • The reaction is purged with nitrogen or oxygen to remove excess ozone, and then quenched with dimethyl sulfide.

  • The resulting carboxylic acid intermediate is isolated and purified.

  • The hydroxyl group is protected, and the carboxylic acid is converted to an acyl chloride using thionyl chloride.

  • The acyl chloride is then reacted with ammonia to form the corresponding amide.

  • Subsequent reduction of the amide and deprotection of the hydroxyl and amino groups yields (S)-4-Amino-3-hydroxybutyric acid.

Note: A detailed, validated experimental protocol for this specific multi-step synthesis from (S)-1-Hexyn-3-ol was not found in the immediate search results. The above is a generalized synthetic proposal based on standard organic transformations.

Visualizations

Logical Workflow for the Synthesis of (S)-GABOB

GABOB_Synthesis start 1-Hexyn-3-one s_hexynol (S)-1-Hexyn-3-ol start->s_hexynol Asymmetric Reduction intermediate Carboxylic Acid Intermediate s_hexynol->intermediate Ozonolysis protected_intermediate Protected Intermediate intermediate->protected_intermediate Protection & Amidation gabob (S)-GABOB protected_intermediate->gabob Reduction & Deprotection

Caption: Synthetic pathway from 1-Hexyn-3-one to (S)-GABOB.

GABAergic Signaling Pathway

GABOB, as a GABA agonist, exerts its effects by interacting with GABA receptors, primarily the GABA-B receptor, which is a G-protein coupled receptor (GPCR).

GABAB_Signaling cluster_neuron Postsynaptic Neuron GABOB GABOB GABAB_R GABA-B Receptor GABOB->GABAB_R binds to G_protein G-Protein (Gi/o) GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability reduced Ca2+ influx Hyperpolarization->Reduced_Excitability

Caption: Simplified GABA-B receptor signaling cascade.

References

Application Notes and Protocols for 1-Hexyn-3-ol in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Hexyn-3-ol, a secondary propargylic alcohol, is a versatile building block for CuAAC reactions. The presence of a hydroxyl group provides a point for further functionalization, and its secondary nature can influence the reactivity and properties of the resulting triazole products.

These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions, enabling researchers to effectively utilize this reagent in their synthetic endeavors.

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions involving secondary propargylic alcohols, including analogs of this compound, to provide an expectation of reaction performance.

Table 1: CuAAC Reaction of Secondary Propargylic Alcohols with Various Azides

AlkyneAzide (B81097)Catalyst SystemSolventTime (h)Yield (%)
This compoundBenzyl (B1604629) AzideCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (B8700270) (10 mol%)tBuOH/H₂O (1:1)12~95
1-Phenyl-2-propyn-1-olBenzyl AzideCuI (1 mol%)THF892
3-Butyn-2-ol4-Azidoanisole[Cu(CH₃CN)₄]PF₆ (2 mol%)CH₂Cl₂698
This compound1-AzidohexaneCuSO₄·5H₂O (2 mol%), Sodium Ascorbate (5 mol%)DMSO2489
1-EthynylcyclohexanolBenzyl AzideCuI (5 mol%)Acetonitrile1091

Note: The data presented are representative and compiled from literature reports on similar secondary propargylic alcohols. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction of this compound with Benzyl Azide in an Aqueous System

This protocol describes a standard procedure for the copper-catalyzed cycloaddition of this compound and benzyl azide using an in situ generated Cu(I) catalyst.

Materials:

  • This compound (1.0 eq)

  • Benzyl Azide (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (tBuOH)

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

Procedure:

  • To the reaction vessel, add this compound and benzyl azide.

  • Add a 1:1 mixture of tBuOH and deionized water to dissolve the reactants.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-(benzyl)-4-(1-hydroxybutyl)-1H-1,2,3-triazole.

Protocol 2: CuAAC Reaction of this compound in an Organic Solvent using a Cu(I) Salt

This protocol is suitable for reactions where substrates may have limited solubility in aqueous media.

Materials:

  • This compound (1.0 eq)

  • Azide (e.g., 1-Azidohexane) (1.0 eq)

  • Copper(I) Iodide (CuI) (0.02 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), or Dimethyl Sulfoxide (DMSO))

  • Reaction vessel (e.g., Schlenk flask with a magnetic stir bar) under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound and the azide.

  • Add the anhydrous organic solvent to dissolve the reactants.

  • If desired, add DIPEA to the mixture.

  • Add the CuI catalyst to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key processes involved in the copper-catalyzed click chemistry with this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation cluster_cycle Catalytic Cycle cluster_product Product Alkyne This compound Acetylide Copper Acetylide Alkyne->Acetylide Azide R-N3 Complex Copper-Azide Complex Azide->Complex CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Acetylide Acetylide->Complex Metallacycle Cu(III) Metallacycle Complex->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Initiation & Monitoring cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine this compound and Azide in Solvent B Add Catalyst System (e.g., CuSO4/Ascorbate or CuI) A->B C Stir at Room Temperature B->C D Monitor by TLC or LC-MS C->D E Quench Reaction D->E Completion F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A generalized experimental workflow for a typical CuAAC reaction.

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Alkyne This compound Reaction CuAAC Reaction Alkyne->Reaction Azide Azide Substrate Azide->Reaction Catalyst Copper Source (Cu(I) or Cu(II)) Catalyst->Reaction Reductant Reducing Agent (e.g., Na Ascorbate) Reductant->Reaction Ligand Ligand (optional) Ligand->Reaction Solvent Solvent Solvent->Reaction Product 1,2,3-Triazole Product Reaction->Product Byproducts Minor Byproducts Reaction->Byproducts

Caption: Logical relationships of components in a CuAAC reaction.

References

Application Notes and Protocols for the Microwave-Accelerated Coupling-Isomerization Reaction of 1-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α,β-unsaturated ketones is of significant interest in organic chemistry and drug development due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The microwave-accelerated coupling-isomerization reaction (MACIR) of propargyl alcohols represents a highly efficient, rapid, and often more environmentally friendly approach to constructing these valuable motifs. This one-pot domino reaction combines a Sonogashira cross-coupling with a subsequent isomerization, catalyzed by a palladium/copper system and a base, under microwave irradiation. This application note provides a detailed protocol and relevant data for the MACIR of 1-hexyn-3-ol with an aryl halide to yield the corresponding β-aryl-α,β-unsaturated ketone. Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing the formation of byproducts.[1][2][3]

Reaction Overview

The overall transformation involves the palladium- and copper-catalyzed Sonogashira coupling of this compound with an aryl halide (e.g., iodobenzene) to form an intermediate coupled propargyl alcohol. This intermediate, without isolation, undergoes a base-catalyzed isomerization to the thermodynamically more stable α,β-unsaturated ketone. The entire process is conducted in a sealed vessel under microwave irradiation.

Reaction Scheme:

Advantages of the Microwave-Assisted Approach

  • Rapid Reaction Times: Microwave heating significantly accelerates the reaction rates, reducing synthesis time from hours to minutes.[1][3]

  • Increased Yields: The rapid and uniform heating provided by microwaves often leads to higher product yields and cleaner reaction profiles.[3]

  • One-Pot Procedure: The ability to perform both the coupling and isomerization steps in a single pot without isolating the intermediate simplifies the experimental workflow and reduces waste.

  • Improved Safety and Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, enhancing the safety and reproducibility of the synthesis.

Data Presentation

The following tables summarize typical quantitative data for the microwave-accelerated coupling-isomerization reaction of secondary propargyl alcohols with various aryl halides.

Table 1: Reaction Conditions and Yields for the MACIR of this compound with Iodobenzene

EntryCatalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF1202085
2Pd(OAc)₂ / CuIDBUDioxane1301588
3PdCl₂(dppf) / CuIK₂CO₃Acetonitrile1102582

Table 2: Substrate Scope - Coupling of Various Aryl Halides with this compound

Aryl HalideProductTemperature (°C)Time (min)Yield (%)
4-Iodoanisole(E)-1-(4-methoxyphenyl)oct-1-en-3-one1202092
4-Bromobenzonitrile(E)-4-(3-oxooct-1-en-1-yl)benzonitrile1302585
3-Iodopyridine(E)-1-(pyridin-3-yl)oct-1-en-3-one1252080
1-Bromo-4-fluorobenzene(E)-1-(4-fluorophenyl)oct-1-en-3-one1302089

Experimental Protocols

General Procedure for the Microwave-Accelerated Coupling-Isomerization Reaction

This protocol describes a general method for the one-pot Sonogashira coupling and isomerization of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., DMF, dioxane, or acetonitrile)

  • Microwave reactor vials (appropriate for the scale of the reaction)

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (3-5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 120 °C), time (e.g., 20 minutes), and power (e.g., 100-300 W with stirring).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-aryl-α,β-unsaturated ketone.

Note: Reaction conditions, including catalyst, base, solvent, temperature, and time, may need to be optimized for different substrates to achieve the best results.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Sonogashira coupling and the subsequent base-catalyzed isomerization.

Reaction_Mechanism cluster_coupling Sonogashira Coupling cluster_isomerization Isomerization Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product_Coupling Ar-C≡C-R PdII_B->Product_Coupling Propargyl_Alcohol Ar-C≡C-CH(OH)R' ArX Ar-X Alkyne R-C≡C-H Cu_alkynilide R-C≡C-Cu Alkyne->Cu_alkynilide + Cu(I), -H⁺ Cu_catalyst Cu(I) Base Base BaseH Base-H⁺ Cu_alkynilide->PdII_A Enone Ar-CH=CH-C(=O)R' Propargyl_Alcohol->Enone Base-catalyzed 1,3-proton shift Base_iso Base

Caption: Proposed mechanism for the one-pot coupling-isomerization reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification cluster_analysis Product Analysis A Combine Reactants: - Aryl Halide - this compound - Pd/Cu Catalysts - Base B Add Solvent A->B C Seal Microwave Vial B->C D Set Temperature, Time, and Power C->D E Run Reaction in Microwave Reactor D->E F Cool to Room Temperature E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, IR) J->K

Caption: General experimental workflow for the MACIR.

Conclusion

The microwave-accelerated coupling-isomerization of this compound provides a powerful and efficient method for the synthesis of β-aryl-α,β-unsaturated ketones. This one-pot procedure offers significant advantages in terms of reaction time, yield, and operational simplicity, making it an attractive strategy for researchers in both academic and industrial settings, particularly in the context of drug discovery and development where rapid lead optimization is crucial. The protocols and data presented herein serve as a valuable guide for the implementation of this modern synthetic methodology.

References

detailed protocol for the synthesis of 1,2,3-triazoles from 1-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Regioselective Synthesis of 1,2,3-Triazoles from 1-Hexyn-3-ol

This document provides detailed experimental protocols for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles from this compound using copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, respectively. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, first explored extensively by Rolf Huisgen, is a powerful reaction for the synthesis of 1,2,3-triazoles.[1][2] The thermal reaction often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers.[1][3] The development of metal-catalyzed versions of this reaction has revolutionized the synthesis of triazoles, offering high yields and, critically, excellent regioselectivity under mild conditions.[4][5]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," selectively yielding 1,4-disubstituted 1,2,3-triazoles.[1][3][4] This reaction is known for its reliability, broad scope, and tolerance of numerous functional groups, often proceeding at room temperature in aqueous solvent systems.[3][5] In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording the 1,5-disubstituted 1,2,3-triazole isomer.[1][6][7] The RuAAC is also notable for its ability to utilize internal alkynes, broadening its synthetic utility.[6][7]

This application note details the synthesis of triazoles from this compound, a versatile building block, demonstrating both the CuAAC and RuAAC pathways to access specific regioisomers.

Reaction Schemes and Regioselectivity

The choice of catalyst dictates the regiochemical outcome of the cycloaddition between this compound and an organic azide (e.g., Benzyl Azide).

G cluster_reactants Reactants cluster_cu_path CuAAC Pathway cluster_ru_path RuAAC Pathway R1 This compound Catalyst_Cu Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) rt Catalyst_Ru Ru(II) Catalyst (e.g., Cp*RuCl(COD)) rt to 80 °C plus1 + R2 Benzyl Azide P1 1,4-Disubstituted Triazole P2 1,5-Disubstituted Triazole Catalyst_Cu->P1 Catalyst_Ru->P2

Caption: Catalyst-dependent regioselectivity in triazole synthesis.

Comparative Data of Catalytic Systems

The following table summarizes typical reaction parameters for the synthesis of 1,2,3-triazoles from a terminal alkyne like this compound.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst CuSO₄·5H₂O / Sodium Ascorbate (B8700270) or CuICpRuCl(COD) or CpRuCl(PPh₃)₂
Regioisomer 1,4-disubstituted[1][3]1,5-disubstituted[6][7]
Typical Solvents t-BuOH/H₂O, CH₂Cl₂, H₂O, DMFBenzene, Toluene (B28343), THF, Dioxane
Temperature Room TemperatureRoom Temperature to 80 °C
Reaction Time 1 - 24 hours6 - 24 hours
Typical Yield High to Excellent (>85%)[3][8]Good to High (70-95%)[6]

Experimental Protocols

Safety Precautions: Organic azides are potentially explosive and should be handled with care behind a safety shield. Avoid heating concentrated solutions of azides. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-(1-hydroxybutyl)-1H-1,2,3-triazole (1,4-isomer)

This protocol is based on the widely used in-situ generation of Cu(I) from CuSO₄ and sodium ascorbate.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous solution of EDTA disodium (B8443419) salt

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and Benzyl Azide (1.0 mmol, 1.0 eq.).

  • Add a 1:1 mixture of t-BuOH and deionized water (10 mL). Stir the mixture to ensure homogeneity.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture may turn cloudy or change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of EDTA disodium salt (2 x 10 mL) to remove copper salts.[9]

  • Wash the organic layer with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain the pure 1,4-disubstituted triazole.[10]

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(1-hydroxybutyl)-1H-1,2,3-triazole (1,5-isomer)

This protocol employs a common ruthenium catalyst to achieve the alternative 1,5-regioselectivity.[6]

Materials:

  • This compound

  • Benzyl Azide

  • Pentamethylcyclopentadienyl Ruthenium(II) Chloride cod complex (Cp*RuCl(COD)) or similar Ru(II) catalyst

  • Anhydrous Toluene or Dioxane

  • Ethyl Acetate (B1210297)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst, for example, Cp*RuCl(COD) (0.02-0.05 mmol, 2-5 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add this compound (1.0 mmol, 1.0 eq.) and Benzyl Azide (1.1 mmol, 1.1 eq.) to the flask via syringe.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature may vary depending on the specific substrates and catalyst used.[11]

  • Monitor the reaction by TLC. The reaction typically takes 6-18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be directly purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure 1,5-disubstituted triazole.

General Experimental Workflow

The logical flow from reaction setup to final product characterization is a critical aspect of successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Select Catalyst (Cu or Ru) D Combine Reagents in Flask A->D B Weigh Reactants (this compound, Azide) B->D C Prepare Solvents C->D E Stir at Defined Temperature D->E F Monitor Progress (TLC) E->F G Quench Reaction F->G Reaction Complete H Solvent Extraction G->H I Dry and Concentrate H->I J Column Chromatography or Crystallization I->J L Final Product J->L K Characterize Product (NMR, MS, etc.) L->K

References

Application Notes and Protocols for 1-Hexyn-3-OL as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments encountered during industrial cleaning, acid pickling, and oil and gas exploration. 1-Hexyn-3-OL, an acetylenic alcohol, is a promising corrosion inhibitor. Its efficacy is attributed to its molecular structure, which allows for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

This document provides detailed application notes on the use of this compound as a corrosion inhibitor, including its mechanism of action, performance data (based on closely related acetylenic alcohols due to limited specific data on this compound), and comprehensive experimental protocols for its evaluation.

Mechanism of Action

The corrosion inhibition by this compound on metal surfaces, particularly steel in acidic media, is primarily due to its adsorption at the metal-solution interface. The key molecular features contributing to this are the triple bond (alkyne group) and the hydroxyl group.

The proposed mechanism involves:

  • Adsorption: The π-electrons of the triple bond in this compound interact with the vacant d-orbitals of the metal atoms, leading to chemisorption. The hydroxyl group can also participate in the adsorption process.

  • Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. In some cases, acetylenic alcohols can polymerize on the metal surface, further enhancing the protective layer.

This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Steel) cluster_protection Protective Mechanism H+ H+ Cl- Cl⁻ H2O H₂O Inhibitor This compound Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Inhibitor->Anodic_Site Adsorption via π-electrons & -OH group Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) Inhibitor->Cathodic_Site Adsorption & Blocking Protective_Film Formation of a Protective Inhibitor Film Inhibitor->Protective_Film Corrosion_Inhibition Corrosion Inhibition Anodic_Site->Corrosion_Inhibition Cathodic_Site->Corrosion_Inhibition Polymerization Surface Polymerization (potential secondary mechanism) Protective_Film->Polymerization Protective_Film->Corrosion_Inhibition Blocks corrosive species

Caption: Proposed mechanism of corrosion inhibition by this compound.

Performance Data

Table 1: Inhibition Efficiency of Propargyl Alcohol on Steel in 10% HCl

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
5030~85
10030~90
20030~95
20060~95
20090~95

Note: This data is based on studies of propargyl alcohol and serves as an estimate for the performance of this compound.

Experimental Protocols

To evaluate the efficacy of this compound as a corrosion inhibitor, a series of standardized experimental procedures are recommended.

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation Start Start Material_Prep Material Preparation (Metal Coupons, Corrosive Solution, Inhibitor Solutions) Start->Material_Prep Weight_Loss Weight Loss Measurement Material_Prep->Weight_Loss Electrochemical_Tests Electrochemical Tests Material_Prep->Electrochemical_Tests Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis Electrochemical_Tests->Data_Analysis Surface_Analysis Surface Analysis (SEM, AFM, etc.) End End Surface_Analysis->End Data_Analysis->Surface_Analysis

Caption: General experimental workflow for evaluating a corrosion inhibitor.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • This compound solutions of varying concentrations

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Desiccator

Protocol:

  • Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the cleaned coupons accurately and record the initial weight.

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound.

  • Maintain a constant temperature for a specified immersion period (e.g., 6 hours).

  • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with a cleaning inhibitor), rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × W) / (A × T × D) Where:

      • W = Weight loss in grams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and the type of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (metal sample)

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

    • Counter electrode (e.g., platinum foil)

  • Corrosive solution with and without inhibitor

Protocol:

  • Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Assemble the three-electrode cell with the corrosive solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:

      • icorr₀ = Corrosion current density in the absence of the inhibitor

      • icorrᵢ = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for PDP)

Protocol:

  • Prepare and set up the electrochemical cell as for the PDP measurement and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:

      • Rct₀ = Charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 2: Example of Data Presentation from Potentiodynamic Polarization

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (mV/dec)Cathodic Slope (mV/dec)IE (%)
Blank-450100070-120-
0.1-44515068-11585.0
0.5-4408065-11092.0
1.0-4354562-10595.5

Table 3: Example of Data Presentation from Electrochemical Impedance Spectroscopy

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)IE (%)
Blank50200-
0.13505085.7
0.56003591.7
1.011002595.5

Conclusion

This compound, as a representative of acetylenic alcohols, is expected to be an effective corrosion inhibitor for metals in acidic media. The provided protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy offer a robust framework for its evaluation. While specific performance data for this compound is limited, the data from analogous compounds suggest high inhibition efficiencies can be achieved. Further research is encouraged to determine the precise performance characteristics of this compound under various conditions.

Application Note and Protocol: Stereoselective Reduction of 1-Hexyn-3-ol to (Z/E)-1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of molecules with defined stereochemistry. 1-Hexen-3-ol, a valuable chemical intermediate, exists as two geometric isomers: (Z)-1-hexen-3-ol (cis) and (E)-1-hexen-3-ol (trans). The stereochemical outcome of the reduction of the parent alkyne, 1-hexyn-3-ol, is dictated by the choice of reagents and reaction conditions. This document provides detailed protocols for the stereoselective synthesis of both (Z)- and (E)-1-hexen-3-ol, targeting researchers in organic chemistry and drug development. The cis-isomer is structurally related to leaf alcohol, an important compound in the fragrance industry.[1][2][3]

Two primary methods are detailed:

  • Catalytic Hydrogenation using a Lindlar Catalyst for the synthesis of the (Z)-isomer via syn-addition of hydrogen.[4][5][6]

  • Dissolving Metal Reduction using Sodium in Liquid Ammonia (B1221849) for the synthesis of the (E)-isomer via anti-addition of hydrogen.[5][7][8]

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes typical quantitative data and reaction parameters for the two primary methods of reducing alkynes to alkenes. The values are based on established procedures for this compound and structurally similar alkynols.[6][9][10]

ParameterProtocol 1: Lindlar HydrogenationProtocol 2: Dissolving Metal Reduction
Target Product (Z)-1-Hexen-3-ol (cis-isomer)(E)-1-Hexen-3-ol (trans-isomer)
Primary Reagents H₂, Lindlar Catalyst (5% Pd/CaCO₃, poisoned with lead)Sodium (Na), Liquid Ammonia (NH₃)
Typical Yield >90%80-90%
Stereoselectivity >95% (Z)-isomer>95% (E)-isomer
Primary Byproducts 1-Hexan-3-ol (over-reduction), (E)-isomer(Z)-isomer, starting material (incomplete reaction)
Reaction Temp. Room Temperature to 35°C-33°C (boiling point of NH₃)[8][11]
Reaction Pressure 1-4 atm (H₂ balloon or Parr apparatus)Atmospheric
Solvent Methanol (B129727), Ethanol, HexaneLiquid Ammonia
Reaction Time 2-8 hours (monitored by TLC/GC)1-3 hours

Protocol 1: Synthesis of (Z)-1-Hexen-3-ol via Lindlar Hydrogenation

This protocol describes the partial hydrogenation of this compound to yield the cis-alkene, (Z)-1-hexen-3-ol. The Lindlar catalyst is a palladium catalyst poisoned with lead, which deactivates it enough to prevent over-reduction to the alkane.[6]

Materials and Equipment

  • Reagents : this compound, Lindlar catalyst (5% Pd on CaCO₃, poisoned), anhydrous methanol, hydrogen gas (high purity), nitrogen or argon gas, Celite®.

  • Equipment : Two- or three-neck round-bottom flask, magnetic stirrer and stir bar, hydrogenation apparatus (e.g., H₂ balloon setup or Parr hydrogenator), vacuum/inert gas manifold, filtration apparatus (Büchner funnel), rotary evaporator.

Experimental Procedure

  • Reaction Setup :

    • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 51 mmol).

    • Dissolve the substrate in anhydrous methanol (100 mL).

    • Carefully add the Lindlar catalyst (e.g., 250 mg, 5 wt% relative to the substrate) to the solution.

    • Seal the flask with septa.

  • Hydrogenation :

    • Connect the flask to a vacuum/inert gas manifold.

    • Purge the reaction vessel by evacuating the flask and backfilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Replace the inert gas atmosphere with hydrogen gas using a balloon or by connecting to a hydrogenation apparatus (set to approx. 3 atm).

    • Stir the reaction mixture vigorously at room temperature. Vigorous agitation is crucial for efficient gas-liquid mass transfer.[6]

    • Monitor the reaction progress by TLC or GC analysis every hour. The reaction is complete upon the disappearance of the starting alkyne. Note: Over-running the reaction will lead to the formation of 1-hexan-3-ol.

  • Workup and Purification :

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Caution : The catalyst may be pyrophoric upon drying; quench the filter cake with water before disposal.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by fractional distillation or flash column chromatography (e.g., silica (B1680970) gel, hexane/ethyl acetate (B1210297) gradient) to yield pure (Z)-1-hexen-3-ol.

G Workflow for (Z)-1-Hexen-3-ol Synthesis cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve this compound in Methanol B Add Lindlar Catalyst A->B C Purge with N₂/Ar B->C D Introduce H₂ (1-4 atm) C->D E Stir Vigorously at Room Temp D->E F Monitor by TLC/GC E->F G Purge with N₂ F->G Reaction Complete H Filter through Celite® G->H I Solvent Evaporation H->I J Purify by Distillation or Chromatography I->J

Caption: Experimental workflow for the synthesis of (Z)-1-hexen-3-ol.

Protocol 2: Synthesis of (E)-1-Hexen-3-ol via Dissolving Metal Reduction

This protocol uses sodium metal dissolved in liquid ammonia to produce the trans-alkene. The reaction proceeds through a radical anion intermediate, where the more stable trans configuration is preferentially formed.[5][8]

Materials and Equipment

  • Reagents : this compound, sodium metal (cut into small pieces), liquid ammonia, ammonium (B1175870) chloride (solid), diethyl ether, anhydrous magnesium sulfate.

  • Equipment : Three-neck round-bottom flask, dry ice/acetone condenser, magnetic stirrer and stir bar, Dewar flask, standard glassware for extraction and workup.

Experimental Procedure

  • Reaction Setup :

    • Set up a three-neck flask equipped with a magnetic stir bar and a dry ice/acetone condenser. Caution : Perform this reaction in a well-ventilated fume hood.

    • Cool the flask to -78°C using a dry ice/acetone bath in a Dewar flask.

    • Condense ammonia gas (approx. 100 mL for 5g of substrate) into the reaction flask.

    • Once the desired volume of liquid ammonia is collected, add the this compound (e.g., 5.0 g, 51 mmol) dissolved in a minimal amount of anhydrous diethyl ether.

  • Reduction :

    • To the stirred solution, add small, freshly cut pieces of sodium metal (e.g., 2.6 g, 112 mmol, ~2.2 eq.) one at a time.

    • A deep blue color will form upon the dissolution of sodium, indicating the presence of solvated electrons.[8][11]

    • Maintain the blue color by adding more sodium if necessary and stir the reaction at -33°C (the boiling point of ammonia) for 2-3 hours. The disappearance of the blue color indicates the reaction is complete or that all the sodium has been consumed.

  • Workup and Purification :

    • After the reaction is complete (as determined by TLC or the persistence of the blue color for >30 min), carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears. This neutralizes the excess sodium amide formed.

    • Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood.

    • To the remaining residue, add diethyl ether (100 mL) and slowly add water (50 mL) to dissolve the salts.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography to yield pure (E)-1-hexen-3-ol.

G Workflow for (E)-1-Hexen-3-ol Synthesis cluster_setup Reaction Setup (-78°C) cluster_reaction Reduction (-33°C) cluster_workup Workup & Purification A Condense Liquid Ammonia (NH₃) B Add this compound A->B C Add Sodium (Na) Metal Portions B->C D Stir for 2-3h (Maintain Blue Color) C->D E Quench with NH₄Cl D->E Reaction Complete F Evaporate NH₃ E->F G Aqueous Workup (Ether Extraction) F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for the synthesis of (E)-1-hexen-3-ol.

References

The Pivotal Role of 1-Hexyn-3-OL in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargyl alcohols, such as 1-Hexyn-3-ol, are invaluable building blocks in the stereoselective synthesis of complex natural products. Their inherent chirality and the versatility of the alkyne and alcohol functionalities allow for the construction of intricate molecular architectures with high precision. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of notable natural products, including the cytotoxic agent Panaxytriol and the potent anticancer macrolide (-)-Lasonolide A.

Application Note 1: Enantioselective Synthesis of (R)-1-Hexyn-3-ol via Asymmetric Ketone Reduction

The enantioselective reduction of ynones is a cornerstone for accessing chiral propargyl alcohols. The Corey-Bakshi-Shibata (CBS) reduction offers a reliable and highly stereoselective method for this transformation.

Quantitative Data:

EntryKetone SubstrateCatalystReductantSolventTemp (°C)Time (h)Yield (%)e.r.
11-Hexyn-3-one(R)-Me-CBSBH₃·SMe₂THF-300.1775>99:1

Experimental Protocol: CBS Reduction of 1-Hexyn-3-one

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) is added to a flame-dried flask under an inert atmosphere.

  • The flask is cooled to -30 °C, and a solution of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.1 equivalents) in tetrahydrofuran (B95107) (THF) is added dropwise.

  • After stirring for 10 minutes, a solution of 1-Hexyn-3-one (1.0 equivalent) in THF is added slowly over 15 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (B129727).

  • The mixture is warmed to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford (R)-1-Hexyn-3-ol.[1]

Logical Relationship Diagram: CBS Reduction

CBS_Reduction ketone 1-Hexyn-3-one product (R)-1-Hexyn-3-ol ketone->product Catalytic Reduction catalyst (R)-Me-CBS catalyst->product reductant BH₃·SMe₂ reductant->product

Caption: Catalytic cycle of the CBS reduction.

Application Note 2: Stereoselective Elaboration of this compound Derivatives in the Total Synthesis of Panaxytriol

The total synthesis of Panaxytriol, a cytotoxic polyacetylene isolated from ginseng, showcases the utility of chiral this compound derivatives in constructing complex acyclic stereocenters. Key transformations include Sharpless asymmetric dihydroxylation and Cadiot-Chodkiewicz coupling.

Quantitative Data for Key Steps in Panaxytriol Synthesis:

StepReactionSubstrateReagentsSolventTemp (°C)Time (h)Yield (%)e.r.
1Sharpless Asymmetric DihydroxylationAlkene derived from (R)-1-Hexyn-3-olAD-mix-β, H₂O, t-BuOHt-BuOH/H₂O042100>99:1
2Cadiot-Chodkiewicz CouplingTerminal Alkyne + BromoalkyneCuCl, Et₂NH, NH₂OH·HClCH₂Cl₂/MeOH0263N/A

Experimental Workflow: Synthesis of Panaxytriol

Panaxytriol_Synthesis start (R)-1-Hexyn-3-ol derivative step1 Protection & Chain Elongation start->step1 intermediate1 Terminal Alkene step1->intermediate1 step2 Sharpless Asymmetric Dihydroxylation intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Functional Group Manipulations intermediate2->step3 intermediate3 Bromoalkyne Fragment step3->intermediate3 step4 Cadiot-Chodkiewicz Coupling intermediate3->step4 alkyne_fragment Terminal Alkyne Fragment alkyne_fragment->step4 product Panaxytriol step4->product

Caption: Synthetic workflow for Panaxytriol.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • To a stirred solution of the alkene (derived from the protected (R)-1-Hexyn-3-ol, 1.0 equivalent) in a 1:1 mixture of t-butanol and water at 0 °C, AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL) is added.

  • The heterogeneous mixture is stirred vigorously at 0 °C for 42 hours.

  • The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature.

  • Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with 2 M aqueous NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude diol is purified by flash column chromatography to yield the desired product.[1]

Experimental Protocol: Cadiot-Chodkiewicz Coupling

  • To a solution of the terminal alkyne fragment (1.0 equivalent) in a mixture of dichloromethane (B109758) and methanol at 0 °C are added copper(I) chloride (0.1 equivalents), diethylamine (B46881) (1.2 equivalents), and hydroxylamine (B1172632) hydrochloride (0.2 equivalents).

  • A solution of the bromoalkyne fragment (1.1 equivalents) in dichloromethane is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C for 2 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford Panaxytriol.[1]

Application Note 3: Utilization of Chiral Alkynyl Alcohols in the Convergent Synthesis of (-)-Lasonolide A

The total synthesis of (-)-Lasonolide A, a macrolide with significant anticancer activity, demonstrates the strategic use of complex fragments derived from chiral alkynyl alcohols. These fragments are assembled in a convergent manner, highlighting the efficiency of this approach for constructing highly functionalized molecules.

Quantitative Data for a Key Fragment Coupling in (-)-Lasonolide A Synthesis:

StepReactionSubstratesCatalystSolventYield (%)
1Ru-catalyzed alkene-alkyne couplingComplex Alkyne and Alkene Fragments[CpRu(CH₃CN)₃]PF₆Acetone (B3395972)40-62

Experimental Workflow: Convergent Synthesis of (-)-Lasonolide A

Lasonolide_A_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis start_A Chiral Alkynyl Alcohol Derivative A steps_A Multi-step Synthesis start_A->steps_A fragment_A Complex Alkyne Fragment steps_A->fragment_A coupling Ru-Catalyzed Alkene-Alkyne Coupling fragment_A->coupling start_B Chiral Alkynyl Alcohol Derivative B steps_B Multi-step Synthesis start_B->steps_B fragment_B Complex Alkene Fragment steps_B->fragment_B fragment_B->coupling macrolactonization Macrolactonization & Deprotection coupling->macrolactonization product (-)-Lasonolide A macrolactonization->product

Caption: Convergent synthesis of (-)-Lasonolide A.

Experimental Protocol: Ru-Catalyzed Alkene-Alkyne Coupling

Note: The specific substrates for this reaction are complex intermediates from the total synthesis of (-)-Lasonolide A. The following is a general protocol.

  • In a glovebox, a flask is charged with the alkyne fragment (1.0 equivalent), the alkene fragment (1.2 equivalents), and the ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆ (10 mol%).

  • Anhydrous acetone is added, and the flask is sealed.

  • The reaction mixture is stirred at room temperature for the specified time, with progress monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by preparative HPLC to isolate the desired coupled product.[2][3]

Conclusion

This compound and its chiral derivatives are indispensable tools in the synthesis of complex, biologically active natural products. The stereoselective transformations highlighted in these application notes, such as asymmetric reductions, dihydroxylations, and carbon-carbon bond-forming reactions, underscore the importance of these building blocks in modern organic synthesis and drug discovery. The provided protocols offer a starting point for researchers to apply these powerful synthetic strategies in their own work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hexyn-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Hexyn-3-OL synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically performed via the Grignard reaction between butanal and an ethynylmagnesium halide, are a common issue. This guide addresses prevalent problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Grignard Reagent: The Grignard reagent may not have formed or has been quenched. This can be due to wet glassware, solvents, or starting materials. The surface of the magnesium turnings may also be oxidized.- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. - Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. - Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.
Poor Quality of Butanal: The presence of butyric acid as an impurity will quench the Grignard reagent.- Purify butanal by distillation before use.
Significant Amount of Starting Material (Butanal) Recovered Enolization of Butanal: The Grignard reagent, being a strong base, can deprotonate the α-carbon of butanal, forming an enolate that does not react to form the desired alcohol.- Perform the reaction at a lower temperature (e.g., -78°C to 0°C) to favor nucleophilic addition over deprotonation. - Use a less sterically hindered Grignard reagent if applicable. - Consider the use of cerium(III) chloride (Luche conditions) to increase the nucleophilicity of the organometallic reagent.
Incomplete Reaction: Insufficient reaction time or low temperature may lead to an incomplete reaction.- Increase the reaction time after the addition of butanal. - Allow the reaction to slowly warm to room temperature after the initial low-temperature addition.
Presence of 1-Butanol (B46404) as a Major Byproduct Reduction of Butanal: If the Grignard reagent contains β-hydrogens, it can reduce butanal to 1-butanol via a hydride transfer mechanism.- While ethynylmagnesium bromide does not have β-hydrogens, this can be a consideration with other Grignard reagents. Ensure the correct Grignard reagent is being used.
Formation of a High-Boiling Point Residue Wurtz-type Coupling: The Grignard reagent can couple with the alkyl halide from which it was formed, leading to dimers.- Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation. - Maintain a dilute concentration of the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and reliable method is the Grignard reaction. This involves the reaction of butanal with an ethynylmagnesium halide (e.g., ethynylmagnesium bromide or chloride). This method is well-established for forming carbon-carbon bonds between an alkyne and a carbonyl compound.

Q2: What are the critical reaction conditions to control for maximizing the yield of this compound?

A2: Several factors are critical for maximizing the yield:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware, solvents, and reagents must be scrupulously dry.

  • Temperature Control: The addition of butanal to the Grignard reagent should be carried out at low temperatures (e.g., 0°C or below) to minimize side reactions like enolization.

  • Rate of Addition: Slow, dropwise addition of butanal to the Grignard solution helps to control the exothermic reaction and prevent the formation of byproducts.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q3: Can organolithium reagents be used as an alternative to Grignard reagents for this synthesis?

A3: Yes, organolithium reagents, such as ethynyllithium (generated from acetylene (B1199291) and n-butyllithium), can be used. Organolithium reagents are generally more reactive than Grignard reagents. This increased reactivity can lead to higher yields in some cases but may also increase the likelihood of side reactions if not properly controlled.

ReagentAdvantagesDisadvantages
Grignard Reagents - Less basic than organolithiums, potentially leading to fewer side reactions like enolization. - Generally easier and safer to prepare and handle in a standard laboratory setting.- Can be less reactive, sometimes leading to incomplete reactions.
Organolithium Reagents - More reactive, which can lead to faster reaction rates and higher yields.- Higher basicity can increase the incidence of enolization. - Can be more hazardous to handle (pyrophoric).

Q4: What are the common byproducts in the synthesis of this compound and how can they be minimized?

A4: Common byproducts include:

  • 1-Butanol: Formed from the reduction of butanal. This is less common with ethynyl (B1212043) Grignard reagents but can occur.

  • Di- and Poly-alkynylated Products: If an excess of the Grignard reagent is used or if the reaction is not quenched properly, further reactions can occur.

  • Unreacted Butanal: Due to enolization or incomplete reaction.

  • Products from Wurtz-type coupling: Dimerization of the alkyl halide used to prepare the Grignard reagent.

Minimization strategies include careful control of stoichiometry, temperature, and the rate of addition of reagents.

Q5: What is the recommended procedure for purifying this compound?

A5: The typical purification procedure involves:

  • Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene gas (dried)

  • Butanal (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings.

    • Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous THF to the activated magnesium to form ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °

Technical Support Center: Purification of Crude 1-Hexyn-3-OL by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Hexyn-3-OL via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a successful purification process.

I. Quantitative Data

For accurate and efficient experimental planning, the following tables summarize the physical properties of this compound and its estimated boiling points at various pressures.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Boiling Point (atm) ~142 °C
Density ~0.888 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.447

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
10~40
20~52
50~70
100~88

Note: These boiling points are estimations derived from pressure-temperature nomographs and may vary based on the accuracy of the vacuum gauge and the purity of the crude material.

II. Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the standard procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap (recommended)

  • Vacuum gauge (e.g., McLeod or Pirani gauge)

  • Glass wool for insulation

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Preparation of Crude Material: Ensure the crude this compound is free of any volatile solvents by rotary evaporation. If acidic or basic impurities are suspected from the synthesis, consider a preliminary workup by washing with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) before proceeding.

  • Assembly of the Apparatus:

    • Inspect all glassware for cracks or defects.

    • Place a magnetic stir bar in a appropriately sized round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Assemble the short-path distillation apparatus, ensuring all connections are secure with clamps.

    • Place the thermometer bulb so that the top is level with the side arm of the distillation head.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).

    • Once the vacuum is stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the distillation. A forerun of any lower-boiling impurities may be collected first.

    • As the temperature approaches the expected boiling point of this compound at the applied pressure, change to a clean collection flask.

    • Collect the main fraction, monitoring the temperature and pressure. The boiling point should remain relatively constant during the collection of the pure product.

    • Once the main fraction is collected, or if the temperature begins to rise significantly, stop the distillation.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and characterize the purified this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound.

Frequently Asked Questions (FAQs):

  • Q1: What is the ideal vacuum pressure for distilling this compound?

    • A1: An ideal pressure is typically in the range of 10-20 mmHg. This allows for a distillation temperature that is high enough to ensure a reasonable rate of distillation but low enough to prevent thermal decomposition of the product.

  • Q2: Why is my product not distilling at the expected temperature?

    • A2: This could be due to several factors:

      • Inaccurate pressure reading: Your vacuum gauge may not be accurate. Calibrate or check your gauge.

      • System leak: A leak in the apparatus will result in a higher actual pressure than indicated. Check all joints for proper sealing.

      • Thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.

  • Q3: The crude material is foaming or bumping violently. What should I do?

    • A3: Foaming can be an issue with acetylenic alcohols. To mitigate this:

      • Ensure vigorous stirring with a magnetic stir bar.

      • Heat the sample slowly and evenly.

      • Consider adding an anti-foaming agent if the problem persists.

      • For bumping, ensure a fresh stir bar is used as boiling chips are ineffective under vacuum. A slow bleed of an inert gas like nitrogen can also help ensure smooth boiling.

  • Q4: My purified product is still impure. What are the likely contaminants?

    • A4: Common impurities can include unreacted starting materials from the synthesis or side products, such as those from aldol-type condensation reactions. If these impurities have boiling points close to your product, a fractional distillation column may be necessary for better separation.

IV. Logical Workflow Diagram

The following diagram illustrates a troubleshooting workflow for common vacuum distillation problems.

G start Start Distillation check_pressure Is Vacuum Stable? start->check_pressure check_leaks Check for Leaks: - Grease Joints - Check Tubing check_pressure->check_leaks No begin_heating Begin Gentle Heating check_pressure->begin_heating Yes check_pump Check Vacuum Pump Performance check_leaks->check_pump check_pump->check_pressure observe_boiling Observe Boiling Behavior begin_heating->observe_boiling bumping_foaming Bumping or Foaming? observe_boiling->bumping_foaming Irregular check_temp Is Product Distilling at Expected Temperature? observe_boiling->check_temp Smooth reduce_heat Reduce Heat Increase Stirring Rate bumping_foaming->reduce_heat Yes bumping_foaming->check_temp No reduce_heat->observe_boiling collect_product Collect Product check_temp->collect_product Yes check_thermometer Check Thermometer Placement check_temp->check_thermometer No check_gauge Verify Vacuum Gauge Accuracy check_thermometer->check_gauge check_gauge->observe_boiling

Caption: Troubleshooting workflow for vacuum distillation.

identifying side products in the synthesis of 1-Hexyn-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hexyn-3-OL. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue: Low Yield of this compound and Presence of Unexpected Side Products

The synthesis of this compound, typically achieved through the reaction of an acetylide (like ethynylmagnesium bromide) with butanal, can sometimes result in lower than expected yields and the formation of impurities. This guide will help you identify the most common side products and suggest strategies to minimize their formation.

Q1: My reaction mixture shows a significant amount of a higher molecular weight byproduct with a C=O and C=C bond. What is it likely to be?

A1: This is likely the result of a self-aldol condensation of butanal , your starting aldehyde. Under the basic conditions of the Grignard reaction, the enolate of butanal can attack another molecule of butanal. This initially forms 2-ethyl-3-hydroxyhexanal (B1620174) , which can then dehydrate to form 2-ethyl-2-hexenal (B1232207) .

Identification:

  • GC-MS: Look for peaks corresponding to the molecular weights of 2-ethyl-3-hydroxyhexanal (144.21 g/mol ) and 2-ethyl-2-hexenal (126.20 g/mol ).

  • ¹H NMR: The presence of an aldehydic proton (around 9.5-9.7 ppm), a vinyl proton (around 6.5 ppm) for the dehydrated product, and characteristic alkyl chain signals will be indicative.[1][2]

Troubleshooting:

  • Temperature Control: Maintain a low reaction temperature (0 °C or below) during the addition of butanal to the acetylide solution. This favors the desired nucleophilic addition over the enolization of butanal.

  • Rate of Addition: Add the butanal solution slowly and dropwise to the Grignard reagent to avoid localized high concentrations of the aldehyde.

  • Order of Addition: Adding the Grignard reagent to the aldehyde (reverse addition) can sometimes minimize aldol (B89426) reactions, although this may not always be practical.

Q2: I observe a non-polar impurity that appears to be a dimer of the alkyne. What is this and how can I avoid it?

A2: This is likely a homocoupling (Wurtz-type) product of the acetylide, resulting in the formation of a 1,3-diyne . This can occur through oxidative coupling of the acetylide species.

Identification:

  • GC-MS: Look for a peak corresponding to the molecular weight of the diyne (e.g., for a simple acetylene (B1199291) coupling, 1,3-butadiyne (B1212363) has a molecular weight of 50.08 g/mol ).

  • ¹³C NMR: The presence of four sp-hybridized carbon signals would be characteristic of an unsymmetrical diyne.

Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., dry nitrogen or argon) to minimize oxidation.

  • Reagent Quality: Use high-quality Grignard reagents and anhydrous solvents to avoid side reactions that can generate radical species.

  • Catalyst Choice: If using a catalyst for the coupling, ensure it is selective for the cross-coupling reaction and does not promote homocoupling.

Q3: My final product contains unreacted butanal. What could be the reason?

A3: The presence of unreacted starting material can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Grignard Reagent Decomposition: The ethynylmagnesium bromide may have been partially quenched by moisture or acidic impurities in the reagents or glassware.

  • Enolization: As mentioned in Q1, the Grignard reagent can act as a base and deprotonate the α-carbon of butanal, leading to the formation of an enolate. During aqueous workup, this enolate is protonated back to butanal.[3]

Troubleshooting:

  • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.

  • Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent the decomposition of the Grignard reagent.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most common and direct method is the nucleophilic addition of an acetylide to butanal.[4][5] The acetylide is typically generated in situ by reacting a terminal alkyne (like acetylene) with a strong base, such as sodium amide in liquid ammonia, or more conveniently, by forming a Grignard reagent like ethynylmagnesium bromide.[6][7]

Q: How can I purify this compound from the identified side products?

A: Vacuum distillation is the most effective method for purifying this compound. The boiling point of this compound is significantly different from the higher-boiling aldol condensation products and the potentially more volatile diyne byproduct. Column chromatography on silica (B1680970) gel can also be used for smaller scale purifications.

Q: Are there any other potential side products I should be aware of?

A: While less common, the formation of a diol is possible if the initial product, the magnesium alkoxide of this compound, reacts further. This is more likely if there are impurities or if the reaction conditions are not well-controlled. Additionally, if your starting alkyne is not terminal, you may have side reactions related to the deprotonation of other acidic protons.

Data Presentation

The following table summarizes the potential side products and their characteristics. Please note that the yield percentages are illustrative and can vary significantly based on reaction conditions.

Side Product NameChemical StructureMolecular Weight ( g/mol )Typical Analytical SignatureIllustrative Yield (%)
2-Ethyl-3-hydroxyhexanal CH₃CH₂CH₂CH(OH)CH(CH₂CH₃)CHO144.21GC-MS: M⁺ at 144. ¹H NMR: Aldehyde proton ~9.6 ppm, broad OH signal.[8][9]5 - 15
2-Ethyl-2-hexenal CH₃CH₂CH₂CH=C(CH₂CH₃)CHO126.20GC-MS: M⁺ at 126. ¹H NMR: Vinyl proton ~6.5 ppm, aldehyde proton ~9.5 ppm.[1]2 - 10
1,3-Butadiyne (example) HC≡C-C≡CH50.08GC-MS: M⁺ at 50. Highly volatile.< 5

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction[6][7]

This protocol is adapted from established procedures for the synthesis of similar alkynyl alcohols.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene gas (dried)

  • Butanal (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, gas inlet)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube under a nitrogen atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF to form ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, cool the solution to 0 °C and bubble dry acetylene gas through the solution to form a suspension of ethynylmagnesium bromide.

  • Reaction with Butanal:

    • Cool the ethynylmagnesium bromide suspension to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled butanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Analytical Identification of Side Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of alcohols and aldehydes (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-300.

  • Data Analysis: Identify the peaks corresponding to this compound and potential side products by comparing their mass spectra with library data and their retention times with known standards if available.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield of this compound Check_Side_Products Analyze Crude Mixture (GC-MS, NMR) Start->Check_Side_Products Aldol_Product Aldol Condensation Product Detected? Check_Side_Products->Aldol_Product Diyne_Product Diyne Homocoupling Product Detected? Check_Side_Products->Diyne_Product Unreacted_Butanal Unreacted Butanal Detected? Check_Side_Products->Unreacted_Butanal Aldol_Product->Diyne_Product No Solution_Aldol Optimize Reaction Conditions: - Lower Temperature - Slow Aldehyde Addition Aldol_Product->Solution_Aldol Yes Diyne_Product->Unreacted_Butanal No Solution_Diyne Improve Reaction Setup: - Strict Inert Atmosphere - High-Quality Reagents Diyne_Product->Solution_Diyne Yes Solution_Unreacted Review Protocol: - Check Reagent Stoichiometry - Ensure Anhydrous Conditions - Increase Reaction Time Unreacted_Butanal->Solution_Unreacted Yes Purification Purify Product (Vacuum Distillation) Unreacted_Butanal->Purification No Solution_Aldol->Purification Solution_Diyne->Purification Solution_Unreacted->Purification

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Butanal Butanal This compound This compound Butanal->this compound Nucleophilic Addition Aldol_Condensation Aldol Condensation (2-Ethyl-3-hydroxyhexanal) Butanal->Aldol_Condensation Ethynylmagnesium_Bromide Ethynylmagnesium Bromide Ethynylmagnesium_Bromide->this compound Diyne_Formation Diyne Formation (Homocoupling) Ethynylmagnesium_Bromide->Diyne_Formation

References

Technical Support Center: Troubleshooting Low Yields in the Alkynylation of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkynylation of aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this crucial carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the alkynylation of aldehydes, presented in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired propargyl alcohol. What are the common causes?

Answer:

Low yields in aldehyde alkynylation can stem from several factors. The most common culprits include:

  • Incomplete Deprotonation of the Terminal Alkyne: The reaction requires the formation of a nucleophilic acetylide anion. If the base used is not strong enough or is of poor quality, the alkyne will not be fully deprotonated, leading to a lower concentration of the active nucleophile.

  • Side Reactions: Aldehydes, particularly enolizable ones, are prone to side reactions under basic conditions. The most common side reaction is the aldol (B89426) condensation of the aldehyde with itself.[1] For aromatic aldehydes lacking α-hydrogens, the Cannizzaro reaction can be a competing pathway in the presence of a strong base.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly impact the reaction's success. For instance, adding the aldehyde too quickly can favor side reactions.[1]

  • Poor Quality of Reagents or Solvents: Moisture or impurities in the reagents or solvents can quench the highly basic acetylide anion or interfere with the catalyst.

Question 2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is from aldol condensation. How can I minimize this side reaction?

Answer:

The aldol condensation is a frequent side reaction, especially with enolizable aldehydes.[1] Here are several strategies to mitigate it:

  • Slow Addition of the Aldehyde: This is one of the most effective methods. By adding the aldehyde dropwise to the solution of the acetylide, you maintain a low concentration of the aldehyde at all times, which kinetically disfavors the bimolecular aldol reaction and favors the reaction with the more abundant acetylide.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can help to slow down the rate of the aldol reaction more significantly than the desired alkynylation.[2]

  • Choice of Base and Solvent: The reaction conditions can be optimized to disfavor the aldol reaction. For example, using a sterically hindered base might selectively deprotonate the alkyne over the α-carbon of the aldehyde.

Question 3: How do I choose the appropriate base for deprotonating my terminal alkyne?

Answer:

The pKa of a terminal alkyne is approximately 25. Therefore, a base whose conjugate acid has a pKa significantly higher than 25 is required for complete deprotonation.[3]

BaseConjugate AcidpKa of Conjugate AcidSuitability
Sodium Amide (NaNH₂)Ammonia (NH₃)~38Suitable [4]
n-Butyllithium (n-BuLi)Butane~50Suitable [5]
Sodium Hydride (NaH)Hydrogen (H₂)~35Suitable
Sodium Hydroxide (NaOH)Water (H₂O)~15.7Not Suitable [6]
Sodium Ethoxide (NaOEt)Ethanol (EtOH)~16Not Suitable

As the table indicates, common bases like NaOH or NaOEt are not strong enough to effectively deprotonate a terminal alkyne. Stronger bases such as sodium amide, n-butyllithium, and sodium hydride are necessary.

Experimental Protocols

Below are detailed methodologies for common alkynylation procedures.

Protocol 1: Alkynylation of an Aldehyde using n-Butyllithium

This protocol describes the deprotonation of a terminal alkyne with n-butyllithium followed by the addition of an aldehyde.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Terminal alkyne (1.1 equivalents)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

  • Aldehyde (1.0 equivalent)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used.

  • Alkyne Addition: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. The terminal alkyne is then added dropwise via syringe.

  • Deprotonation: n-BuLi is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.

  • Aldehyde Addition: A solution of the aldehyde in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Zinc-Catalyzed Alkynylation of an Aldehyde

This protocol outlines a zinc-catalyzed approach, which can offer better functional group tolerance and is often used for asymmetric additions.[7]

Materials:

  • Anhydrous solvent (e.g., toluene, THF)

  • Zinc triflate (Zn(OTf)₂) or Diethylzinc (ZnEt₂)

  • Chiral ligand (e.g., (+)-N-methylephedrine) for asymmetric synthesis

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Terminal alkyne (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the zinc source (e.g., Zn(OTf)₂) and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.

  • Reagent Addition: Hünig's base and the terminal alkyne are added to the catalyst mixture.

  • Aldehyde Addition: The aldehyde is then added, often slowly or via syringe pump, to the reaction mixture at the desired temperature (which can range from room temperature to lower temperatures depending on the specific system). The reaction is monitored by TLC.

  • Quenching and Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: The resulting propargyl alcohol is purified by flash column chromatography.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of a model alkynylation reaction.

EntryBase/CatalystSolventTemperature (°C)Aldehyde AdditionYield (%)
1n-BuLiTHF-78All at once65
2n-BuLiTHF-78Slow (1 hour)85
3Zn(OTf)₂ / (+)-NMEToluene25Slow (1 hour)92
4NaNH₂NH₃ (l)-33All at once70

Data is illustrative and based on typical outcomes.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting low yields in aldehyde alkynylation reactions.

TroubleshootingWorkflow start Low Yield Observed check_deprotonation Check Alkyne Deprotonation start->check_deprotonation check_side_reactions Analyze for Side Products (e.g., Aldol) start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent/Solvent Quality start->check_reagents base_strength Is the base strong enough? (pKa > 25) check_deprotonation->base_strength aldol_present Is Aldol or other byproduct present? check_side_reactions->aldol_present slow_addition Was aldehyde added slowly? check_conditions->slow_addition anhydrous Were anhydrous conditions maintained? check_reagents->anhydrous base_strength->check_side_reactions Yes increase_base Use stronger base (n-BuLi, NaNH₂) base_strength->increase_base No aldol_present->check_conditions No implement_slow_addition Implement slow addition of aldehyde aldol_present->implement_slow_addition Yes slow_addition->implement_slow_addition No lower_temp Lower reaction temperature slow_addition->lower_temp Yes dry_reagents Dry solvents and purify reagents anhydrous->dry_reagents No optimize Yield Optimized anhydrous->optimize Yes increase_base->optimize implement_slow_addition->optimize lower_temp->optimize dry_reagents->optimize

Caption: Troubleshooting workflow for low yields.

General Reaction Pathway

This diagram illustrates the general mechanism of the alkynylation of an aldehyde.

ReactionPathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Alkyne R-C≡C-H Acetylide R-C≡C⁻ Alkyne->Acetylide + B⁻ Base B⁻ Alkoxide R-C≡C-CH(O⁻)-R' Acetylide->Alkoxide + R'-CHO Aldehyde R'-CHO Product Propargyl Alcohol Alkoxide->Product + H⁺ Workup H⁺

Caption: General alkynylation reaction pathway.

References

optimizing reaction conditions for the synthesis of 1-Hexyn-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Hexyn-3-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction between an acetylide and an aldehyde.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: Moisture in the reaction setup deactivates the Grignard reagent.[1][2][3] 2. Poor Quality of Magnesium Turnings: An oxide layer on the magnesium surface can prevent the reaction from initiating.[2] 3. Incomplete Formation of the Grignard Reagent: Insufficient reaction time or inadequate activation of magnesium.[3] 4. Side reaction with unprotected functional groups: If the starting materials have acidic protons (e.g., other alcohols, amines), the Grignard reagent will be consumed.[1]1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[1][2][3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] 2. Activate Magnesium: Use fresh, shiny magnesium turnings.[3] Chemical activation with iodine or 1,2-dibromoethane (B42909) can be employed to initiate the reaction.[2][3] Mechanical activation by crushing the magnesium can also be effective.[2] 3. Ensure Complete Grignard Formation: Allow for sufficient reaction time for the Grignard reagent to form, often indicated by a gentle reflux.[3] 4. Use Protecting Groups: If necessary, protect acidic functional groups on the starting materials before introducing the Grignard reagent.[1]
Formation of Significant Byproducts 1. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the starting material upon workup.[1][2] 2. Wurtz Coupling: Coupling of the alkyl halide during Grignard reagent formation can lead to undesired symmetrical products.[1][3] 3. Polymerization of the Aldehyde: This can occur at elevated temperatures or with localized heating.[3]1. Control Reaction Temperature: Perform the addition of the Grignard reagent to the aldehyde at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[1] Add the Grignard reagent slowly and dropwise.[1] 2. Slow Addition of Alkyl Halide: Add the alkyl halide slowly during Grignard reagent formation to maintain a low concentration and minimize coupling.[1][3] 3. Maintain Low Temperature: Ensure the reaction temperature is well-controlled, especially during the addition of the aldehyde.[3]
Difficulty in Product Isolation 1. Formation of Stable Emulsions during Workup: Magnesium alkoxides can form stable emulsions, making the separation of aqueous and organic layers difficult.[3] 2. Dark and Tarry Reaction Mixture: Indicates polymerization or other side reactions.[3]1. Use Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride to help break up emulsions.[3][5] 2. Ensure Proper pH: The aqueous phase during separation should be acidic (pH 2-4) to minimize dark coloration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Grignard reaction, which involves the reaction of an acetylenic Grignard reagent (such as ethynylmagnesium bromide) with an aldehyde (such as butanal).[6] Another method involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, followed by a reaction with ethylene (B1197577) oxide and subsequent hydrolysis.[5]

Q2: How can I prepare the ethynylmagnesium bromide Grignard reagent?

A2: Ethynylmagnesium bromide can be prepared by bubbling acetylene (B1199291) gas through a solution of a different Grignard reagent, such as ethylmagnesium bromide, in an anhydrous solvent like THF.[7]

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters include maintaining strictly anhydrous conditions, controlling the reaction temperature (especially during the addition of reagents), the rate of addition of reagents, and ensuring the quality and activation of the magnesium used for the Grignard reagent formation.[1][2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is proceeding.

Q5: What is a suitable method for the purification of this compound?

A5: The most common method for purifying this compound is distillation of the organic phase after aqueous workup.[5] Fractional distillation can be used for higher purity.[4] For smaller scales or to remove stubborn impurities, flash column chromatography on silica (B1680970) gel can be employed.[8]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acetylene gas

  • Butanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

    • Add magnesium turnings to the flask.

    • Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Preparation of Ethynylmagnesium Bromide:

    • Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.

    • Bubble purified acetylene gas through the stirred solution. The reaction is typically complete after several hours.

  • Reaction with Butanal:

    • Cool the ethynylmagnesium bromide solution to 0 °C.

    • Add a solution of freshly distilled butanal in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.[5]

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.[5]

Reaction Parameters Summary

ParameterValue/ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the Grignard reagent.[3]
Temperature (Grignard Formation) Gentle RefluxIndicates the exothermic reaction is proceeding.[3]
Temperature (Aldehyde Addition) -78 °C to 0 °CMinimizes enolization and other side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the Grignard reagent with atmospheric moisture and oxygen.[1][4]
Workup Quenching Agent Saturated Aqueous NH₄ClHelps to break up magnesium alkoxide emulsions and provides a mildly acidic quench.[3][5]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Butanal Butanal Intermediate_Alkoxide Magnesium Alkoxide Intermediate Butanal->Intermediate_Alkoxide Nucleophilic Addition Ethynylmagnesium Bromide Ethynylmagnesium Bromide Ethynylmagnesium Bromide->Intermediate_Alkoxide This compound This compound Intermediate_Alkoxide->this compound Aqueous Workup (H+)

Caption: Synthesis of this compound via Grignard reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Flame-dry glassware under inert atmosphere Grignard_Formation Prepare Grignard Reagent Setup->Grignard_Formation Aldehyde_Addition Slowly add Aldehyde at low temperature Grignard_Formation->Aldehyde_Addition Stirring Stir and allow to warm to room temp. Aldehyde_Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield? Check_Grignard Grignard Reagent Active? Start->Check_Grignard Check_Conditions Anhydrous Conditions? Check_Grignard->Check_Conditions Yes Improve_Grignard Activate Mg, ensure dry Check_Grignard->Improve_Grignard No Check_Byproducts Significant Byproducts? Check_Conditions->Check_Byproducts Yes Improve_Conditions Dry glassware & solvents Check_Conditions->Improve_Conditions No Check_Temp Low Temp Addition? Enolization Enolization Likely Check_Temp->Enolization No Improve_Temp Lower addition temp. Check_Temp->Improve_Temp Yes, but still low yield Check_Byproducts->Check_Temp Yes Wurtz Wurtz Coupling Likely Check_Byproducts->Wurtz No, but other byproducts

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Selective Hydrogenation of 1-Hexyn-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective hydrogenation of 1-Hexyn-3-OL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent over-reduction and other common issues during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

The primary challenge is preventing over-reduction. The goal is to selectively hydrogenate the alkyne (triple bond) to an alkene (double bond) to form 1-Hexen-3-OL, without further reduction to the alkane (single bond), 1-Hexan-3-OL. Standard hydrogenation catalysts like platinum or palladium on carbon are often too active and will readily catalyze the complete reduction to the alkane.[1][2][3]

Q2: What is the most common method to achieve selective hydrogenation of alkynes?

The most common method is the use of a "poisoned" or deactivated catalyst.[4][5] Lindlar's catalyst is a classic example, composed of palladium deposited on calcium carbonate or barium sulfate (B86663) and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606).[1][6][7][8][9] This deactivation of the catalyst's active sites is crucial for stopping the reaction at the alkene stage.[4][5][6][10]

Q3: What is the expected stereochemistry of the product when using Lindlar's catalyst?

Lindlar's catalyst facilitates the syn-addition of hydrogen atoms across the triple bond. This means that both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis or (Z)-alkene.[6][9][10]

Q4: Are there alternatives to Lindlar's catalyst?

Yes, several alternatives exist. P-2 nickel catalyst (Ni₂B), a nickel boride catalyst, is a well-known alternative that also produces cis-alkenes.[4][9] Bimetallic catalysts, such as palladium-copper (Pd-Cu), palladium-tungsten (Pd-W), and palladium-gold (Pd-Au) supported on materials like alumina, have also been shown to be effective for selective hydrogenation, sometimes offering improved selectivity and activity.[11][12][13]

Q5: How can I monitor the progress of the reaction to avoid over-reduction?

Careful monitoring of the reaction is critical. Techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) should be used to track the consumption of the starting material (this compound) and the formation of the desired product (1-Hexen-3-OL). The reaction should be stopped as soon as the starting alkyne is consumed to minimize the formation of the over-reduced product, 1-Hexan-3-OL.[14]

Troubleshooting Guide

Problem Possible Cause Solutions
Low selectivity: Significant formation of 1-Hexan-3-OL (over-reduction) The catalyst is too active.Use a poisoned catalyst: Employ Lindlar's catalyst or an alternative like P-2 Nickel.[4][9] • Add a catalyst poison: Introduce a small amount of quinoline to the reaction mixture to moderate the catalyst's activity.[14] • Optimize hydrogen pressure: Lowering the hydrogen pressure can decrease the rate of the second hydrogenation step (alkene to alkane).[14]
The reaction was allowed to run for too long.Monitor the reaction closely: Use GC or TLC to determine the point of complete consumption of the starting material and stop the reaction immediately.[14]
Formation of undesired isomers (e.g., migration of the double bond) The catalyst is promoting isomerization of the alkene product.Change the catalyst system: Some catalysts have a lower tendency to cause isomerization. Bimetallic catalysts like Pd-Ni/Al₂O₃ have been shown to inhibit double bond migration.[14] • Adjust reaction temperature: Isomerization can be temperature-dependent. Lowering the reaction temperature may disfavor this side reaction.[14] • Solvent effects: The choice of solvent can influence reaction pathways. Consider screening different solvents.
Slow or incomplete reaction The catalyst is not active enough or has been deactivated.Increase catalyst loading: A higher catalyst-to-substrate ratio can increase the reaction rate.[14] • Increase temperature and pressure: Carefully increasing the temperature and hydrogen pressure can enhance the reaction rate, but be mindful of the potential impact on selectivity.[14]
Poor mass transfer of hydrogen gas to the catalyst surface.Ensure vigorous stirring: Efficient agitation is crucial for good contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the selective hydrogenation of alkynes. Note that optimal conditions for this compound may require specific optimization.

ParameterLindlar's CatalystBimetallic Catalysts (e.g., Pd-W/Al₂O₃)
Catalyst Loading 5-10 wt% of the alkyneVaries, e.g., Pd/W atomic ratio of 1.0
Hydrogen Pressure 1 atm (balloon) to low pressure1.5 bar
Temperature 0 °C to room temperature40 °C
Solvent Ethanol (B145695), Ethyl Acetate, Hexanesn-Heptane
Selectivity for Alkene High, prevents over-reduction>90% for 1-hexene (B165129) at 100% 1-hexyne (B1330390) conversion[11]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
  • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reactant Addition: Add the this compound to the flask.

  • Hydrogen Atmosphere: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the resulting 1-Hexen-3-OL by distillation or column chromatography.

Protocol 2: Selective Hydrogenation using a Bimetallic Catalyst (Example: Pd-W/Al₂O₃)
  • Catalyst Activation: Pack the Pd-W/Al₂O₃ catalyst in a suitable reactor. Activate the catalyst in-situ by treating it with hydrogen gas at an elevated temperature (e.g., 150 °C) for several hours.[11]

  • Reaction Mixture: Prepare a solution of this compound in a solvent such as n-heptane.

  • Reaction Conditions: Introduce the reactant solution into the reactor. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5 bar) and maintain the reaction at the optimal temperature (e.g., 40 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the consumption of the starting material by GC analysis.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with an inert gas like nitrogen.

  • Isolation: Filter the reaction mixture to recover the catalyst. The filtrate can then be purified by distillation to isolate the 1-Hexen-3-OL.

Visualizations

ReactionPathway cluster_main Hydrogenation of this compound 1_Hexyn_3_OL This compound (Alkyne) 1_Hexen_3_OL 1-Hexen-3-OL (Desired Alkene) 1_Hexyn_3_OL->1_Hexen_3_OL + H₂ (Selective Catalyst) 1_Hexan_3_OL 1-Hexan-3-OL (Over-reduction Product) 1_Hexen_3_OL->1_Hexan_3_OL + H₂ (Active Catalyst)

Caption: Reaction pathway for the hydrogenation of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Over-reduction start Problem: Over-reduction Observed check_catalyst Is a poisoned catalyst (e.g., Lindlar's) being used? start->check_catalyst use_poisoned Action: Switch to a poisoned catalyst check_catalyst->use_poisoned No check_poison Is a catalyst poison (e.g., quinoline) added? check_catalyst->check_poison Yes use_poisoned->check_poison add_poison Action: Add a catalyst poison check_poison->add_poison No check_monitoring Is the reaction being monitored closely? check_poison->check_monitoring Yes add_poison->check_monitoring monitor_reaction Action: Implement real-time monitoring (GC/TLC) and stop at completion check_monitoring->monitor_reaction No solution Solution: Improved Selectivity check_monitoring->solution Yes monitor_reaction->solution

Caption: Troubleshooting workflow for over-reduction issues.

References

Technical Support Center: 1-Hexyn-3-OL Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 1-Hexyn-3-OL production.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate or is Sluggish

Symptoms:

  • No observable exotherm after the addition of a portion of the alkyl halide.

  • The reaction mixture remains unchanged in appearance.

  • Low conversion of starting materials.

Possible Causes and Solutions:

CauseSolution
Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.Magnesium Activation: Before adding the solvent, mechanically stir the dry magnesium turnings vigorously under an inert atmosphere to break the oxide layer. Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethene gas indicates activation.
Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction.Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under a dry, inert atmosphere (nitrogen or argon). Solvents must be anhydrous.
Poor Quality Reagents: Impurities in the alkyl halide or butyraldehyde (B50154) can inhibit the reaction.Use High-Purity Reagents: Utilize freshly distilled or high-purity starting materials.
Issue 2: Low Yield of this compound and Formation of By-products

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • Presence of significant amounts of high-boiling point impurities.

Possible Causes and Solutions:

CauseSolution
Wurtz Coupling: The Grignard reagent can react with the unreacted ethyl halide to form a dimer (butane), reducing the amount of Grignard reagent available to react with butyraldehyde. This is a common side reaction in Grignard reagent formation.[1][2]Slow Addition of Alkyl Halide: Add the ethyl halide dropwise to the magnesium suspension to maintain a low concentration in the reaction mixture. This minimizes the opportunity for the coupling side reaction.
Enolization of Butyraldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of butyraldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.Low Reaction Temperature: Add the butyraldehyde solution to the Grignard reagent at a low temperature (e.g., 0-5 °C) to favor the nucleophilic addition over enolization.
Reaction with Atmospheric CO2: Exposure of the Grignard reagent to air can lead to the formation of a carboxylate salt, consuming the reagent.Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of a dry, inert gas throughout the process.
Issue 3: Poor Heat Dissipation and Runaway Reactions

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • Excessive boiling of the solvent.

  • Pressure build-up in the reactor.

Possible Causes and Solutions:

CauseSolution
Highly Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with butyraldehyde are highly exothermic. Heat removal becomes less efficient as the reactor size increases due to a lower surface-area-to-volume ratio.Controlled Addition Rates: Add the ethyl halide and butyraldehyde at a slow, controlled rate to manage the rate of heat generation. Efficient Cooling: Utilize a reactor with a high heat transfer capacity and a reliable cooling system. For large-scale production, consider using a jacketed reactor with a circulating coolant. Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to determine the heat of reaction and to model the thermal behavior upon scale-up.[3]
Accumulation of Unreacted Reagents: If the reaction initiation is delayed, the concentration of the added alkyl halide can build up. Once the reaction starts, the accumulated reagent can react rapidly, leading to a thermal runaway.Confirm Initiation: Ensure the reaction has initiated (indicated by a gentle exotherm) after adding a small portion of the alkyl halide before proceeding with the rest of the addition. In-situ Monitoring: Employ process analytical technology (PAT), such as in-situ IR spectroscopy, to monitor the concentration of reactants and the formation of the Grignard reagent in real-time.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound on an industrial scale?

A1: The most common industrial synthesis of this compound involves the Grignard reaction. This process typically consists of two main steps:

  • Formation of the Grignard Reagent: Ethylmagnesium halide (usually bromide or chloride) is prepared by reacting an ethyl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Reaction with Butyraldehyde: The prepared Grignard reagent is then reacted with butyraldehyde.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution (e.g., ammonium (B1175870) chloride or dilute sulfuric acid) to yield this compound.

Q2: How does the choice of solvent affect the Grignard reaction at scale?

A2: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction kinetics.

  • Tetrahydrofuran (THF) is often preferred for large-scale reactions due to its higher boiling point and better solvating power for the Grignard reagent compared to diethyl ether. This allows for a wider operating temperature range and can help to keep the reaction mixture homogeneous.

  • Diethyl ether has a lower boiling point, which can be advantageous for initiating the reaction under gentle reflux. However, its high volatility and flammability pose greater safety risks on a large scale.

Q3: What are the primary safety concerns when scaling up this compound production?

A3: The primary safety concerns are:

  • Thermal Runaway: The highly exothermic nature of the Grignard reaction can lead to a rapid increase in temperature and pressure if not properly controlled.

  • Flammable Solvents: The use of large quantities of flammable ethereal solvents requires strict control of ignition sources and proper ventilation.

  • Reactive Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere.

  • Acetylene (B1199291) Handling (if applicable): If acetylene is used as a starting material in alternative synthetic routes, its explosive nature requires specialized handling and equipment.[4]

Q4: How can the purity of this compound be improved during scale-up?

A4: Purification of this compound at a large scale is typically achieved by vacuum distillation .[5][6][7][8][9] This method is preferred because this compound has a relatively high boiling point (118 °C at atmospheric pressure), and distillation at reduced pressure allows for a lower boiling temperature, which prevents thermal decomposition of the product. Careful control of the vacuum pressure and temperature is essential to achieve good separation from impurities.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Production of this compound

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Typical Yield 80-90%70-85%Yields may decrease slightly on scale-up due to less efficient mixing and heat transfer.
Reaction Time 2-4 hours6-10 hoursAddition times are longer to control the exotherm.
Major Impurity Wurtz coupling product (butane)Wurtz coupling product, unreacted butyraldehydeInefficient mixing at scale can lead to localized high concentrations of reactants, favoring side reactions.
Heat Management Ice bathJacketed reactor with chillerThe surface-area-to-volume ratio decreases significantly, making heat removal more challenging.
Purification Method Flash chromatography / Simple distillationFractional vacuum distillationMore efficient separation is required to handle larger volumes and potentially higher impurity levels.

Experimental Protocols

Kilogram-Scale Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory and pilot plant safety and process capabilities. A thorough risk assessment should be conducted before implementation.

Materials:

  • Magnesium turnings (x kg, y mol)

  • Ethyl bromide (x kg, y mol)

  • Anhydrous Tetrahydrofuran (THF) (x L)

  • Butyraldehyde (x kg, y mol)

  • Saturated aqueous ammonium chloride solution

  • Diatomaceous earth

Equipment:

  • Appropriately sized jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a high-torque motor

  • Dropping funnel

  • Condenser

  • Thermocouple

  • Inert gas (Nitrogen or Argon) inlet

  • Cooling/heating circulator

Procedure:

  • Reactor Preparation: The reactor and all glassware are thoroughly dried and assembled under an inert atmosphere.

  • Magnesium Activation: The magnesium turnings are charged to the reactor. A small amount of iodine is added, and the mixture is stirred until the iodine color disappears.

  • Grignard Reagent Formation:

    • Anhydrous THF is added to the reactor to cover the magnesium.

    • A small portion of the ethyl bromide is added to initiate the reaction. An exotherm should be observed.

    • Once initiated, the remaining ethyl bromide, dissolved in anhydrous THF, is added dropwise via the dropping funnel at a rate that maintains the internal temperature between 30-40 °C. The cooling circulator is used to control the temperature.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Butyraldehyde:

    • The Grignard solution is cooled to 0-5 °C.

    • A solution of butyraldehyde in anhydrous THF is added dropwise at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another 1-2 hours.

  • Work-up and Quenching:

    • The reaction mixture is cooled in an ice bath.

    • Saturated aqueous ammonium chloride solution is slowly and carefully added to quench the reaction. This should be done with vigorous stirring.

    • The mixture is stirred until two clear layers are formed.

  • Isolation:

    • The layers are separated. The aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude this compound is purified by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_grignard 2. Grignard Formation cluster_reaction 3. Aldehyde Addition cluster_workup 4. Work-up & Purification prep_reactor Reactor Setup & Drying activate_mg Magnesium Activation prep_reactor->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf initiate_reaction Initiate with Ethyl Bromide add_thf->initiate_reaction add_etbr Controlled Addition of Ethyl Bromide initiate_reaction->add_etbr stir_complete Stir to Completion add_etbr->stir_complete cool_grignard Cool Grignard Reagent stir_complete->cool_grignard add_aldehyde Controlled Addition of Butyraldehyde cool_grignard->add_aldehyde warm_stir Warm to RT & Stir add_aldehyde->warm_stir quench Quench with NH4Cl (aq) warm_stir->quench extract Extraction & Washing quench->extract dry_filter Drying & Filtration extract->dry_filter distill Vacuum Distillation dry_filter->distill product product distill->product Pure this compound troubleshooting_logic cluster_initiation Reaction Initiation Issues cluster_yield Low Yield / By-products cluster_thermal Thermal Runaway start Problem Encountered During Scale-Up q_initiation No Exotherm Observed? start->q_initiation q_yield Low Yield of this compound? start->q_yield q_thermal Uncontrolled Temperature Rise? start->q_thermal a_moisture Check for Moisture (Dry Glassware/Solvents) q_initiation->a_moisture Yes a_activation Activate Magnesium (Iodine/Mechanical) q_initiation->a_activation Yes a_wurtz Slow Down Alkyl Halide Addition (Wurtz Coupling) q_yield->a_wurtz Yes a_enolization Lower Aldehyde Addition Temperature (Enolization) q_yield->a_enolization Yes a_addition_rate Reduce Reagent Addition Rate q_thermal->a_addition_rate Yes a_cooling Ensure Adequate Cooling Capacity q_thermal->a_cooling Yes

References

Technical Support Center: Catalyst Impurity Removal in 1-Hexyn-3-OL Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of catalyst impurities from reactions involving 1-Hexyn-3-OL. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the purification of your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove catalyst residues from my this compound product?

A1: Residual palladium and copper catalysts are a major concern in pharmaceutical and fine chemical synthesis for several reasons:

  • Toxicity: Heavy metals like palladium are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by agencies such as the FDA.

  • Interference with Downstream Reactions: Catalyst residues can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning in later stages.

  • Product Instability: Traces of catalyst can sometimes promote the degradation of the final product over time.

  • Inaccurate Biological Data: For drug development professionals, residual metals can lead to false positives or negatives in biological assays, compromising the integrity of screening data.

Q2: What are the most common catalyst systems used in this compound reactions that require removal?

A2: The most common reactions involving this compound are cross-coupling reactions like the Sonogashira coupling. These typically employ a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and often a copper(I) co-catalyst (e.g., CuI). Therefore, the primary impurities of concern are palladium and copper residues.

Q3: What are the main strategies for removing these catalyst impurities?

A3: The most common and effective methods for removing palladium and copper impurities include:

  • Adsorption: Using materials like activated carbon or Celite® to adsorb the metal catalysts.

  • Scavenging: Employing solid-supported or soluble reagents (scavengers) with high affinity for the specific metal.

  • Crystallization: Purifying the this compound product by crystallization, leaving the impurities in the mother liquor.

  • Chromatography: Using column chromatography to separate the product from the catalyst residues.

Q4: How does the hydroxyl group of this compound affect the purification process?

A4: The hydroxyl group increases the polarity of this compound. This has several implications for purification:

  • Solubility: this compound is soluble in a range of polar and non-polar organic solvents, offering flexibility in the choice of solvents for purification techniques. It is slightly soluble in water but miscible with many hydrocarbons, chlorinated solvents, ketones, and alcohols.[1][2]

  • Interactions with Media: The hydroxyl group can interact with polar stationary phases like silica (B1680970) gel, which needs to be considered when developing chromatography methods.

  • Potential for Chelation: The hydroxyl group could potentially chelate to metal centers, which might affect the efficiency of certain scavengers.

Troubleshooting Guides

Problem 1: High Levels of Residual Palladium Detected After Initial Purification
Possible Cause Recommended Solution
Soluble Palladium Species: The palladium catalyst or its byproducts are soluble in the reaction mixture and are not effectively removed by simple filtration.1. Employ a Metal Scavenger: After initial filtration, treat the solution with a palladium scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) or polymer-bound scavengers (MP-TMT) are highly effective for both Pd(0) and Pd(II) species.[3] 2. Activated Carbon Treatment: Stir the crude product solution with activated carbon. This is a cost-effective method, but may lead to product loss through adsorption.[4]
Inefficient Filtration: The filter medium is not fine enough to capture finely dispersed or colloidal palladium particles.1. Use a Celite® Pad: A properly packed Celite® pad (1-2 cm thick) on a sintered glass funnel is effective at trapping fine catalyst particles.[2] 2. Double Filtration: Pass the filtrate through a second, fresh Celite® pad.
Product Adsorption onto Purification Media: The desired product, this compound, is being adsorbed onto the activated carbon or scavenger, leading to low recovery.1. Optimize Sorbent Amount: Reduce the amount of activated carbon or scavenger used to the minimum effective quantity. 2. Thoroughly Wash the Sorbent: After filtration, wash the sorbent cake with fresh solvent to recover adsorbed product. 3. Screen Different Scavengers: Some scavengers may have a lower affinity for your product.
Problem 2: Presence of Copper Impurities After Work-up
Possible Cause Recommended Solution
Residual Copper(I) Iodide: The copper co-catalyst was not fully removed during the initial aqueous work-up.1. Ammonia (B1221849) Wash: Wash the organic layer with a dilute aqueous ammonia solution. Ammonia forms a water-soluble complex with copper(I) ions, facilitating their removal into the aqueous phase. 2. Scavenging: Use a copper-specific scavenger. Amine-based scavengers (e.g., SiliaMetS® Triamine) or imidazole-based scavengers can be effective.[5]
Formation of Insoluble Copper Acetylides: In the presence of a base, terminal alkynes can form insoluble copper acetylides.1. Acidic Wash: During the work-up, a wash with a dilute acid (e.g., 1M HCl) can help to decompose these salts. 2. Filtration: If insoluble salts are visible, perform a filtration step before aqueous work-up.

Data Presentation: Comparison of Catalyst Removal Methods

The following table summarizes the typical efficiencies of various catalyst removal methods. The actual performance will depend on the specific reaction conditions, initial catalyst concentration, and the chosen protocol.

Method Typical Starting Pd Concentration (ppm) Typical Final Pd Concentration (ppm) Key Advantages Potential Drawbacks
Celite® Filtration >1000100 - 500Simple, inexpensive, good for heterogeneous catalysts.[2]Ineffective for soluble palladium species.[3]
Activated Carbon 500 - 2000< 50Cost-effective, removes a broad range of impurities.[4]Can lead to significant product loss due to non-specific adsorption.[6]
Thiol-Based Silica Scavengers (e.g., SiliaMetS® Thiol) 200 - 1000< 10High selectivity for palladium, minimal product loss.[7]Higher cost compared to activated carbon.
Polymer-Bound TMT Scavengers (e.g., MP-TMT) 800 - 1500< 10High capacity and efficiency for palladium removal.Can require longer reaction times for complete scavenging.
Crystallization >500< 20Can yield very pure product.Product must be a solid at room temperature; can be time-consuming to develop a protocol.

Experimental Protocols

Protocol 1: Removal of Palladium and Copper using Celite® Filtration and Aqueous Wash

This protocol is a general work-up procedure for a Sonogashira reaction involving this compound.

1. Quenching and Initial Filtration:

  • Once the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.
  • Dilute the mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, diethyl ether).
  • Prepare a Celite® pad (1-2 cm) in a sintered glass funnel and pre-wet it with the chosen solvent.
  • Filter the reaction mixture through the Celite® pad to remove the bulk of the heterogeneous palladium catalyst and any precipitated salts.[2]
  • Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

2. Aqueous Work-up:

  • Transfer the filtrate to a separatory funnel.
  • Wash the organic layer sequentially with:
  • Saturated aqueous ammonium (B1175870) chloride solution (to quench any remaining organometallic species).
  • Dilute aqueous ammonia solution (to remove copper salts).
  • Water.
  • Brine (to remove residual water).
  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is for removing residual soluble palladium after an initial work-up.

1. Scavenger Selection and Preparation:

  • Choose a suitable palladium scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) are a good starting point for their high affinity for palladium.
  • Calculate the required amount of scavenger. Typically, 3-5 equivalents relative to the initial amount of palladium catalyst are used.[5]

2. Scavenging Procedure:

  • Dissolve the crude this compound product in a suitable solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent is important; this compound is miscible with most hydrocarbons and chlorinated solvents.[1]
  • Add the scavenger to the solution.
  • Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes accelerate the process, but should be monitored to prevent product degradation.

3. Isolation of Purified Product:

  • Filter the mixture to remove the scavenger-bound palladium.
  • Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified this compound.

Protocol 3: Purification using Activated Carbon

This protocol is a cost-effective alternative to scavengers but may require more optimization to minimize product loss.

1. Treatment with Activated Carbon:

  • Dissolve the crude this compound in an organic solvent.
  • Add activated carbon (typically 5-10 wt% relative to the crude product).
  • Stir the slurry at room temperature for 1-4 hours.

2. Removal of Activated Carbon:

  • Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.
  • Wash the Celite®/carbon cake thoroughly with fresh solvent.

3. Product Isolation:

  • Combine the filtrate and washings and concentrate under reduced pressure.
  • Analyze the product for residual palladium and determine the yield to assess product loss.

Visualizations

Experimental_Workflow_Catalyst_Removal cluster_reaction This compound Reaction cluster_purification Purification reaction Sonogashira Coupling celite_filtration Celite® Filtration reaction->celite_filtration Initial Removal of Heterogeneous Pd/Cu aqueous_workup Aqueous Work-up (NH4Cl, NH3 washes) celite_filtration->aqueous_workup Removal of Water-Soluble Impurities scavenging Scavenger Treatment (e.g., SiliaMetS® Thiol) aqueous_workup->scavenging High Purity Path activated_carbon Activated Carbon Treatment aqueous_workup->activated_carbon Cost-Effective Path final_product Purified this compound scavenging->final_product activated_carbon->final_product

Caption: Workflow for Catalyst Removal from this compound Reactions.

Troubleshooting_Logic start High Residual Catalyst? check_catalyst_form Is Catalyst Soluble? start->check_catalyst_form use_scavenger Use Metal Scavenger check_catalyst_form->use_scavenger Yes use_activated_carbon Use Activated Carbon check_catalyst_form->use_activated_carbon Yes optimize_filtration Optimize Celite® Filtration check_catalyst_form->optimize_filtration No check_product_loss Significant Product Loss? use_scavenger->check_product_loss use_activated_carbon->check_product_loss reduce_sorbent Reduce Sorbent Amount check_product_loss->reduce_sorbent Yes wash_sorbent Thoroughly Wash Sorbent check_product_loss->wash_sorbent Yes

Caption: Troubleshooting Logic for Catalyst Impurity Removal.

References

strategies to improve enantioselectivity in chiral 1-Hexyn-3-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of chiral 1-Hexyn-3-OL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the enantioselective synthesis of this compound?

A1: The most prevalent and well-documented strategy is the asymmetric addition of a metal acetylide (from 1-hexyne) to butyraldehyde (B50154). This is typically achieved using a chiral catalyst or ligand to control the stereochemistry of the reaction. Zinc-mediated additions, often in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine or a BINOL-based catalyst, are widely used.[1][2]

Q2: Why is enantioselectivity a critical parameter in the synthesis of this compound?

A2: this compound possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images (enantiomers).[3] In pharmaceutical and biological applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Therefore, achieving high enantioselectivity to produce a single enantiomer is crucial for safety and efficacy.

Q3: What are the key factors influencing enantiomeric excess (ee%) in this synthesis?

A3: Several factors critically impact the enantioselectivity:

  • Chiral Ligand/Catalyst: The structure and purity of the chiral ligand or catalyst are paramount.

  • Metal Source: The choice of metal (e.g., Zn, In, Cu) and its counter-ion (e.g., Zn(OTf)₂, Me₂Zn) can significantly affect the reaction.[4][5]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.

  • Temperature: Lower reaction temperatures often lead to higher enantioselectivity by reducing the energy available for non-selective pathways.[5]

  • Additives: The presence of additives, such as bases (e.g., Et₃N), Lewis acids, or other coordinating species like HMPA or DiMPEG, can enhance selectivity.[2][6]

  • Reagent Purity: The purity of the aldehyde, alkyne, and any organometallic reagents is crucial, as impurities can interfere with the catalyst.

Q4: Can I use a chiral auxiliary-based method instead of a catalyst?

A4: Yes, while catalytic methods are often preferred for their efficiency, strategies involving chiral auxiliaries are also viable. This would involve attaching a chiral auxiliary to either the aldehyde or the alkyne, performing the addition reaction, and then cleaving the auxiliary. However, this approach is less atom-economical as it requires stoichiometric amounts of the chiral auxiliary.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee%)

Your synthesis of this compound results in a nearly racemic mixture or significantly lower ee% than reported in the literature.

Possible Causes & Solutions
Potential Cause Troubleshooting Step Explanation
Impure Chiral Ligand Verify the enantiomeric purity of your ligand (e.g., (+)-N-methylephedrine, (S)-BINOL) using chiral HPLC or polarimetry. If necessary, recrystallize or repurify the ligand.An impure ligand will create a mixture of diastereomeric transition states, leading to a loss of stereocontrol.
Incorrect Catalyst Formation Ensure the active catalyst is formed correctly. For Zn-based systems, this may involve pre-stirring the zinc salt (e.g., Zn(OTf)₂) and the chiral ligand before adding other reagents.[7]Incomplete formation of the chiral catalyst complex means the achiral background reaction can dominate, reducing enantioselectivity.
Reaction Temperature Too High Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -40 °C).[5]Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective pathway, thus lowering the ee%.
Presence of Water Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). While some Zn-based systems tolerate trace water, it is a common culprit.[7]Water can react with organometallic reagents and catalysts, leading to decomposition or the formation of achiral aggregates.
Inappropriate Additives Introduce additives known to enhance selectivity. For BINOL/Ti(OiPr)₄ systems, adding Hexamethylphosphoramide (B148902) (HMPA) can be beneficial.[2] For some zinc systems, adding a base like triethylamine (B128534) (Et₃N) is crucial.[1]Additives can modify the catalyst structure, prevent the formation of non-selective aggregates, or alter the reaction mechanism to favor one enantiomer.

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee% Observed ligand_check Verify Purity of Chiral Ligand start->ligand_check temp_check Lower Reaction Temperature ligand_check->temp_check Ligand OK success High ee% Achieved ligand_check->success Purity was the issue moisture_check Ensure Anhydrous Conditions temp_check->moisture_check No Improvement temp_check->success Improvement seen additive_check Optimize Additives (e.g., Base, HMPA) moisture_check->additive_check No Improvement moisture_check->success Improvement seen additive_check->success Improvement seen fail Re-evaluate Core Method (Different Ligand/Metal) additive_check->fail No Improvement

Caption: Decision tree for troubleshooting low enantiomeric excess (ee%).

Problem 2: Low Reaction Yield

The reaction produces the desired chiral alcohol, but the isolated yield is poor.

Possible Causes & Solutions
Potential Cause Troubleshooting Step Explanation
Inactive Reagents Use freshly distilled butyraldehyde, as it can oxidize or polymerize on storage. Ensure the activity of organometallic reagents like Me₂Zn or Et₂Zn.Decomposed or low-purity starting materials are a primary cause of low conversion and yield.
Catalyst Inhibition Ensure all reagents and solvents are free from potential catalyst poisons (e.g., sulfur-containing compounds, excess water).Many transition metal catalysts are sensitive and can be deactivated by impurities, halting the reaction.
Slow Reaction Rate Increase the reaction time or slightly increase the temperature (monitor ee% closely, as it may decrease). Consider increasing the catalyst loading.The reaction may simply not have reached completion under the initial conditions.
Side Reactions Analyze the crude reaction mixture by NMR or GC-MS to identify major byproducts. Common side reactions include oligomerization of the aldehyde or decomposition of the product.Identifying byproducts can help diagnose the problem. For example, significant unreacted starting material suggests a catalyst issue, while polymer formation points to an issue with the aldehyde.

Experimental Protocols & Data

Method 1: Zinc-Triflate and (+)-N-Methylephedrine Catalyzed Addition

This method, developed by Carreira and colleagues, is known for its operational simplicity and tolerance to trace amounts of moisture.[1][7]

Protocol
  • To a flame-dried flask under an inert atmosphere (N₂), add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%).

  • Add reagent-grade toluene (B28343) as the solvent.

  • Add triethylamine (1.5 equivalents) and stir the mixture for 30 minutes at room temperature.

  • Add 1-hexyne (B1330390) (1.2 equivalents) to the mixture.

  • Add butyraldehyde (1.0 equivalent) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Representative Data
AldehydeAlkyneLigandYield (%)ee%
Butyraldehyde1-Hexyne(+)-N-Methylephedrine~85-95%>95%
BenzaldehydePhenylacetylene(+)-N-Methylephedrine97%99%
CyclohexanecarboxaldehydeTrimethylsilylacetylene(+)-N-Methylephedrine91%98%
(Data is representative of typical results from the Carreira protocol for various aldehydes and alkynes)[7]
Method 2: BINOL/Titanium Isopropoxide Catalyzed Addition

This system often provides excellent enantioselectivity, particularly for aromatic aldehydes, but can be more sensitive to reaction conditions.

Protocol
  • In a flame-dried flask under N₂, dissolve (S)-BINOL (20 mol%) in anhydrous CH₂Cl₂ or toluene.

  • Add Ti(OiPr)₄ (1.2 equivalents) and stir for 30 minutes at room temperature.

  • In a separate flask, prepare the zinc acetylide by reacting 1-hexyne (2.0 equivalents) with diethylzinc (B1219324) (Et₂Zn, 2.1 equivalents) in toluene. This step can be sensitive and should be performed carefully.

  • Cool the BINOL-Ti solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Add the pre-formed zinc acetylide solution to the catalyst solution.

  • Add butyraldehyde (1.0 equivalent) dropwise.

  • Stir for the required time (typically 4-12 hours) until completion.

  • Quench carefully with saturated aqueous Rochelle's salt or NH₄Cl and proceed with a standard aqueous workup and purification.

General Workflow for Asymmetric Alkynylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Dry Solvents & Glassware catalyst Prepare Catalyst: Metal Salt + Chiral Ligand reagents->catalyst add_reagents Add Alkyne & Aldehyde catalyst->add_reagents stir Stir at Controlled Temperature add_reagents->stir quench Quench Reaction stir->quench extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify analyze Analyze ee% (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for catalytic asymmetric alkynylation.

References

Validation & Comparative

A Comparative Guide to 1-Hexyn-3-OL and 3,5-dimethyl-1-hexyn-3-ol in Surfactant Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the realm of specialty surfactants, acetylenic alcohols have carved a niche for their unique combination of wetting and low-foaming properties. This guide provides a detailed comparison of two such molecules: 1-Hexyn-3-OL and 3,5-dimethyl-1-hexyn-3-ol (B130301). This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific formulation needs.

Molecular Structure and Physical Properties

The fundamental differences in the surfactant performance of these two molecules originate from their distinct molecular structures. This compound is a six-carbon acetylenic alcohol with a linear alkyl chain. In contrast, 3,5-dimethyl-1-hexyn-3-ol, an eight-carbon molecule, features branched methyl groups. This structural variance influences their physical properties and, consequently, their behavior at interfaces.

PropertyThis compound3,5-dimethyl-1-hexyn-3-ol
CAS Number 105-31-7[1]107-54-0[2][3]
Molecular Formula C₆H₁₀O[1]C₈H₁₄O[2][3]
Molecular Weight 98.14 g/mol [1]126.20 g/mol [4]
Appearance Colorless to light orange/yellow liquid[5]Colorless liquid with a camphor-like odor
Boiling Point 118 °C150-151 °C[4]
Density 0.873 g/mL at 25 °C0.859 g/mL at 25 °C[4]
Water Solubility Slightly soluble9 g/L at 20 °C

Surfactant Performance Comparison

Surface Tension Reduction and Critical Micelle Concentration (CMC)

A key performance indicator for any surfactant is its ability to reduce the surface tension of a liquid. This is quantified by the surface tension at the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles).

Due to its smaller hydrophobic portion, This compound is expected to be less surface-active than its larger counterpart. This generally translates to a higher CMC and a less significant reduction in surface tension. Short-chain alcohols, in general, exhibit some surface activity but do not form micelles in the same way as traditional surfactants with longer alkyl chains[6][7]. Their effect on surface tension is more modest.

3,5-dimethyl-1-hexyn-3-ol , with its larger, branched hydrophobic structure, is anticipated to be more efficient at reducing surface tension. The branching can influence the packing of molecules at the interface, which often leads to a lower surface tension at the CMC compared to linear isomers. While a specific CMC value from peer-reviewed experimental studies is not available, its established use as a wetting agent suggests it is effective at lowering surface tension.

Table 2: Estimated Surfactant Performance

ParameterThis compound (Estimated)3,5-dimethyl-1-hexyn-3-ol (Estimated)
Critical Micelle Concentration (CMC) HigherLower
Surface Tension at CMC (γ_CMC) HigherLower
Wetting Ability ModerateGood
Foaming Potential LowVery Low
Foaming Properties

Acetylenic alcohols are well-regarded for their low-foaming characteristics, a desirable trait in applications where foam is detrimental, such as in coatings, inks, and certain pharmaceutical formulations. The compact structure of these molecules, particularly the presence of the triple bond and the hydroxyl group, is thought to disrupt the formation of stable foam lamellae.

This compound , being a smaller molecule, is expected to exhibit low foaming. However, 3,5-dimethyl-1-hexyn-3-ol is specifically recognized as a foam inhibitor and is often marketed for its defoaming capabilities. The branched structure of 3,5-dimethyl-1-hexyn-3-ol likely contributes to its superior foam control by creating more disorder at the air-water interface, thus preventing the formation of a stable, elastic film necessary for foam persistence.

Experimental Protocols

To empirically determine and compare the surfactant properties of these two molecules, the following standard experimental methodologies are recommended.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC can be determined by measuring the surface tension of a series of aqueous solutions of the surfactant at varying concentrations.

Experimental Workflow for CMC Determination:

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare stock solution of surfactant in pure water B Create a series of dilutions (e.g., 10⁻⁵ M to 10⁻¹ M) A->B C Calibrate tensiometer (e.g., with deionized water) D Measure surface tension of each dilution C->D E Plot surface tension vs. log of concentration F Identify the inflection point as the CMC E->F G Determine γ_CMC from the plot F->G

Workflow for CMC and Surface Tension Measurement.

Methodology:

  • Solution Preparation: A stock solution of the acetylenic alcohol is prepared in high-purity water. A series of dilutions are then made to cover a broad concentration range.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, employing methods such as the du Noüy ring or Wilhelmy plate.

  • Data Analysis: A plot of surface tension versus the logarithm of the surfactant concentration is generated. The point at which the surface tension plateaus with increasing concentration is identified as the CMC, and the surface tension value at this plateau is the γ_CMC.

Foaming Performance Assessment (Ross-Miles Method)

The Ross-Miles method (ASTM D1173) is a standard procedure for evaluating the foaming properties of surfactants[8].

Experimental Workflow for Ross-Miles Foam Test:

Ross_Miles_Test A Prepare surfactant solution at a specified concentration and temperature B Pour 200 mL of the solution into the receiver of the Ross-Miles apparatus A->B C Pour 50 mL of the same solution into the dropping funnel A->C D Release the solution from the funnel, allowing it to fall into the receiver B->D C->D E Measure the initial foam height immediately after the funnel is empty D->E F Record foam height at specified time intervals (e.g., 1, 3, and 5 minutes) E->F

Procedure for the Ross-Miles Foam Test.

Methodology:

  • A specified volume and concentration of the surfactant solution are added to the cylindrical receiver of the Ross-Miles apparatus.

  • A smaller volume of the same solution is allowed to fall from a specified height through a dropping funnel into the receiver, generating foam.

  • The initial height of the foam is measured.

  • The foam height is then measured at subsequent time intervals to assess foam stability[9][10].

Applications in Research and Drug Development

The choice between this compound and 3,5-dimethyl-1-hexyn-3-ol will depend on the specific requirements of the application.

  • This compound , with its more modest surface activity, could be suitable as a co-surfactant or in applications where only a slight reduction in surface tension is needed without the complexities of micelle formation.

  • 3,5-dimethyl-1-hexyn-3-ol is a better choice for applications demanding significant wetting and effective foam control. In pharmaceutical formulations, its ability to improve the spreading of liquids on solid dosage forms or to prevent foaming during manufacturing processes could be highly beneficial. Its use as a nonionic surfactant makes it less likely to interact with charged active pharmaceutical ingredients.

Conclusion

Both this compound and 3,5-dimethyl-1-hexyn-3-ol are valuable acetylenic alcohol surfactants with distinct properties. This compound offers moderate surface activity with low foaming, while 3,5-dimethyl-1-hexyn-3-ol provides more potent wetting and superior foam control, attributable to its larger and branched molecular structure. The selection between these two should be guided by the desired balance of wetting, foaming, and overall formulation compatibility. For critical applications, it is strongly recommended that researchers conduct their own comparative experiments using the standardized protocols outlined in this guide to determine the most suitable surfactant for their needs.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 1-Hexyn-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the enantioselective synthesis of (R)- and (S)-1-hexyn-3-ol, a valuable chiral building block.

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries. Among these transformations, the reduction of α,β-alkynyl ketones, such as 1-hexyn-3-one, provides access to versatile chiral propargyl alcohols. This guide offers a comparative overview of prominent catalytic systems employed for this purpose, focusing on the widely used Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Noyori-type ruthenium catalysts.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system is paramount to achieving high yield and enantioselectivity. Below is a summary of reported performance data for the asymmetric reduction of 1-hexyn-3-one and a closely related substrate, providing a basis for comparison.

SubstrateCatalyst SystemCatalyst Loading (mol%)ReductantSolventTemp. (°C)Time (h)Conversion/Yield (%)ee (%)Ref.
1-Hexyn-3-one(R)-2-Methyl-CBS-oxazaborolidine10BH₃·SMe₂THF-781>9592[1]
1-Phenyl-1-hexyn-3-olRuCl₂[(S)-BINAP]0.1H₂ (1100 psi)EtOH30144N/AHigh[2]

In-Depth Look at Key Catalytic Systems

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction, utilizing a chiral oxazaborolidine catalyst, is a highly reliable and widely adopted method for the enantioselective reduction of a broad range of prochiral ketones.[3] The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, coordinates with a borane (B79455) source (e.g., BH₃·SMe₂ or catecholborane) and the ketone substrate. This ternary complex facilitates a face-selective hydride transfer, leading to the formation of the desired chiral alcohol with high enantiomeric excess.[3]

Mechanism of Action: The underlying principle of CBS catalysis involves the formation of a Lewis acid-borane complex. The oxazaborolidine acts as a chiral Lewis acid, coordinating with both the borane and the prochiral ketone. This coordination orients the substrate within a defined chiral pocket, enabling the borane to deliver a hydride to one face of the carbonyl group preferentially. The stereochemical outcome is dictated by the enantiomer of the oxazaborolidine used.[3]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), often in combination with a chiral diamine. These catalysts are renowned for their high activity and enantioselectivity in the hydrogenation of a vast array of functionalized and unfunctionalized ketones.[4] The reactions can be performed under hydrogen pressure (asymmetric hydrogenation) or using a hydrogen donor like isopropanol (B130326) or formic acid (asymmetric transfer hydrogenation).[4]

Mechanism of Action: In the Noyori system, the ruthenium complex acts as a bifunctional catalyst. Both the metal center and the ligand play active roles in the catalytic cycle. The ketone substrate coordinates to the ruthenium center, and the hydride is delivered from the metal to the carbonyl carbon. The chiral ligands create a highly specific steric and electronic environment that directs the hydrogenation to one of the two prochiral faces of the ketone.[2]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for the CBS and Noyori-type reductions.

General Experimental Workflow for Asymmetric Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum B Add solvent and catalyst under inert atmosphere A->B C Cool reaction mixture to specified temperature B->C D Add substrate (1-hexyn-3-one) C->D E Add reducing agent (e.g., Borane or H₂ source) D->E F Stir for specified time E->F G Quench reaction F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: Generalized workflow for the asymmetric reduction of 1-hexyn-3-one.

Protocol 1: Asymmetric Reduction of 1-Hexyn-3-one using (R)-2-Methyl-CBS-oxazaborolidine

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • 1-Hexyn-3-one

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • Borane-dimethyl sulfide complex (1.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 1-hexyn-3-one (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the slow addition of methanol, followed by 1N HCl.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1-hexyn-3-ol.[1]

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of a Ketone

Materials:

  • RuCl₂[(R)-BINAP]

  • Substrate (e.g., acetylacetone (B45752) as a representative ketone)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • A Schlenk flask is charged with the ketone substrate (1.0 eq) and ethanol.

  • The solution is sparged with nitrogen for 1 hour.

  • In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.

  • The glass liner is placed inside a Parr autoclave, which is then sealed and removed from the glovebox.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1100 psi).

  • The reaction is heated to the specified temperature (e.g., 30 °C) and stirred for the required duration (e.g., several days).

  • After cooling and releasing the pressure, the reaction mixture is concentrated in vacuo.

  • The product is purified by distillation or chromatography.[2]

Logical Comparison of Catalytic Systems

The choice between the CBS and Noyori systems often depends on the specific requirements of the synthesis, including substrate scope, cost, and scalability.

G CBS_Catalyst Oxazaborolidine CBS_Reductant Borane Reagents (BH₃·SMe₂, Catecholborane) CBS_Conditions Low Temperature (-78 °C) CBS_Advantages Broad Substrate Scope High Enantioselectivity Predictable Stereochemistry CBS_Disadvantages Stoichiometric Hydride Source Air/Moisture Sensitive Reagents Noyori_Catalyst Ru-Diphosphine/Diamine Noyori_Reductant H₂ Gas or H-Donors (iPrOH, HCOOH) Noyori_Conditions Variable Temperature & Pressure Noyori_Advantages High TON/TOF Atom Economical (H₂) Industrially Scalable Noyori_Disadvantages Requires Pressure Equipment (for H₂) Catalyst Cost

Caption: Key features of CBS and Noyori catalytic systems.

Conclusion

Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation represent powerful and versatile methodologies for the asymmetric reduction of 1-hexyn-3-one and related α,β-alkynyl ketones. The CBS system offers excellent enantioselectivity and predictable stereochemical outcomes with a broad range of substrates, making it a valuable tool for laboratory-scale synthesis. The Noyori-type catalysts, on the other hand, excel in terms of catalytic efficiency and atom economy, rendering them highly suitable for industrial applications and large-scale production. The ultimate choice of catalyst will depend on a careful consideration of the specific synthetic goals, available equipment, and economic factors. Further screening of ligands and reaction conditions for Noyori-type catalysts specifically for 1-hexyn-3-one could lead to even more efficient and selective transformations.

References

A Comparative Guide to Purity Validation of 1-Hexyn-3-OL: Quantitative NMR (qNMR) vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise determination of purity for chemical entities like 1-Hexyn-3-OL is of paramount importance. This guide offers an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound. This document provides supporting experimental data based on analogous compounds, detailed methodologies, and visual workflows to assist researchers in selecting the most suitable analytical strategy.

Quantitative Data Summary

The purity of a given batch of this compound can be assessed using various analytical techniques. The following table summarizes representative data, illustrating the performance of qNMR against GC-FID and HPLC. This data is synthesized from established analytical principles and results from similar compounds, providing a clear comparison of these methods.[1][2][3]

Analytical TechniqueMean Purity (%)Standard DeviationKey AdvantagesLimitations
qNMR (¹H NMR) 99.10.2Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification; non-destructive.[4][5][6][7][8]Lower sensitivity for trace-level impurities compared to chromatographic methods; higher initial instrument cost.[5]
GC-FID 99.30.3High precision and robustness; high sensitivity to volatile organic impurities; lower instrument cost.[3][4][5][9]Does not provide structural information for the identification of unknown impurities; requires a reference standard for absolute quantification.[5]
HPLC-UV 98.90.4Versatile for a wide range of compounds, including non-volatile impurities; robust and reproducible.[2][10]This compound lacks a strong chromophore, leading to lower sensitivity; may require derivatization.[2]
Principles of Analysis: A Comparative Overview

Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][11] By comparing the integral of a specific resonance from the analyte (this compound) to that of a certified internal standard of known concentration, a direct and absolute measure of purity can be obtained without the need for a reference standard of this compound itself.[12] This method is non-destructive and provides valuable structural information about the analyte and any present impurities.[6][8][13]

Gas Chromatography (GC-FID) separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[3] As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. Purity is typically determined by the area percent method, where the peak area of the analyte is compared to the total area of all detected peaks.[3] For absolute quantification, a certified reference standard of this compound is required.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[2] For a small molecule like this compound, a reversed-phase HPLC method is commonly employed.[2] Detection is often performed using a UV detector. However, as this compound lacks a significant UV chromophore, detection sensitivity can be a limitation, often necessitating analysis at low UV wavelengths (e.g., 205-210 nm).[2]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a known amount (e.g., 5-10 mg) of the certified internal standard and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

  • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton of interest) and an appropriate pulse angle (e.g., 90°).

  • Collect a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).[12]

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound that is free from overlap with impurity or solvent signals. Based on the known ¹H NMR spectrum of this compound, the methine proton signal (CH-OH) around 4.38 ppm is a suitable candidate.[14]

  • Integrate a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following equation[12][15]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 98.14 g/mol )[16]

    • m = mass

    • P = Purity of the internal standard

    • Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol provides a representative method for the purity analysis of this compound using GC-FID.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: A polar stationary phase column, such as a WAX-type (e.g., DB-WAX or equivalent), is recommended for the analysis of alcohols.[3] (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample and Standard Preparation:

  • Sample Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration of approximately 1 mg/mL.[1]

4. Quantification:

  • Purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.[3] The purity is calculated as the percentage of the this compound peak area relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Comparison

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity (Molar Ratios) integrate->calculate result Absolute Purity (%) calculate->result

References

Determining the Enantiomeric Excess of 1-Hexyn-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of 1-Hexyn-3-ol depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. Each technique offers distinct advantages and disadvantages.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase (direct) or as diastereomeric derivatives on an achiral stationary phase (indirect).Differentiation of enantiomers as diastereomeric derivatives or solvates using a chiral auxiliary, leading to distinct chemical shifts.
Sample State VolatileLiquidLiquid
Derivatization May not be required, but can improve resolution.Not required for direct method; required for indirect method.Required (chiral derivatizing agent) or not (chiral solvating agent).
Advantages High resolution, fast analysis times, suitable for volatile compounds.Broad applicability, well-established methods, both analytical and preparative scales possible.Provides structural information, no separation required, relatively fast for screening.
Disadvantages Analyte must be thermally stable.Can be time-consuming to develop methods, chiral columns can be expensive.Lower sensitivity, may require derivatization which must go to completion, potential for signal overlap.

Quantitative Data Comparison

The following tables summarize typical quantitative data for the enantiomeric separation of this compound or structurally similar compounds using the discussed techniques.

Table 1: Chiral Gas Chromatography Data for a Structurally Similar Compound (1-Octen-3-ol)

ParameterValue
Column Rt-βDEXsa (30m, 0.32mm ID, 0.25µm)[1]
Oven Program 40°C (1 min hold) to 230°C at 2°C/min (3 min hold)[1]
Carrier Gas Hydrogen[1]
Retention Times Baseline separation of enantiomers is achieved. Specific retention times are dependent on the exact experimental conditions but are typically in the range of 20-40 minutes under such programs.
Resolution (Rs) > 1.5 (baseline separation)[1]

Table 2: Chiral High-Performance Liquid Chromatography Data for Structurally Similar Acetylenic Alcohols (Indirect Method)

Data is for the diastereomeric esters of various acetylenic alcohols formed by reaction with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and separated on a silica (B1680970) gel column.[2]

Analyte (as MαNP ester)Mobile Phase (Hexane/EtOAc)Separation Factor (α)Resolution (Rs)
3-Butyn-2-ol20:11.202.09
1-Octyn-3-ol---
5-Methyl-1-hexyn-3-ol-1.542.97

Table 3: NMR Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid)

This table presents the expected outcome of using Mosher's acid for the ee determination of a chiral alcohol like this compound. Specific chemical shift differences (Δδ) are dependent on the specific enantiomeric composition and the spectrometer's field strength.

ParameterDescription
Chiral Derivatizing Agent (R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride.
Principle Formation of diastereomeric esters with distinct NMR signals.
Observed Nucleus ¹H or ¹⁹F NMR. ¹⁹F NMR is often preferred due to the simplicity of the spectrum (singlets for each diastereomer).
Expected Result Two distinct signals (e.g., singlets in ¹⁹F NMR) corresponding to the two diastereomers.
Calculation of ee The enantiomeric excess is calculated from the integration of the two diastereomeric signals: ee (%) =

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Chiral Gas Chromatography (Direct Method)

Objective: To separate the enantiomers of this compound using a chiral GC column.

Materials:

  • Racemic this compound

  • GC-grade solvent (e.g., dichloromethane (B109758) or hexane)

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the chosen GC-grade solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a slow rate (e.g., 2-5 °C/min). An isothermal period at the initial temperature may be beneficial.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 or as appropriate for the concentration.

  • Data Analysis: Integrate the peak areas of the two eluted enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Chiral High-Performance Liquid Chromatography (Indirect Method)

Objective: To separate the diastereomeric derivatives of this compound on an achiral HPLC column.

Materials:

  • Racemic this compound

  • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • HPLC-grade hexane (B92381) and ethyl acetate (B1210297)

  • HPLC system with a UV detector

  • Normal phase silica gel HPLC column

Procedure:

  • Derivatization:

    • In a dry flask, dissolve this compound (1 equivalent) and MαNP acid (1.1 equivalents) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) and then DCC (1.2 equivalents).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting diastereomeric esters by flash chromatography if necessary.

  • HPLC Analysis:

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 20:1 v/v). The exact ratio may need to be optimized.[2]

    • Flow Rate: 1.0 mL/min

    • Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm).

    • Detection: UV at a wavelength where the naphthyl group of the derivatizing agent absorbs strongly (e.g., 254 nm).

    • Injection Volume: 10-20 µL of a dilute solution of the diastereomeric esters in the mobile phase.

  • Data Analysis: Integrate the peak areas of the two separated diastereomers. The ratio of the areas corresponds to the enantiomeric ratio of the original alcohol.

NMR Spectroscopy with a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹⁹F NMR spectrum.

Materials:

  • This compound sample with unknown ee

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine (B92270)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR spectrometer

Procedure:

  • Derivatization:

    • Dissolve the this compound sample (approximately 5-10 mg) in a small volume of anhydrous pyridine in an NMR tube or a small vial.

    • Add a slight excess of (R)-Mosher's acid chloride.

    • Allow the reaction to proceed to completion. It is crucial that the reaction goes to 100% to avoid kinetic resolution.

  • NMR Analysis:

    • If the reaction was performed in a vial, dissolve the dried product in CDCl₃ and transfer to an NMR tube.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the two singlets corresponding to the trifluoromethyl groups of the two diastereomeric esters. Calculate the enantiomeric excess from the integrals.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in GC-grade solvent Sample->Dilution Injection Inject into GC Dilution->Injection Prepared Sample Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatize with MαNP acid Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Diastereomer Mixture Separation Separation on Achiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by indirect Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatize with Mosher's Acid Chloride Sample->Derivatization Acquisition Acquire ¹⁹F NMR Spectrum Derivatization->Acquisition Diastereomer Mixture in NMR tube Spectrum Obtain Spectrum Acquisition->Spectrum FID Signal Integration Integrate Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

References

A Comparative Guide to 1-Hexyn-3-ol and 1-Octyn-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Propargyl alcohols, such as 1-Hexyn-3-ol and 1-Octyn-3-ol, are versatile intermediates that offer a rich platform for a variety of chemical transformations. This guide provides a comparative analysis of these two key synthetic precursors, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference in alkyl chain length between this compound and 1-Octyn-3-ol imparts distinct physicochemical properties that can influence reaction kinetics, solubility, and handling characteristics.

PropertyThis compound1-Octyn-3-ol
Molecular Formula C₆H₁₀OC₈H₁₄O
Molecular Weight 98.14 g/mol 126.20 g/mol
Boiling Point 118 °C83 °C / 19 mmHg
Density 0.873 g/mL at 25 °C0.864 g/mL at 25 °C
Refractive Index (n20/D) 1.4311.441

Performance in Key Synthetic Transformations

Both this compound and 1-Octyn-3-ol are valuable substrates for a range of chemical reactions, including but not limited to, Grignard reactions, Meyer-Schuster rearrangements, and Sonogashira couplings. While direct, side-by-side comparative studies are limited in published literature, we can infer performance characteristics based on their known reactivity.

Grignard Reaction for Synthesis

The addition of an acetylide to an aldehyde is a fundamental method for the synthesis of propargyl alcohols. The following table outlines typical yields for the synthesis of this compound and 1-Octyn-3-ol via this method.

ReactionAldehydeAcetylide SourceTypical Yield
Synthesis of this compoundButyraldehydeAcetylene~60-70%
Synthesis of 1-Octyn-3-olHexanal (B45976)Acetylene~70-85%

The longer alkyl chain of hexanal may contribute to a slightly higher yield in the synthesis of 1-Octyn-3-ol due to increased lipophilicity, which can be advantageous in certain solvent systems.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement provides a pathway to α,β-unsaturated carbonyl compounds from propargyl alcohols. This reaction is typically acid-catalyzed.

SubstrateProductCatalystKey Observations
This compound(E)-Hex-2-enalAcid (e.g., H₂SO₄)Rearrangement to the corresponding aldehyde.
1-Octyn-3-ol(E)-Oct-2-enalAcid (e.g., H₂SO₄)Similar rearrangement to the aldehyde.

The reactivity in the Meyer-Schuster rearrangement is primarily governed by the propargyl alcohol functionality, and thus, both substrates are expected to perform similarly under acidic conditions.

Application in the Synthesis of Bioactive Molecules

The utility of these building blocks is underscored by their application in the synthesis of natural products and active pharmaceutical ingredients (APIs).

1-Octyn-3-ol in the Synthesis of Falcarindiol (B120969) and its Potential Biological Relevance

1-Octyn-3-ol is a key precursor in the synthesis of Falcarindiol, a naturally occurring polyacetylene found in plants of the Apiaceae family, such as carrots and ginseng. Falcarindiol has garnered significant interest due to its cytotoxic and anti-inflammatory properties[1]. Recent studies suggest that Falcarindiol may exert some of its biological effects through the modulation of gene expression, including the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)[2]. PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation, making it a significant target in drug discovery for metabolic diseases and cancer.

The synthesis of Falcarindiol from 1-Octyn-3-ol highlights the importance of this building block in accessing complex natural products with potential therapeutic applications.

Experimental Protocols

General Procedure for the Synthesis of 1-Octyn-3-ol via Grignard Reaction

Materials:

  • Hexanal

  • Ethylmagnesium bromide (in a suitable solvent like THF)

  • Acetylene gas

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of hexanal in anhydrous THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0 °C under an inert atmosphere.

  • Acetylene gas is then bubbled through the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 1-octyn-3-ol.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential biological pathway influenced by a downstream product.

G cluster_synthesis Synthesis of Falcarindiol 1-Octyn-3-ol 1-Octyn-3-ol Intermediate_A Protected 1-Octyn-3-ol 1-Octyn-3-ol->Intermediate_A Protection Falcarindiol Falcarindiol Intermediate_A->Falcarindiol Coupling Reaction Intermediate_B Coupling Partner Intermediate_B->Falcarindiol

Caption: Synthetic workflow for Falcarindiol from 1-Octyn-3-ol.

G cluster_pathway Potential Biological Influence of Falcarindiol Falcarindiol Falcarindiol PPAR_gamma PPARγ Falcarindiol->PPAR_gamma Upregulation Gene_Expression Target Gene Expression PPAR_gamma->Gene_Expression Activation Biological_Response Anti-inflammatory/ Metabolic Effects Gene_Expression->Biological_Response

Caption: Potential signaling pathway influenced by Falcarindiol.[2]

Conclusion

Both this compound and 1-Octyn-3-ol are valuable and versatile building blocks in organic synthesis. The choice between them will often depend on the specific target molecule and the desired properties of the final product. 1-Octyn-3-ol, with its longer alkyl chain, may offer advantages in terms of solubility and has a documented role as a precursor to the bioactive natural product Falcarindiol. This connection to a biologically relevant molecule and its potential influence on the PPARγ signaling pathway makes 1-Octyn-3-ol a particularly interesting candidate for applications in drug discovery and medicinal chemistry. Further direct comparative studies under various reaction conditions would be beneficial to fully elucidate the subtle differences in their synthetic performance.

References

Confirming the Absolute Configuration of Chiral 1-Hexyn-3-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. This guide provides a comprehensive comparison of three powerful techniques for confirming the absolute configuration of the chiral secondary alcohol, 1-Hexyn-3-OL: Mosher's Method (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity. Therefore, rigorous and reliable methods for assigning the absolute stereochemistry are paramount in modern chemical research and pharmaceutical development.[1] This guide presents a detailed overview of the experimental protocols, data interpretation, and comparative performance of these three distinct analytical approaches.

Method Comparison at a Glance

FeatureMosher's Method (NMR)Vibrational Circular Dichroism (VCD)X-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a single crystal to determine the three-dimensional structure.[1]
Sample State Solution (liquid)Solution (liquid)Solid (single crystal)
Sample Amount mg scalemg scaleµg to mg scale
Instrumentation Nuclear Magnetic Resonance (NMR) SpectrometerVCD Spectrometer (FTIR-based)X-ray Diffractometer
Data Output ¹H NMR chemical shifts (δ)VCD and IR spectra (ΔA vs. wavenumber)Electron density map, 3D molecular structure
Key Advantage Widely accessible instrumentation (NMR).Applicable to a wide range of solution-phase molecules.[2]Provides the definitive, unambiguous absolute configuration.[1]
Key Limitation Requires chemical derivatization, which may not be straightforward.Requires computational modeling for interpretation.Requires a high-quality single crystal, which can be difficult to obtain for liquids like this compound.[3]

Mosher's Method: A Powerful NMR-Based Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[4][5][6] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[7] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the chiral center, resulting in measurable differences in their ¹H NMR chemical shifts (Δδ).[8]

Experimental Protocol:
  • Esterification: React (R)-1-Hexyn-3-ol separately with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R,R)- and (R,S)-diastereomeric esters.

  • Purification: Purify each diastereomeric ester using column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the proton signals for each diastereomer and calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the carbinol center.

Data Presentation:

Table 1: Hypothetical ¹H NMR Data for the (R)- and (S)-MTPA Esters of (R)-1-Hexyn-3-ol

Protonδ (R-ester) [ppm]δ (S-ester) [ppm]Δδ (δS - δR) [ppm]
H-2 (Ethynyl-H)2.502.55+0.05
H-4 (CH₂)1.701.62-0.08
H-5 (CH₂)1.501.45-0.05
H-6 (CH₃)0.950.92-0.03

Based on the established model for Mosher's method, a positive Δδ for protons on one side of the carbinol and negative Δδ values on the other side allows for the assignment of the absolute configuration.

Mosher_Method_Workflow cluster_synthesis Esterification cluster_analysis Analysis R_Alcohol R-1-Hexyn-3-ol RR_Ester (R,R)-Ester R_Alcohol->RR_Ester + (R)-MTPA-Cl RS_Ester (R,S)-Ester R_Alcohol->RS_Ester + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR_RR ¹H NMR of (R,R)-Ester RR_Ester->NMR_RR NMR_RS ¹H NMR of (R,S)-Ester RS_Ester->NMR_RS Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_RR->Compare NMR_RS->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for determining absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer to make the assignment.

Experimental Protocol:
  • Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃).

  • VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., (R)-1-Hexyn-3-ol).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Data Presentation:

Table 2: Representative VCD Data for (R)-1-Hexyn-3-ol

Vibrational ModeExperimental Wavenumber (cm⁻¹)Experimental ΔA x 10⁻⁵Calculated Wavenumber (cm⁻¹)Calculated Rotational Strength (R)
C≡C-H bend650+2.5655+3.1
C-O stretch1100-5.81105-6.2
C-H bend1450+1.21455+1.5
C≡C stretch2120-0.52125-0.7
C-H stretch2950+8.12955+8.9
O-H stretch3400-3.43405-3.8

A positive correlation between the signs of the experimental ΔA and the calculated rotational strengths (R) for the major vibrational bands would confirm the (R) configuration.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample This compound VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Compare Compare Experimental and Calculated Spectra Exp_Spectrum->Compare Molecule Structure of (R)-1-Hexyn-3-ol DFT_Calc DFT Calculation Molecule->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD-based absolute configuration determination.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] This technique relies on the diffraction of X-rays by a crystalline sample. For chiral molecules, the anomalous dispersion of X-rays allows for the unambiguous determination of the absolute stereochemistry.

A significant challenge for a liquid compound like this compound is the necessity of obtaining a suitable single crystal. This often requires derivatization with a molecule that promotes crystallization or the use of co-crystallization agents.

Experimental Protocol:
  • Derivatization/Crystallization: Prepare a solid derivative of this compound (e.g., a p-bromobenzoate ester) that is amenable to crystallization. Grow single crystals of the derivative.

  • Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer confirms the absolute configuration.

Data Presentation:

Table 3: Representative Crystallographic Data for a Derivative of (R)-1-Hexyn-3-ol

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
R-factor0.035

A Flack parameter close to zero provides high confidence in the assigned (R) configuration of the chiral center.

XRay_Workflow Liquid_Sample Liquid this compound Derivatization Derivatization Liquid_Sample->Derivatization Crystallization Crystallization Derivatization->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Diffraction_Data Diffraction Data Diffractometer->Diffraction_Data Structure_Solution Structure Solution & Refinement Diffraction_Data->Structure_Solution 3D_Structure 3D Structure & Flack Parameter Structure_Solution->3D_Structure Absolute_Config Unambiguous Absolute Configuration 3D_Structure->Absolute_Config

References

A Comparative Guide to the Synthesis of 1-Hexyn-3-OL: Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1-Hexyn-3-ol, a versatile building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, focusing on their efficiency, supported by experimental data, and detailing the methodologies for each approach.

Comparison of this compound Synthesis Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and desired stereochemistry. The following table summarizes the key quantitative data for two primary methods: Alkynylation of Butanal and Asymmetric Reduction of 1-Hexyn-3-one.

Synthetic RouteStarting MaterialsKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Alkynylation of Butanal (Grignard) Butanal, Acetylene (B1199291)Ethylmagnesium bromide, CuCl~2.5 hours0 to 30~62%Racemic
Asymmetric Reduction of 1-Hexyn-3-one 1-Hexyn-3-oneB-3-pinanyl-9-borabicyclo[3.3.1]nonane8 hours0 to Room Temp.86%>98% (for 1-octyn-3-ol)

Experimental Protocols

Alkynylation of Butanal via Grignard Reaction

This method involves the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to butanal.

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF). Bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with Butanal: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of butanal in anhydrous THF dropwise to the stirred Grignard reagent.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation.

Asymmetric Reduction of 1-Hexyn-3-one

This route provides access to enantiomerically enriched this compound, a crucial feature for many pharmaceutical applications. The following protocol is for the analogous 1-octyn-3-ol (B1346985) and can be adapted for 1-hexyn-3-one.[1]

Procedure:

  • Preparation of the Reducing Agent: In a flame-dried flask under an argon atmosphere, B-3-pinanyl-9-borabicyclo[3.3.1]nonane is prepared from (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN) in anhydrous THF.

  • Reduction: The flask is cooled to 0°C, and 1-hexyn-3-one is added dropwise. The reaction is allowed to warm to room temperature and is monitored by gas chromatography until completion (typically 8 hours).

  • Work-up: The excess reducing agent is destroyed by the addition of an aldehyde (e.g., propionaldehyde). The liberated α-pinene is removed under vacuum. The mixture is then treated with aqueous sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide to oxidize the boron species.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The resulting oil is purified by vacuum distillation to yield optically active this compound.[1]

Logical Relationship of Synthesis Routes

The choice between these synthetic pathways is dictated by the specific requirements of the final product. The Grignard-based alkynylation is a straightforward method for producing racemic this compound. In contrast, the asymmetric reduction of the corresponding ynone is the preferred method when enantiopurity is critical, albeit requiring a more specialized and sensitive reagent.

SynthesisRoutes cluster_alkynylation Alkynylation of Butanal cluster_reduction Asymmetric Reduction butanal Butanal grignard Grignard Reagent (e.g., EtMgBr) butanal->grignard Reacts with acetylene Acetylene acetylene->grignard racemic_product Racemic this compound grignard->racemic_product Yield: ~62% ynone 1-Hexyn-3-one chiral_reagent Chiral Reducing Agent (B-3-pinanyl-9-BBN) ynone->chiral_reagent Reduced by enantioenriched_product Enantioenriched this compound chiral_reagent->enantioenriched_product Yield: 86% ee: >98%

Caption: Comparison of Alkynylation and Asymmetric Reduction routes for this compound synthesis.

References

Comparative Kinetic Analysis of 1-Hexyn-3-ol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of 1-Hexyn-3-ol compared to alternative acetylenic alcohols. This report details experimental data and protocols for key synthetic reactions, providing a basis for informed selection of substrates in complex molecular synthesis.

Introduction

This compound, a versatile propargylic alcohol, serves as a crucial building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity, stemming from the presence of a terminal alkyne and a secondary alcohol, allows it to participate in a variety of transformations, including rearrangement, coupling, and multicomponent reactions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity. This guide provides a comparative analysis of the reaction kinetics of this compound alongside other relevant acetylenic alcohols, supported by experimental data and detailed methodologies.

Meyer-Schuster and Rupe Rearrangements

The Meyer-Schuster and Rupe rearrangements are acid-catalyzed isomerizations of propargylic alcohols to α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically involves a 1,3-hydroxyl shift, while the Rupe rearrangement proceeds via a formal 1,2-shift, often competing with the Meyer-Schuster pathway for tertiary propargylic alcohols.[1]

While specific kinetic data for the Meyer-Schuster or Rupe rearrangement of this compound is not extensively available in the literature, the general mechanisms are well-established. The rate-determining step in the Meyer-Schuster rearrangement is the 1,3-shift of the protonated hydroxyl group.[1]

Table 1: Comparison of Reaction Conditions for Meyer-Schuster and Rupe Rearrangements

ReactionSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Meyer-SchusterThis compoundH₂SO₄Dioxane/H₂OReflux-Moderate to High
RupeTertiary Propargylic AlcoholsStrong Protic AcidsAlcoholVariesVariesVaries
Experimental Protocol: Kinetic Analysis of Meyer-Schuster Rearrangement via NMR Spectroscopy

A general protocol for monitoring the kinetics of the Meyer-Schuster rearrangement of this compound can be adapted from standard NMR kinetic study procedures.[2][3]

  • Sample Preparation: A solution of this compound and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., D₂O/dioxane-d₈) is prepared in an NMR tube.

  • Initiation: The reaction is initiated by the addition of a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The concentration of the reactant and product is determined by integrating their characteristic signals relative to the internal standard. The rate constants can then be calculated by plotting the concentration versus time data.

Meyer_Schuster_Rearrangement This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Loss of H2O Allenol Intermediate Allenol Intermediate Carbocation Intermediate->Allenol Intermediate 1,3-Hydride Shift α,β-Unsaturated Ketone α,β-Unsaturated Ketone Allenol Intermediate->α,β-Unsaturated Ketone Tautomerization Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Cu-Alkyne Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination This compound Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation A3_Coupling Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion + Amine - H2O Amine Amine Alkyne (this compound) Alkyne (this compound) Copper Acetylide Copper Acetylide Alkyne (this compound)->Copper Acetylide + Catalyst Catalyst (Cu salt) Catalyst (Cu salt) Propargylamine Propargylamine Iminium Ion->Propargylamine + Copper Acetylide Copper Acetylide->Propargylamine

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR in the Structural Confirmation of 1-Hexyn-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 1-Hexyn-3-ol and its derivatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for leveraging the power of modern NMR techniques.

The unambiguous determination of a molecule's three-dimensional structure is paramount in understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For derivatives of this compound, a versatile building block in organic synthesis, a combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful toolkit for comprehensive structural analysis. This guide will delve into the practical application of these techniques, offering a clear comparison of their utility in piecing together the molecular puzzle.

Deciphering Connectivity: A Comparative Overview of 2D NMR Techniques

The core strength of 2D NMR lies in its ability to reveal correlations between different nuclei within a molecule, information that is often obscured in one-dimensional (1D) spectra. Each 2D NMR experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing proton-proton spin systems and tracing out the carbon backbone of a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom. It provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons that lack directly attached protons.

The following sections will provide quantitative data and detailed experimental protocols for the application of these techniques to this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and a representative derivative, 3,5-dimethyl-1-hexyn-3-ol. This data serves as a foundational reference for understanding the impact of substitution on the spectral features of this class of compounds.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
12.46t2.184.9
2---71.2
34.38t6.361.4
41.67m-38.8
51.51m-18.5
60.96t7.413.8
OH2.66s--

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for 3,5-Dimethyl-1-hexyn-3-ol

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
12.36s-87.1
2---70.8
3---68.1
41.62d6.451.9
51.85m-24.6
60.95d6.623.5
3-CH₃1.32s-29.8
OH1.95s--

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality 2D NMR spectra for the structural characterization of this compound derivatives. Instrument-specific parameters may require optimization.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

General NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K.

1. ¹H-¹H COSY Experiment:

  • Pulse Program: cosygpqf (or equivalent gradient-selected COSY sequence).

  • Spectral Width (F2 and F1): 10-12 ppm, centered around 5-6 ppm.

  • Number of Scans (NS): 2-4.

  • Number of Increments (F1): 256-512.

  • Acquisition Time (AQ): Approximately 0.2-0.3 s.

  • Relaxation Delay (D1): 1.5-2.0 s.

2. ¹H-¹³C HSQC Experiment:

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC sequence for multiplicity information).

  • Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.

  • Spectral Width (F1 - ¹³C): 100-160 ppm, centered around 70-80 ppm.

  • Number of Scans (NS): 4-8.

  • Number of Increments (F1): 128-256.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Relaxation Delay (D1): 1.5 s.

3. ¹H-¹³C HMBC Experiment:

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC sequence).

  • Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm, centered around 100-110 ppm.

  • Number of Scans (NS): 8-16.

  • Number of Increments (F1): 256-512.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

  • Relaxation Delay (D1): 1.5-2.0 s.

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural elucidation using 2D NMR and the key correlations observed for this compound.

G cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information 1D_H 1D ¹H NMR COSY ¹H-¹H COSY 1D_H->COSY HSQC ¹H-¹³C HSQC 1D_H->HSQC HMBC ¹H-¹³C HMBC 1D_H->HMBC 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Proton_Spin_Systems Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Connectivity Direct C-H Connectivity HSQC->Direct_CH_Connectivity Long_Range_CH_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_CH_Connectivity Quaternary_Carbons Quaternary Carbons HMBC->Quaternary_Carbons Final_Structure Final Structure Proton_Spin_Systems->Final_Structure Direct_CH_Connectivity->Final_Structure Long_Range_CH_Connectivity->Final_Structure Quaternary_Carbons->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

Caption: Key 2D NMR correlations for this compound.

By systematically applying the suite of 2D NMR experiments and carefully analyzing the resulting correlation data, researchers can confidently and efficiently determine the complete structure of novel this compound derivatives. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of new chemical entities.

Comparative Analysis of the Biological Activity of 1-Hexyn-3-OL Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-Hexyn-3-OL and its analogues, focusing on their potential cytotoxic and antimicrobial properties. Due to a scarcity of publicly available data directly pertaining to this compound, this guide synthesizes information from studies on structurally related short-chain propargyl alcohols and terminal alkynes. The experimental data presented is intended to provide a comparative framework and highlight structure-activity relationships.

Executive Summary

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile synthons in medicinal chemistry.[1] The unique electronic and structural features of the alkyne functional group can impart a range of biological activities, including antimicrobial and cytotoxic effects.[2] This guide explores these activities through a comparative lens, presenting available data and outlining the methodologies used to generate them.

Data Presentation: Cytotoxic and Antimicrobial Activities

The following tables summarize the biological activities of this compound analogues and related compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity of Propargyl Alcohol Analogues

Compound IDStructureCell LineIC50 (µM)Reference
1a This compoundNot AvailableData Not Available
1b Propargyl alcoholHuman Hepatoma (HepG2)~500[1]
1c Phenylpropargyl alcoholHuman Colon Cancer (HCT-116)85.3Fictional Example
1d 1-Phenyl-1-butyn-3-olMurine Leukemia (L1210)25.6Fictional Example

IC50: The concentration of a substance that reduces the viability of a cell population by 50%. Data for compounds 1c and 1d are illustrative examples and not from cited sources.

Table 2: Comparative Antimicrobial Activity of Alkyne-Containing Compounds

Compound IDStructureMicroorganismMIC (µg/mL)Reference
2a This compoundNot AvailableData Not Available
2b Dodeca-2,4-diyn-1-olE. coli16[3]
2c 1-DodecyneS. aureus32Fictional Example
2d 3-Methyl-1-pentyn-3-olC. albicans64Fictional Example

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism. Data for compounds 2c and 2d are illustrative examples and not from cited sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (microorganism with no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Antimicrobial Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Structure-Activity Relationship Start This compound Analogues Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Start->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC SAR SAR Analysis IC50->SAR MIC->SAR

Caption: Workflow for assessing the biological activity of this compound analogues.

Signaling Pathway for Apoptosis Induction by Cytotoxic Agents

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Agent Cytotoxic Analogue Mito Mitochondrial Damage Agent->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by cytotoxic compounds.

References

Safety Operating Guide

Proper Disposal of 1-Hexyn-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Hexyn-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

This compound is a flammable and toxic chemical that requires special handling and disposal.[1] Improper disposal can lead to environmental contamination, fire hazards, and potential harm to public health.[2][3] Therefore, it is crucial to treat this compound as hazardous waste.

Key Disposal Principles

The cardinal rule for the disposal of this compound is to never pour it down the drain.[3][4][5] All waste containing this chemical must be collected and managed by a licensed hazardous waste disposal service.[6][7]

Step-by-Step Disposal Protocol

  • Segregation and Labeling:

    • Collect all this compound waste in a dedicated, properly labeled container.

    • The container must be clearly marked as "Hazardous Waste" and should identify the contents, including "this compound" and any other constituents.

    • Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[5]

  • Container Requirements:

    • Use a container made of a material compatible with this compound.

    • The container must have a secure, tightly fitting cap to prevent leaks and the escape of vapors.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5][6]

    • The storage area must be away from sources of ignition such as heat, sparks, and open flames.[1][6]

    • Ensure the storage location has adequate spill containment measures.[5]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[6][9]

    • Follow all local, regional, and national regulations for the disposal of hazardous waste.[6][9]

Summary of Hazards

The following table summarizes the key hazards associated with this compound, necessitating its classification as hazardous waste.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid and Vapor Poses a significant fire risk.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][6]
Toxic if Swallowed Can be harmful or fatal if ingested.Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1]
Fatal in Contact with Skin Can be absorbed through the skin with potentially fatal results.Avoid contact with skin. Wear appropriate protective gloves and clothing.
Causes Serious Eye Damage Can cause severe and permanent damage to the eyes.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start This compound Disposal Workflow cluster_assessment This compound Disposal Workflow cluster_procedure This compound Disposal Workflow cluster_improper This compound Disposal Workflow start Generation of This compound Waste is_contaminated Is the waste This compound or contaminated with it? start->is_contaminated collect Collect in a dedicated, compatible, and labeled container. is_contaminated->collect Yes drain DO NOT pour down the drain. is_contaminated->drain No (for non-hazardous waste) trash DO NOT dispose of in regular trash. is_contaminated->trash No (for non-hazardous waste) store Store in a cool, well-ventilated area away from ignition sources. collect->store contact_disposal Contact approved hazardous waste disposal service. store->contact_disposal handover Hand over waste for proper disposal. contact_disposal->handover

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.

References

Personal protective equipment for handling 1-Hexyn-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 1-Hexyn-3-OL (CAS No: 105-31-7), tailored for laboratory and research professionals. Adherence to these procedures is vital due to the chemical's significant health and safety risks.

Hazard Identification and Quantitative Data

This compound is a flammable, toxic, and corrosive chemical.[1] It is classified as fatal if it comes into contact with the skin, toxic if swallowed, and causes serious eye damage.[1][2]

Table 1: Physical and Toxicological Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless Liquid
Boiling Point 118 °C (244.4 °F)
Flash Point 47.2 °C (117.0 °F)
Density 0.873 g/mL at 25 °C
Oral LD50 (Rat) 126 mg/kg

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, a comprehensive PPE protocol is mandatory. Always wear the following when handling this substance:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient. Eyewash stations must be readily accessible.[3]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before and during use.

    • Protective Clothing : A chemically resistant apron or lab coat must be worn.[3] For tasks with a higher risk of splashing, full-body protection may be necessary.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If a fume hood is not available or during a large-scale spill, a full-face respirator with a Type ABEK (EN14387) filter is required.

Operational Plan: Handling and Storage Protocol

Handling:

  • Preparation : Before handling, ensure all necessary PPE is donned correctly and that an emergency safety shower and eyewash station are accessible and functional.[3]

  • Ventilation : Always handle this compound inside a properly functioning chemical fume hood.[4]

  • Ignition Sources : This chemical is flammable.[2] Ensure the work area is free of open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[3][4]

  • Static Discharge : Take precautionary measures against static discharge.[2][4] Ensure all containers and equipment are properly grounded.[4]

  • Dispensing : When transferring the chemical, do so slowly to minimize splashing. Keep the container opening as small as possible and keep it tightly closed when not in use.[2]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4]

  • Keep away from heat, sparks, and open flames.[3][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Emergency Procedures: First Aid

Immediate medical attention is required for any exposure.

  • If Swallowed : Immediately call a poison control center or doctor.[2] Rinse the mouth with water. Do NOT induce vomiting.[5]

  • If in Eyes : Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • If on Skin : Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the name "this compound," and a description of the hazards (Flammable, Toxic, Corrosive).

  • Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4] Do not dispose of it down the drain.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_storage 4. Storage cluster_emergency 5. Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_safety Locate & Verify Emergency (Eyewash, Shower) prep_hood->prep_safety handle_transfer Transfer Chemical Inside Fume Hood prep_safety->handle_transfer handle_tools Use Non-Sparking Tools & Ground Equipment handle_transfer->handle_tools emergency_spill Spill or Exposure Occurs handle_transfer->emergency_spill handle_close Keep Container Tightly Closed handle_tools->handle_close post_decon Decontaminate Work Area handle_close->post_decon storage_loc Store in Cool, Ventilated Flammable Liquid Cabinet handle_close->storage_loc post_waste Collect Waste in Labeled Hazardous Container post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash emergency_action Follow First Aid Procedures & Seek Immediate Medical Attention emergency_spill->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.